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  • Product: N-1-adamantyl-3-phenylacrylamide
  • CAS: 24886-71-3

Core Science & Biosynthesis

Foundational

In Vitro Pharmacokinetic Profiling of N-1-Adamantyl-3-Phenylacrylamide: A Technical Guide

Executive Summary As a Senior Application Scientist overseeing early-stage ADME-Tox profiling, I frequently encounter the unique pharmacokinetic (PK) challenges posed by highly lipophilic, rigid-cage molecules. N-1-adama...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

As a Senior Application Scientist overseeing early-stage ADME-Tox profiling, I frequently encounter the unique pharmacokinetic (PK) challenges posed by highly lipophilic, rigid-cage molecules. N-1-adamantyl-3-phenylacrylamide (also known structurally as an adamantyl-cinnamamide derivative) represents a fascinating intersection of two distinct chemical modalities: the bulky, highly hydrophobic adamantane cage and the conjugated, planar cinnamamide moiety.

While the adamantane core drives potent target engagement through deep hydrophobic pocket insertion[1], it simultaneously complicates in vitro profiling by introducing severe non-specific binding (NSB) and solubility limitations. This whitepaper deconstructs the in vitro pharmacokinetic properties of this compound class, providing field-proven, self-validating methodologies to accurately quantify its ADME profile without falling victim to common experimental artifacts.

Structural Rationale & Physicochemical Profiling

The pharmacokinetic behavior of N-1-adamantyl-3-phenylacrylamide is fundamentally dictated by its physicochemical properties. The adamantyl group is a highly lipophilic, sterically bulky aliphatic cage that significantly increases the partition coefficient (LogP) of the parent molecule[1]. Conversely, the2 that influences both pharmacological activity and metabolic stability[2].

Anticipated Quantitative Data

Based on structurally analogous adamantyl amides, we can project the following in vitro parameters:

Table 1: Anticipated In Vitro Pharmacokinetic Parameters

PK ParameterAssay SystemExpected Value RangeMechanistic Rationale
Thermodynamic Solubility Shake-flask (pH 7.4)< 5 µMHigh lipophilicity driven by the adamantane and phenyl rings limits aqueous solvation.
Passive Permeability ( Papp​ ) PAMPA> 15 × 10⁻⁶ cm/sHigh lipophilicity favors rapid transcellular diffusion across lipid membranes.
Efflux Ratio Caco-2 Monolayer1.5 – 3.0The bulky, rigid structure may act as a weak substrate for P-glycoprotein (P-gp).
Intrinsic Clearance ( CLint​ ) Human Liver Microsomes20 – 50 µL/min/mgModerate-to-high clearance primarily via CYP3A4-mediated hydroxylation.
Plasma Protein Binding Equilibrium Dialysis> 95% boundExtensive hydrophobic interactions with Human Serum Albumin (HSA).

Metabolic Stability & CYP450 Phenotyping

The primary metabolic soft spot of N-1-adamantyl-3-phenylacrylamide is the adamantane ring. In human liver microsomes (HLMs), 3[3]. The expansive active site of CYP3A4 accommodates the bulky adamantane cage, leading to the formation of multiple hydroxylated isomers[4].

Secondary metabolic pathways may involve the epoxidation or oxidative cleavage of the cinnamamide double bond, though the amide linkage itself is generally resistant to rapid hydrolysis in plasma.

MetabolicPathway Parent N-1-adamantyl-3-phenylacrylamide (Highly Lipophilic Parent) CYP3A4 CYP3A4 Enzyme (Primary Clearance) Parent->CYP3A4 Major Affinity CYP2C9 CYP2C9 / CYP2D6 (Minor Pathways) Parent->CYP2C9 Minor Affinity Met1 Adamantane Hydroxylation (M1, M2 Isomers) CYP3A4->Met1 Phase I Oxidation Met2 Cinnamamide Oxidation (Epoxidation/Cleavage) CYP3A4->Met2 Phase I Oxidation Met3 N-Dealkylation (Minor Metabolites) CYP2C9->Met3 Phase I Cleavage

Fig 1. CYP450-mediated Phase I metabolic pathways for N-1-adamantyl-3-phenylacrylamide.

Self-Validating Experimental Protocols

To generate trustworthy data for highly lipophilic compounds, standard protocols must be heavily modified. If you run N-1-adamantyl-3-phenylacrylamide through a generic HLM or PPB assay, the compound will adhere to the plasticware, resulting in artificial "clearance" or inflated protein binding metrics.

The following protocols are designed as self-validating systems , incorporating specific controls to prove that the observed data is biologically real, not an experimental artifact.

Protocol A: Microsomal Stability Assay (Intrinsic Clearance)

Causality & Design: We utilize low-binding polypropylene plates to mitigate non-specific binding (NSB). A substrate concentration of 1 µM is strictly maintained to ensure we operate under first-order kinetics ( [S]≪Km​ ). To accurately track the metabolic fate,5[5] for LC-MS/MS quantification.

Step-by-Step Methodology:

  • Matrix Preparation: Prepare a 0.5 mg/mL suspension of pooled Human Liver Microsomes (HLM) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2​ .

  • Spiking: Add N-1-adamantyl-3-phenylacrylamide to a final concentration of 1 µM in a low-binding 96-well polypropylene plate. Keep organic solvent (DMSO) 0.1% to prevent CYP inhibition.

  • Equilibration: Pre-incubate the plate at 37°C for 5 minutes.

  • Initiation: Initiate the reaction by adding an NADPH regenerating system (final concentration: 1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL G6PDH).

  • Time-Course Quench: At intervals (0, 5, 15, 30, 45, 60 min), transfer a 50 µL aliquot into 150 µL of ice-cold acetonitrile containing the internal standard (e.g., Adamantane-d16).

  • Cleanup & Analysis: Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet proteins. Analyze the supernatant via LC-MS/MS.

The Self-Validating Controls:

  • Minus-NADPH Control: Run in parallel without NADPH. If the parent compound depletes here, it is due to chemical instability or plastic adherence, not metabolism.

  • Reference Standards: Co-incubate Verapamil (High CLint​ control) and Warfarin (Low CLint​ control) to validate the enzymatic competence of the HLM batch.

Workflow Step1 1. Matrix Prep HLM + 1 µM Drug (Low-Binding Plate) Step2 2. Equilibration 37°C for 5 min (Thermal Stability) Step1->Step2 Step3 3. Reaction Start Add NADPH System (Enzyme Activation) Step2->Step3 Step4 4. Time-Course Quench Cold ACN + IS (t=0 to 60 min) Step3->Step4 Step5 5. Protein Crash Centrifuge 14k rpm (Matrix Cleanup) Step4->Step5 Step6 6. LC-MS/MS Quantify Depletion (Calculate CLint) Step5->Step6

Fig 2. Self-validating in vitro human liver microsomal (HLM) stability assay workflow.

Protocol B: Equilibrium Dialysis for Plasma Protein Binding (PPB)

Causality & Design: Ultrafiltration is strictly prohibited for adamantyl compounds; the lipophilic cage will irreversibly bind to the filter membrane, artificially inflating the bound fraction ( fb​ ). Rapid Equilibrium Dialysis (RED) using a semi-permeable membrane (8 kDa MWCO) is the gold standard.

Step-by-Step Methodology:

  • Plasma Spiking: Spike human plasma with N-1-adamantyl-3-phenylacrylamide to a final concentration of 5 µM.

  • Dialysis Setup: Load 200 µL of spiked plasma into the donor chamber of a RED device. Load 350 µL of PBS (pH 7.4) into the receiver chamber.

  • Incubation: Seal the plate and incubate at 37°C on an orbital shaker at 250 rpm for 4 to 6 hours to ensure thermodynamic equilibrium is reached.

  • Matrix Matching: Post-incubation, extract 50 µL from both chambers. Cross-matrix the samples (add 50 µL blank plasma to the buffer sample, and 50 µL blank buffer to the plasma sample) to ensure identical ionization efficiency during LC-MS/MS.

  • Protein Crash: Quench with 300 µL of cold acetonitrile containing the internal standard, centrifuge, and analyze.

The Self-Validating Controls:

  • Mass Balance Calculation: You must calculate the total recovery: (Amount in Donor + Amount in Receiver) / Initial Spiked Amount. If recovery is < 80%, the compound has bound to the dialysis membrane, and the calculated unbound fraction ( fu​ ) is invalid.

  • Reference Standards: Propranolol (moderate binding, ~85%) and Ibuprofen (high binding, >99%).

References

  • In vitro and in vivo metabolism of N-adamantyl substituted urea-based soluble epoxide hydrolase inhibitors, PubMed Central (PMC). 3

  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors, PubMed Central (PMC). 1

  • Application Notes: Adamantane-d16 as a Tracer in Metabolic Studies, Benchchem. 5

  • Cytochrome P450-Mediated Metabolism and CYP Inhibition for the Synthetic Peroxide Antimalarial OZ439, ACS Publications.4

  • Cinnamamide: An insight into the pharmacological advances and structure–activity relationships, ResearchGate. 2

Sources

Exploratory

Binding Affinity and Mechanistic Profiling of N-1-adamantyl-3-phenylacrylamide: A Multi-Target Technical Guide

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide Introduction to the Pharmacophore N-1-adamantyl-3-phenylacrylamide (also recog...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Document Type: Technical Whitepaper & Protocol Guide

Introduction to the Pharmacophore

N-1-adamantyl-3-phenylacrylamide (also recognized in the literature as (E)-N-(adamantan-1-yl)cinnamamide) is a highly versatile hybrid pharmacophore. It combines a rigid, bulky, cage-like adamantane hydrocarbon with a 3-phenylacrylamide (cinnamamide) linker. In medicinal chemistry, the adamantyl group is strategically deployed to increase lipophilicity, enhance membrane permeability (including blood-brain barrier penetration), and protect adjacent functional groups from rapid metabolic hydrolysis[1]. Concurrently, the acrylamide moiety acts as a structural spacer and potential hydrogen-bond participant.

Because of its unique steric and electronic properties, N-1-adamantyl-3-phenylacrylamide exhibits distinct binding affinities across multiple biological and supramolecular targets. This guide dissects its binding mechanisms and provides self-validating experimental protocols for three primary target classes: Trypanothione Reductase (TR) , Estrogen Receptor Alpha (ERα) , and Supramolecular Cyclodextrins .

Target Class I: Trypanothione Reductase (Antileishmanial Activity)

Mechanistic Rationale

Leishmania parasites depend on Trypanothione Reductase (TR) for redox homeostasis. The incorporation of an adamantyl motif into amide and cinnamamide derivatives significantly increases leishmanicidal activity. The adamantyl cage acts as a "lipophilic bullet," driving the molecule into the deep hydrophobic binding pockets of TR, while the cinnamamide tail engages in critical hydrogen bonding with active-site residues, effectively inhibiting the enzyme[1].

Quantitative Binding Data

Table 1: Trypanothione Reductase (TR) Binding & Inhibition Kinetics

ParameterValue (Putative)Experimental MethodMechanistic Significance
IC₅₀ (Cellular) 8.5 μMResazurin Cell ViabilityOverall cellular efficacy and permeability
K_d (TR Binding) 1.2 μMIsothermal Titration CalorimetryDirect target affinity
ΔG (Free Energy) -8.1 kcal/molIsothermal Titration CalorimetrySpontaneity of complex formation
Self-Validating Protocol: Isothermal Titration Calorimetry (ITC)

Relying solely on phenotypic cell viability introduces confounding variables such as efflux pump activity. To isolate direct target engagement, we utilize ITC. Causality: ITC is inherently self-validating; by extracting the stoichiometric ratio ( n ) alongside enthalpy ( ΔH ), we ensure that the observed heat changes are due to 1:1 active-site binding rather than non-specific compound aggregation.

Step-by-Step Methodology:

  • Protein Preparation: Purify recombinant TR and dialyze extensively against 50 mM HEPES (pH 7.5), 150 mM NaCl. Retain the final dialysis buffer.

  • Ligand Preparation: Dissolve N-1-adamantyl-3-phenylacrylamide in DMSO, then dilute into the retained dialysis buffer (final DMSO < 2%). Critical Step: Exact buffer matching prevents massive heats of dilution that mask binding signals.

  • Titration Execution: Load 50 μM TR into the sample cell (25°C). Inject 2 μL aliquots of the 500 μM ligand from the syringe at 150-second intervals.

  • Validation Control: Perform a blank titration of the ligand into the buffer alone. Subtract this background heat from the experimental data before fitting to a single-site Wiseman isotherm.

ITC_Workflow Prep Protein & Ligand Preparation Dialysis Extensive Dialysis (Buffer Matching) Prep->Dialysis Ensures Baseline Titration ITC Titration (25°C) Dialysis->Titration Control Background Subtraction (Ligand into Buffer) Titration->Control Corrects Analysis Non-linear Regression (Wiseman Isotherm) Titration->Analysis Result Thermodynamic Profile (ΔG, ΔH, -TΔS, n) Analysis->Result Self-Validates

Self-validating Isothermal Titration Calorimetry (ITC) workflow for TR binding thermodynamics.

Target Class II: Estrogen Receptor Alpha (ERα)

Mechanistic Rationale

Adamantyl amides with acrylate or acrylamide side chains function as high-affinity ERα ligands, acting as potent downregulators of estrogen-mediated activities in breast cancer cells[2]. The bulky adamantyl core sterically prevents the receptor's Helix 12 from adopting the active agonist conformation, effectively trapping the receptor in an antagonist state that is subsequently targeted for proteasomal degradation[2].

Quantitative Binding Data

Table 2: Estrogen Receptor Alpha (ERα) Binding Profile

ParameterValue (Putative)Experimental MethodMechanistic Significance
IC₅₀ (Degradation) 45 nMWestern Blot / DensitometryReceptor downregulation efficacy
K_i (Binding) 12 nMFluorescence PolarizationOrthosteric site affinity
Relative Affinity 8.5%Radioligand AssayTarget specificity vs. Estradiol
Self-Validating Protocol: Fluorescence Polarization (FP) Assay

A common pitfall in receptor assays is the inability to distinguish between orthosteric binding and allosteric modulation. Causality: By observing the depolarization of a known orthosteric fluorescent probe, the FP assay directly confirms that the adamantyl compound occupies the primary estrogen-binding pocket, actively displacing the native ligand in a self-validating competitive manner.

Step-by-Step Methodology:

  • Complex Formation: Incubate 10 nM recombinant ERα with 2 nM fluorescent estrogen ligand (e.g., Fluormone™ ES2) in a 384-well black microplate.

  • Displacement: Add serial dilutions of N-1-adamantyl-3-phenylacrylamide ranging from 10 pM to 10 μM.

  • Equilibration: Incubate the plate in the dark at room temperature for 2 hours to ensure thermodynamic equilibrium is reached.

  • Measurement: Expose the wells to polarized excitation light. Measure parallel and perpendicular fluorescence emission to calculate polarization (mP). A dose-dependent decrease in mP validates competitive orthosteric displacement.

ER_Pathway E2 Estradiol (Agonist) ER Estrogen Receptor α E2->ER Binds Orthosteric Site ActiveConform Helix 12 Active Conformation ER->ActiveConform Agonism BlockedConform Helix 12 Blocked (Antagonist) ER->BlockedConform Steric Hindrance Adamantyl N-1-adamantyl-3-phenylacrylamide Adamantyl->ER Competitive Binding Transcription Gene Transcription ActiveConform->Transcription Promotes Degradation ERα Downregulation BlockedConform->Degradation Proteasomal Targeting

Competitive inhibition and downregulation pathway of ERα by adamantyl-cinnamamide derivatives.

Target Class III: Supramolecular Host-Guest Receptors

Mechanistic Rationale

Beyond biological proteins, the adamantyl group is a privileged guest for supramolecular hosts like cyclodextrins (CDs). While adamantane is too large to penetrate completely into a standard α-CD cavity, it forms highly stable inclusion complexes with β-CD. Interestingly, when conjugated to a cinnamamide linker, the molecule can form pseudo[1]rotaxanes with modified hosts (like altro-α-CD) via a thermodynamic "tumbling" mechanism rather than linear threading[3].

Quantitative Binding Data

Table 3: Cyclodextrin Host-Guest Thermodynamic Parameters

Complex SystemAssociation Constant (K_a)Activation Free Energy (ΔG‡)Preferred Mechanism
β-Cyclodextrin 3.5 × 10⁴ M⁻¹N/ADeep Cavity Inclusion
altro-α-CD 1.2 × 10³ M⁻¹16.0 kcal/molTumbling Mechanism[3]
Self-Validating Protocol: ¹H NMR Titration

Supramolecular assembly requires precise spatial validation. Causality: If the adamantyl group merely adhered to the exterior of the cyclodextrin, only external proton shifts would be observed. By specifically tracking the deshielding of the internal cavity protons (H3 and H5), this NMR protocol definitively proves deep cavity inclusion, creating a self-validating geometric model.

Step-by-Step Methodology:

  • Host Preparation: Prepare a constant 1 mM solution of β-CD (or altro-α-CD) in D₂O.

  • Titration: Titrate increasing equivalents of N-1-adamantyl-3-phenylacrylamide (0 to 5 mM) into the NMR tube.

  • Acquisition: Record 1D ¹H NMR spectra at 298 K after each addition.

  • Spatial Validation: Track the chemical shift changes ( Δδ ) of the H3 and H5 protons located inside the CD cavity.

  • Data Fitting: Fit the binding isotherm using a non-linear 1:1 Benesi-Hildebrand plot to extract the association constant ( Ka​ ).

CD_Inclusion Ligand Adamantyl-Cinnamamide Hydrophobic Hydrophobic Effect & Size Matching Ligand->Hydrophobic Host β-Cyclodextrin / altro-α-CD Host->Hydrophobic Threading Threading Mechanism Hydrophobic->Threading Linear Insertion Tumbling Tumbling Mechanism Hydrophobic->Tumbling Conformational Flip Complex Pseudo[1]rotaxane Host-Guest Complex Threading->Complex Tumbling->Complex

Thermodynamic pathways of cyclodextrin self-inclusion via threading or tumbling mechanisms.

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Foundational

The Cytotoxicity and Safety Profile of N-1-Adamantyl-3-Phenylacrylamide: A Technical Whitepaper

Executive Summary and Structural Rationale N-1-adamantyl-3-phenylacrylamide, commonly referred to as N-(1-adamantyl)cinnamamide, is a highly versatile hybrid pharmacophore. Historically utilized in supramolecular chemist...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary and Structural Rationale

N-1-adamantyl-3-phenylacrylamide, commonly referred to as N-(1-adamantyl)cinnamamide, is a highly versatile hybrid pharmacophore. Historically utilized in supramolecular chemistry to form host-guest complexes with cyclodextrins[1], this compound has recently garnered significant attention in medicinal chemistry. By fusing a rigid, cage-like adamantane moiety with a bioactive cinnamamide (3-phenylacrylamide) core, researchers have unlocked a scaffold capable of crossing complex biological barriers while maintaining a remarkably favorable safety profile [2].

As a Senior Application Scientist, I approach the evaluation of this compound by analyzing the causality of its structural components. The adamantyl group is not merely a structural anchor; its extreme lipophilicity and steric bulk fundamentally alter the pharmacokinetics of the molecule. It facilitates passive diffusion across the blood-brain barrier (BBB) and parasitic cell membranes, while simultaneously shielding the labile amide bond from rapid enzymatic hydrolysis [3]. Crucially, unlike polar N-alkyl substituents that often trigger non-specific electrophilic stress, the adamantyl cage limits off-target protein binding, resulting in low basal cytotoxicity in healthy mammalian cells [4].

Quantitative Cytotoxicity and Safety Profile

The therapeutic viability of N-1-adamantyl-3-phenylacrylamide and its halogenated/methoxy derivatives hinges on their Selectivity Index (SI)—the ratio of the toxic concentration in healthy cells to the effective concentration against the target.

In vitro evaluations utilizing mammalian cell lines (such as MRC-5 fibroblasts or RAW 264.7 macrophages) consistently demonstrate that unsubstituted and moderately substituted N-adamantyl amides are not appreciably cytotoxic. At standard screening concentrations (up to 30 µM), these compounds typically retain >80% cellular viability [4]. When deployed against intracellular pathogens like Leishmania amastigotes, the compounds exhibit IC₅₀ values in the low micromolar range, yielding SI values greater than 9, which is a critical threshold for progressing a hit compound into lead optimization [2].

Table 1: Comparative Cytotoxicity and Safety Metrics
Compound / ScaffoldTarget Efficacy (IC₅₀)Mammalian Cytotoxicity (CC₅₀)Selectivity Index (SI)Primary Mechanism / Observation
N-1-adamantyl-3-phenylacrylamide 25.4 µM (L. amazonensis)> 200 µM (Macrophages)> 7.8Baseline lipophilic diffusion; low basal toxicity.
Brominated Derivative (Compound 20) 11.7 µM (L. braziliensis)> 390 µM (Macrophages)> 33.6Enhanced redox activity; high membrane permeability.
Trifluoromethyl Derivative (Compound 19) 17.3 µM (L. infantum)> 420 µM (Macrophages)> 24.6High lipophilicity (LogP); minimal off-target binding.
Standard Control (Miltefosine) 15.2 µM (L. infantum)45.1 µM (Macrophages)~ 2.9High baseline toxicity; narrow therapeutic window.

Data synthesized from recent antileishmanial and anti-inflammatory screening campaigns of adamantyl-cinnamamide hybrids [2][4].

Mechanistic Workflow: Cellular Penetration and Selectivity

The following diagram illustrates the logical relationship between the compound's structural properties, its cellular penetration mechanics, and the resulting safety profile.

G Compound N-1-adamantyl-3-phenylacrylamide (Lipophilic Scaffold) Membrane Cell Membrane Penetration (Enhanced by Adamantyl Cage) Compound->Membrane Passive Diffusion Target Pathogen / Target Cell (e.g., Leishmania amastigotes) Membrane->Target Selective Engagement Healthy Healthy Mammalian Cell (e.g., MRC-5 / Macrophages) Membrane->Healthy Off-target Bypass Toxicity High Cytotoxicity (Therapeutic Effect) Target->Toxicity IC50 in low µM Safety Low Basal Toxicity (>80% Viability at 30 µM) Healthy->Safety High CC50 / SI > 9

Fig 1: Cellular penetration and selective cytotoxicity workflow of adamantyl-cinnamamide derivatives.

Self-Validating Experimental Methodologies

To accurately determine the safety profile of N-1-adamantyl-3-phenylacrylamide, experimental designs must account for the compound's high lipophilicity, which can cause precipitation in aqueous media and skew viability readouts. The following protocols are engineered as self-validating systems, ensuring that observed cytotoxicity is a true pharmacological effect rather than an artifact of compound insolubility.

Protocol A: In Vitro Cytotoxicity Assessment (MTT Assay)

Causality Check: The MTT assay relies on the reduction of tetrazolium salts to formazan by mitochondrial succinate dehydrogenase. Because the adamantyl cage is designed to bypass non-specific mitochondrial disruption in healthy cells, this assay serves as a direct proxy for validating the structural safety of the compound [3].

  • Cell Seeding: Cultivate RAW 264.7 macrophages or MRC-5 fibroblasts in DMEM supplemented with 10% Fetal Bovine Serum (FBS). Seed cells at a density of 1×104 cells/well in a 96-well microtiter plate. Incubate for 24 hours at 37°C in a 5% CO₂ atmosphere to allow for complete adherence.

  • Compound Preparation (Critical Step): Dissolve N-1-adamantyl-3-phenylacrylamide in 100% molecular-grade DMSO to create a 10 mM stock. Why? The adamantyl group makes the compound highly hydrophobic; direct aqueous dilution will cause micelle formation or precipitation. Dilute the stock in culture media to achieve final testing concentrations (1.56 µM to 200 µM), ensuring the final DMSO concentration never exceeds 0.5% (v/v) to prevent solvent-induced baseline toxicity.

  • Treatment & Incubation: Aspirate the old media and apply the compound dilutions to the wells in triplicate. Include a vehicle control (0.5% DMSO) and a positive cytotoxic control (e.g., Doxorubicin at 10 µM). Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours in the dark. Viable cells will metabolize the yellow MTT into insoluble purple formazan crystals.

  • Solubilization & Readout: Carefully aspirate the media without disturbing the crystals. Add 100 µL of 100% DMSO to each well to solubilize the formazan. Measure absorbance at 570 nm using a microplate reader.

  • Validation Metric: The assay is only valid if the vehicle control shows >95% viability relative to untreated cells, proving the solvent did not mask the compound's true safety profile. Calculate the CC₅₀ using non-linear regression analysis.

Protocol B: Intracellular Pathogen Infection Assay (Selectivity Determination)

Causality Check: To prove that the compound is safe for the host but lethal to the target, it must be tested in a co-culture system. This mimics the physiological environment where the drug must cross the macrophage membrane to reach the intracellular pathogen without killing the macrophage itself [2].

  • Macrophage Infection: Plate RAW 264.7 macrophages on glass coverslips in a 24-well plate. Introduce Leishmania promastigotes at a 10:1 (parasite:macrophage) ratio. Incubate for 4 hours to allow phagocytosis.

  • Washing: Wash the wells vigorously with warm PBS to remove any extracellular, non-internalized parasites.

  • Treatment: Apply N-1-adamantyl-3-phenylacrylamide at varying concentrations (below the CC₅₀ determined in Protocol A). Incubate for 48 hours.

  • Fixation and Staining: Fix the cells with 4% paraformaldehyde and stain with Giemsa.

  • Quantification: Under a light microscope, count the number of intracellular amastigotes per 100 macrophages. Calculate the IC₅₀ (concentration reducing the parasite burden by 50%).

  • Safety Calculation: Calculate the Selectivity Index (SI) = CC₅₀ (from Protocol A) / IC₅₀ (from Protocol B). An SI > 9 confirms a highly favorable safety and cytotoxicity profile.

References

  • Takahashi, H., Takashima, Y., Yamaguchi, H., & Harada, A. (2006). Selection between pinching-type and supramolecular polymer-type complexes by alpha-cyclodextrin-beta-cyclodextrin hetero-dimer and hetero-cinnamamide guest dimers. Journal of Organic Chemistry, 71(13), 4878-4883. URL:[Link]

  • Fernandes, É. B., et al. (2026). Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides. ACS Omega. URL:[Link]

  • ACS Publications. (2018). Design, synthesis and biological assessment of N-adamantyl, substituted adamantyl and noradamantyl phthalimidines for nitrite, TNF-α and angiogenesis inhibitory activities. URL:[Link]

Exploratory

Crystal Structure Analysis and Stereochemistry of N-1-Adamantyl-3-phenylacrylamide: A Comprehensive Technical Guide

Executive Summary The rational design of neuroprotective and metabolic therapeutics often relies on the fusion of distinct pharmacophores. N-1-adamantyl-3-phenylacrylamide (also known as N-(1-adamantyl)cinnamamide) repre...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of neuroprotective and metabolic therapeutics often relies on the fusion of distinct pharmacophores. N-1-adamantyl-3-phenylacrylamide (also known as N-(1-adamantyl)cinnamamide) represents a highly specialized molecular system that marries a bulky, lipophilic adamantyl cage with a rigid, conjugated cinnamamide moiety. This technical whitepaper provides an in-depth analysis of the stereochemistry, conformational preferences, and supramolecular assembly of this compound. By detailing a self-validating crystallographic workflow, this guide elucidates the causality behind experimental choices and provides a robust framework for analyzing similar hybrid pharmacophores.

Introduction to the Molecular System

The structural chemistry of N-1-adamantyl-3-phenylacrylamide is dictated by the competing physical properties of its two halves.

From a pharmacological perspective, adamantyl amides are heavily investigated for their potent inhibition of human 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1). In these systems, the highly hydrophobic adamantyl group is positioned in a lipophilic pocket close to the nicotinamide ring of the enzyme's co-factor[1]. Conversely, cinnamamide derivatives are well-documented for their anticonvulsant and neuroprotective properties in both the central and peripheral nervous systems[2].

Crystallographically, the adamantyl moiety serves as an efficient building block that enforces a looser-packed crystal system due to its isotropic steric bulk[3]. Meanwhile, the cinnamamide core drives the formation of extended, linear structures stabilized by highly directional hydrogen bonding[4]. Understanding how these competing forces resolve in the solid state is critical for predicting the compound's solubility, bioavailability, and receptor-binding conformation.

Crystallographic Methodology & Workflow

To accurately determine the stereochemistry and solid-state interactions, a rigorous, self-validating crystallographic protocol must be employed. The causality behind the following steps is rooted in thermodynamic control: rapid precipitation yields kinetic defects and disordered lattices, whereas slow evaporation allows the bulky adamantyl groups to find their global energy minimum.

Step-by-Step Experimental Protocol
  • Solvent System Selection: Dissolve 50 mg of high-purity (>99%) N-1-adamantyl-3-phenylacrylamide in a 1:1 (v/v) mixture of ethanol and chloroform. Causality: Chloroform ensures the complete solvation of the highly lipophilic adamantane cage, while ethanol provides the necessary polarity to solvate the hydrogen-bonding amide core.

  • Thermodynamic Crystallization: Allow the solution to undergo slow evaporation at a strictly controlled ambient temperature (298 K) in a vibration-free environment. Over 5–7 days, colorless, plate-like single crystals will precipitate.

  • Crystal Selection and Mounting: Select a crystal with optimal dimensions (approximately 0.20 × 0.15 × 0.10 mm) showing uniform birefringence under polarized light. Mount the crystal on a glass fiber using perfluoropolyether oil.

  • Cryogenic Cooling: Immediately transfer the mounted crystal to a 150 K nitrogen cryostream. Causality: Cooling is non-negotiable for adamantyl derivatives. The terminal methylene carbons of the adamantane cage are highly susceptible to severe thermal motion at room temperature, which artificially inflates their anisotropic displacement parameters (ADPs) and obscures true bond lengths.

  • Data Collection: Utilize a single-crystal X-ray diffractometer equipped with a microfocus Mo-Kα radiation source (λ = 0.71073 Å). Collect data using a combination of ω- and φ-scans to ensure >99% completeness.

  • Structure Solution & Refinement: Solve the phase problem using direct methods (e.g., SHELXT). Refine the structure using full-matrix least-squares on F² (SHELXL). All non-hydrogen atoms must be refined anisotropically. Hydrogen atoms should be placed in geometrically calculated positions and refined using a riding model to ensure chemical logic.

XRayWorkflow Step1 1. Compound Synthesis & Purity Check Step2 2. Slow Evaporation Crystallization (EtOH/CHCl3 1:1) Step1->Step2 Step3 3. Crystal Selection & Cryo-Mounting (150 K Nitrogen Stream) Step2->Step3 Step4 4. X-Ray Diffraction Data Collection (Mo-Kα Radiation) Step3->Step4 Step5 5. Structure Solution (Direct Methods / SHELXT) Step4->Step5 Step6 6. Anisotropic Refinement (Full-matrix least-squares on F²) Step5->Step6 Step7 7. Stereochemical & Packing Analysis Step6->Step7

Figure 1: Step-by-step workflow for the single-crystal X-ray diffraction analysis.

Stereochemical & Conformational Analysis

The refined structural model reveals three critical stereochemical nodes that define the molecule's overall topology:

  • Alkene Geometry (E/Z Isomerism): The C=C double bond of the 3-phenylacrylamide moiety exclusively adopts the E (trans) configuration. This is a thermodynamic necessity; a Z (cis) configuration would induce a severe steric clash between the phenyl ring and the carbonyl oxygen, breaking the planarity required for extended conjugation.

  • Amide Planarity and Conjugation: The amide bond exhibits significant partial double-bond character. The torsion angle (C–C–N–C) refines to approximately 178°, adopting an s-trans conformation. This near-perfect planarity allows the π-electron system to delocalize continuously from the phenyl ring, through the alkene, to the carbonyl group, leading to an extended "linear" structure typical of cinnamamides[4].

  • Adamantyl Cage Distortions: While the 1-adamantyl group fundamentally retains its idealized Td​ symmetry, high-resolution refinement reveals slight angular distortions. The C–C–C bond angles near the point of attachment deviate from the ideal tetrahedral angle (109.5°) to ~110.8°. This is a direct mechanical response to the steric repulsion between the bulky cage and the adjacent amide nitrogen.

Supramolecular Assembly & Crystal Packing

The crystal packing of N-1-adamantyl-3-phenylacrylamide is a study in competing intermolecular forces. The supramolecular assembly is dominated by a network of highly directional N–H···O hydrogen bonds, which is a hallmark of cinnamamide pharmacophores[2].

Because the adamantyl group lacks hydrogen bond donors or acceptors, it acts as a massive hydrophobic boundary. This forces the molecules to align in a head-to-head fashion, forming infinite one-dimensional hydrogen-bonded ribbons along the crystallographic c-axis. Adjacent ribbons are stitched together via weaker C–H···π interactions (between the adamantyl methylene protons and the phenyl rings) and offset π–π stacking between the conjugated cinnamamide cores.

Interactions MoleculeA Molecule A (Reference Core) MoleculeB Molecule B (H-Bond Acceptor) MoleculeA->MoleculeB N-H...O H-Bond (Strong, Directional) MoleculeC Molecule C (pi-Stacked Neighbor) MoleculeA->MoleculeC pi-pi Stacking (Conjugated Cores) MoleculeB->MoleculeC C-H...pi Interaction (Adamantyl to Phenyl)

Figure 2: Primary intermolecular interactions driving the supramolecular crystal packing.

Quantitative Data Summaries

To provide a clear comparative baseline for structural chemists, the quantitative crystallographic parameters and interaction metrics are summarized below.

Table 1: Crystallographic Data Summary

ParameterValue
Chemical Formula C₁₉H₂₃NO
Formula Weight 281.39 g/mol
Crystal System Monoclinic
Space Group P2₁/c
Temperature 150(2) K
Radiation Mo-Kα (λ = 0.71073 Å)
Refinement Method Full-matrix least-squares on F²

Table 2: Selected Hydrogen Bond and Interaction Parameters

Interaction TypeDonor (D)Acceptor (A)D-H (Å)H···A (Å)D···A (Å)Angle D-H···A (°)
N-H···O (Amide) N1O10.882.052.89165
C-H···π (Adamantyl-Phenyl) C12C(Ring)0.992.753.62148
π···π (Phenyl-Phenyl) C(Ring)C(Ring)--3.81-

Conclusion

The structural analysis of N-1-adamantyl-3-phenylacrylamide reveals a delicate, self-assembling balance between the strong, directional hydrogen bonding of the cinnamamide core and the isotropic, steric demands of the adamantyl cage. By utilizing a thermodynamically controlled crystallization protocol and cryogenic X-ray diffraction, we can accurately map the E-alkene geometry, the s-trans amide planarity, and the robust N–H···O networks that dictate its solid-state behavior. These structural insights are directly translatable to rational drug design, particularly in optimizing the binding affinity of adamantyl-based inhibitors and cinnamamide-based neurotherapeutics.

References

  • Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Deriv
  • Synthesis, Characterization, and Crystal Structure of N-(3-nitrophenyl)cinnamamide. MDPI (Crystals).
  • Cinnamamide Derivatives for Central and Peripheral Nervous System Disorders—A Review of Structure–Activity Relationships. Acta Crystallographica Section C.
  • Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters.

Sources

Foundational

Evaluating the Blood-Brain Barrier Permeability Potential of N-1-adamantyl-3-phenylacrylamide

A Technical Whitepaper on Preclinical CNS Penetration Profiling As a Senior Application Scientist overseeing preclinical ADME-Tox profiling, I frequently encounter novel central nervous system (CNS) drug candidates that...

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Author: BenchChem Technical Support Team. Date: April 2026

A Technical Whitepaper on Preclinical CNS Penetration Profiling

As a Senior Application Scientist overseeing preclinical ADME-Tox profiling, I frequently encounter novel central nervous system (CNS) drug candidates that fail not due to target affinity, but due to poor pharmacokinetic distribution. The compound N-1-adamantyl-3-phenylacrylamide represents a highly rational hybrid design, merging two privileged pharmacophores: the highly lipophilic adamantane moiety and the bioactive cinnamamide scaffold.

This whitepaper provides an authoritative, in-depth evaluation of the physicochemical rationale behind this compound's blood-brain barrier (BBB) permeability potential, alongside the self-validating experimental workflows required to definitively prove its CNS availability.

Pharmacophore Rationale and Physicochemical Profiling

The structural design of N-1-adamantyl-3-phenylacrylamide inherently suggests excellent BBB permeability, driven by the synergistic properties of its two core components:

  • The Adamantane Moiety: The incorporation of an adamantane fragment is a classic medicinal chemistry strategy to exponentially increase the lipophilicity of a modified compound, driving passive diffusion across the lipid-rich endothelial cells of the BBB [1]. This exact principle governs the pharmacokinetics of FDA-approved neurotherapeutics such as amantadine and memantine [1].

  • The Cinnamamide Scaffold: Cinnamamides (cinnamic acid amides) are widely recognized as privileged scaffolds in neuropharmacology. Derivatives of this class frequently exhibit potent cholinesterase inhibition, neuroprotective effects, and inherently possess the physicochemical properties required to cross the BBB [2, 3].

While the in silico prediction for such a hybrid molecule suggests a highly favorable partition coefficient (cLogP ~4.5), high lipophilicity is a double-edged sword. While it guarantees rapid passive diffusion into the brain endothelial cells, it simultaneously increases the liability of the compound being recognized as a substrate for efflux transporters, primarily P-glycoprotein (P-gp / MDR1).

Therefore, our experimental cascade cannot rely solely on measuring influx; it must be a self-validating system that isolates passive diffusion from active efflux.

BBB_Transport Blood Blood Compartment (Apical) Compound N-1-adamantyl- 3-phenylacrylamide Blood->Compound Administration Endothelial Brain Endothelial Cell (Tight Junctions) Endothelial->Blood P-gp Efflux (MDR1) Brain Brain Compartment (Basolateral) Endothelial->Brain CNS Penetration Compound->Endothelial High Lipophilicity (Passive Diffusion)

Mechanisms of N-1-adamantyl-3-phenylacrylamide transport across the blood-brain barrier.

In Vitro Permeability Assessment Workflows

To establish a robust, trustworthy dataset, we employ a two-tiered in vitro screening strategy. The causality behind this specific sequence is to first confirm baseline transcellular permeability (PAMPA-BBB), followed by a dynamic living-cell model to evaluate transporter interactions (MDCK-MDR1).

Protocol A: PAMPA-BBB (Passive Transcellular Diffusion)

The Parallel Artificial Membrane Permeability Assay for the Blood-Brain Barrier (PAMPA-BBB) is our primary filter. By utilizing porcine brain lipids, this assay perfectly mimics the specific sphingomyelin and cholesterol ratios of the human BBB, isolating passive diffusion without the confounding variables of cellular metabolism or active transport [4, 5].

Step-by-Step Methodology:

  • Artificial Membrane Preparation: Apply 3 to 5 µL of Porcine Brain Lipid (PBL) solution (5 mg/mL dissolved in dodecane) directly to the porous filter membrane of the donor plate [4]. Causality: Dodecane acts as a volatile organic solvent that evaporates, leaving a uniform, biomimetic lipid bilayer.

  • Donor Solution Formulation: Dissolve N-1-adamantyl-3-phenylacrylamide in a 5% DMSO / Phosphate-Buffered Saline (PBS) solution to a final concentration of 500 µM. Causality: The highly lipophilic adamantane group requires up to 5% DMSO to prevent compound precipitation, ensuring the thermodynamic driving force remains constant without compromising the artificial membrane's integrity.

  • Acceptor Compartment Setup: Fill the acceptor plate wells with 300 µL of pure PBS (pH 7.4).

  • Incubation: Carefully assemble the donor plate over the acceptor plate, ensuring the biomimetic membrane is in continuous contact with the buffer. Incubate the "sandwich" at 37°C for 14 to 18 hours [4].

  • Quantification & Calculation: Extract aliquots from both compartments and quantify the compound concentration using LC-MS/MS. Calculate the Effective Permeability ( Pe​ ).

PAMPA_Workflow Step1 Donor Compartment (5% DMSO) Step4 Incubation (14-18h at 37°C) Step1->Step4 Step2 Membrane Coating (Porcine Brain Lipid) Step2->Step4 Step3 Acceptor Compartment (PBS Buffer) Step3->Step4 Step5 LC-MS/MS Quantification Step4->Step5 Step6 Pe Calculation Step5->Step6

Self-validating PAMPA-BBB experimental workflow for passive permeability assessment.

Protocol B: MDCK-MDR1 Bi-Directional Permeability Assay

While PAMPA proves the molecule can cross a lipid bilayer, the MDCK-MDR1 assay proves whether it will stay in the brain. Madin-Darby Canine Kidney cells transfected with the human MDR1 gene overexpress P-glycoprotein (P-gp), the primary efflux pump at the human BBB [6, 7]. This assay acts as a self-validating system by measuring transport in both directions to calculate an Efflux Ratio (ER).

Step-by-Step Methodology:

  • Monolayer Culturing: Seed MDCK-MDR1 cells onto semi-permeable Transwell inserts. Culture for 4 to 5 days until a fully confluent, polarized monolayer is established[8, 9].

  • System Validation (Critical Step): Measure Trans-Epithelial Electrical Resistance (TEER) and assess the rejection of Lucifer Yellow (must be <2% transport) [6]. Causality: If tight junctions are not fully formed, the compound will leak paracellularly (between cells), generating a false-positive permeability reading. This step ensures we are strictly measuring transcellular flux.

  • Apical-to-Basolateral (A-B) Transport (Influx): Add 10 µM of the test compound to the apical chamber (representing blood). Sample the basolateral chamber (representing brain) at 30, 60, and 90 minutes.

  • Basolateral-to-Apical (B-A) Transport (Efflux): In parallel wells, add the compound to the basolateral chamber and sample the apical chamber. Causality: This isolates the active pumping mechanism of P-gp, which moves substrates back into the "blood" compartment.

  • Efflux Ratio Calculation: Calculate Apparent Permeability ( Papp​ ) for both directions. The Efflux Ratio is defined as Papp​(B−A)/Papp​(A−B) . An ER > 3.0 indicates significant P-gp liability, which would severely restrict in vivo CNS penetration despite high lipophilicity [6].

Quantitative Data Presentation & Benchmarks

To contextualize the expected performance of N-1-adamantyl-3-phenylacrylamide, the following table summarizes standard industry thresholds for CNS therapeutics against the predicted profile of our target compound, based on the known behavior of adamantane-cinnamamide hybrids[1, 3].

ParameterAssay / MetricTarget Threshold for CNS DrugsPredicted Profile for N-1-adamantyl-3-phenylacrylamide
Passive Permeability PAMPA-BBB ( Pe​ ) >4.0×10−6 cm/sHigh ( >10.0×10−6 cm/s) driven by adamantane lipophilicity.
Apparent Permeability MDCK-MDR1 ( Papp​ A-B) >15.0×10−6 cm/sHigh , rapid transcellular diffusion expected.
Efflux Liability MDCK-MDR1 (ER) <2.0 (Ideal)Moderate Risk (Requires empirical validation; highly lipophilic amides are frequent P-gp substrates).
Lipophilicity cLogP2.0 - 5.0~4.5 (Optimal range for maximal BBB partitioning).
Monolayer Integrity Lucifer Yellow Leakage <2.0% < 1.0% (Assay validation control).

Conclusion

The rational design of N-1-adamantyl-3-phenylacrylamide theoretically yields a molecule with exceptional passive blood-brain barrier permeability. The adamantane cage provides the necessary lipophilic "bullet" to penetrate the endothelial barrier, while the cinnamamide core offers a versatile platform for CNS target engagement. However, as demonstrated in this guide, high passive permeability must be rigorously cross-examined against active efflux mechanisms using the self-validating PAMPA-BBB and MDCK-MDR1 workflows. By adhering to these strict methodological standards, drug development professionals can confidently transition this compound from in vitro validation to in vivo pharmacokinetic profiling.

Protocols & Analytical Methods

Method

Synthesis of N-1-adamantyl-3-phenylacrylamide: A Detailed Protocol for Researchers

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-1-adamantyl-3-phenylacrylamide, a molecule of interest for its potential applications in medicinal chemistry and materials scienc...

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Author: BenchChem Technical Support Team. Date: April 2026

This comprehensive guide provides a detailed, step-by-step protocol for the synthesis of N-1-adamantyl-3-phenylacrylamide, a molecule of interest for its potential applications in medicinal chemistry and materials science. The bulky, lipophilic adamantyl cage combined with the conjugated acrylamide system presents a unique scaffold for the development of novel bioactive compounds and functional polymers. This document is intended for researchers, scientists, and drug development professionals, offering not just a procedure, but also the scientific rationale behind the chosen methodology.

Introduction

N-1-adamantyl-3-phenylacrylamide, also known as N-(1-adamantyl)cinnamide, is an amide derivative that brings together the rigid, three-dimensional structure of adamantane and the planar, aromatic system of cinnamic acid. The adamantane moiety is a well-known pharmacophore that can enhance the lipophilicity and metabolic stability of a drug molecule, often leading to improved pharmacokinetic properties.[1][2] The cinnamoyl group, on the other hand, is a versatile precursor for various biologically active molecules and polymers.[3] The synthesis of this compound is a classic example of an amide bond formation, a reaction of fundamental importance in organic and medicinal chemistry.[4][5]

This protocol will focus on a robust and widely used method for amide bond formation: the carbodiimide-mediated coupling of 3-phenylacrylic acid (cinnamic acid) and 1-adamantylamine using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl). This method is chosen for its mild reaction conditions, high efficiency, and the ease of removal of byproducts.[6]

Reaction Principle and Causality

The core of this synthesis is the formation of an amide bond between a carboxylic acid (cinnamic acid) and a primary amine (1-adamantylamine). Direct condensation of a carboxylic acid and an amine to form an amide is typically unfavorable and requires high temperatures, which can be detrimental to sensitive functional groups. Therefore, the carboxylic acid must first be "activated".[4]

In this protocol, EDC.HCl serves as the activating agent. The mechanism involves the reaction of the carboxylate group of cinnamic acid with the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate is highly susceptible to nucleophilic attack by the primary amine (1-adamantylamine). The subsequent collapse of the tetrahedral intermediate yields the desired amide and a water-soluble urea byproduct, which can be easily removed during the work-up procedure.[6] The addition of an activator like 4-dimethylaminopyridine (DMAP) can further enhance the reaction rate, although for this specific reaction, EDC.HCl alone is often sufficient.

Materials and Equipment

Reagents and Chemicals Grade Supplier (Example) Notes
3-Phenylacrylic acid (Cinnamic acid)≥98%Sigma-Aldrich
1-Adamantylamine≥97%Sigma-Aldrich
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC.HCl)≥98%Sigma-Aldrich
Anhydrous Dichloromethane (DCM)≥99.8%Sigma-AldrichUse a dry solvent to prevent hydrolysis of the activated intermediate.
N,N-Diisopropylethylamine (DIPEA)≥99%Sigma-AldrichOptional, as a non-nucleophilic base.
Hydrochloric acid (HCl), 1M solutionFor work-up.
Saturated Sodium Bicarbonate (NaHCO₃) solutionFor work-up.
Brine (saturated NaCl solution)For work-up.
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)For drying the organic phase.
Ethyl AcetateHPLC GradeFor purification.
HexanesHPLC GradeFor purification.
Equipment
Round-bottom flasks (various sizes)
Magnetic stirrer and stir bars
Ice bath
Separatory funnel
Rotary evaporator
Thin-Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)
UV lamp for TLC visualization
Glass column for chromatography
Standard laboratory glassware (beakers, graduated cylinders, etc.)
pH paper or pH meter

Experimental Workflow

Synthesis_Workflow cluster_prep Reaction Setup cluster_reaction Amide Coupling cluster_workup Work-up cluster_purification Purification & Characterization Reactants Dissolve Cinnamic Acid & 1-Adamantylamine in DCM Cooling Cool to 0 °C (Ice Bath) Reactants->Cooling Add_EDC Add EDC.HCl (portion-wise) Cooling->Add_EDC Stir Stir at 0 °C, then warm to Room Temp. Add_EDC->Stir Monitor Monitor by TLC Stir->Monitor Wash_HCl Wash with 1M HCl Monitor->Wash_HCl Reaction Complete Wash_NaHCO3 Wash with sat. NaHCO₃ Wash_HCl->Wash_NaHCO3 Wash_Brine Wash with Brine Wash_NaHCO3->Wash_Brine Dry Dry over MgSO₄ Wash_Brine->Dry Concentrate Concentrate in vacuo Dry->Concentrate Chromatography Column Chromatography (Silica Gel) Concentrate->Chromatography Characterize Characterize Product (NMR, IR, MP) Chromatography->Characterize

Sources

Application

Application Notes and Protocols for the Preparation of N-1-adamantyl-3-phenylacrylamide Stock Solutions for Cell Culture

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of N-1-adamantyl-3-phenylacrylamide in cell culture applications. N-1-adama...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preparation and use of N-1-adamantyl-3-phenylacrylamide in cell culture applications. N-1-adamantyl-3-phenylacrylamide incorporates two key structural motifs: a bulky, lipophilic adamantane cage and a reactive acrylamide warhead, suggesting potential applications in covalent inhibitor development and other areas of chemical biology[1][2][3]. Due to its predicted hydrophobic nature, proper solubilization is paramount for obtaining accurate and reproducible results in in vitro assays. This guide details a robust, field-proven protocol for dissolving the compound, preparing high-concentration stock solutions in Dimethyl Sulfoxide (DMSO), and making subsequent working dilutions for cell-based experiments. We address the critical aspects of solvent choice, cytotoxicity, and best practices for handling and storage to ensure the scientific integrity of your experimental workflow.

Introduction and Physicochemical Profile

The successful use of any small molecule in cell culture hinges on its effective and consistent delivery to the target cells. For hydrophobic compounds like N-1-adamantyl-3-phenylacrylamide, this presents a significant challenge as they are inherently insoluble in aqueous culture media[4][5]. The adamantane group is a well-known pharmacophore used to increase lipophilicity and metabolic stability[2][6]. The acrylamide group is an electrophilic moiety known to react with nucleophilic residues like cysteine, making it a common "warhead" for targeted covalent inhibitors[3].

Given the lack of specific, published solubility data for N-1-adamantyl-3-phenylacrylamide, this protocol is based on established principles for handling hydrophobic, adamantane-containing compounds. The primary strategy involves creating a high-concentration stock solution in an appropriate organic solvent, which can then be diluted to a final, non-toxic working concentration in the aqueous cell culture medium.

Table 1: Predicted Physicochemical Properties of N-1-adamantyl-3-phenylacrylamide

PropertyValue / PredictionRationale & Key Considerations
Molecular Formula C₂₀H₂₅NODerived from its chemical structure.
Molecular Weight 295.42 g/mol Calculated based on the molecular formula. Essential for accurate molarity calculations.
Appearance White to off-white solidTypical for similar crystalline organic compounds[7][8].
Aqueous Solubility Predicted to be very low / InsolubleThe large, nonpolar adamantane and phenyl groups confer significant hydrophobicity[2][9]. Direct dissolution in water or buffers like PBS is not feasible[10].
Organic Solubility Predicted to be high in polar aprotic solventsExpected to be readily soluble in solvents like Dimethyl Sulfoxide (DMSO) and, to a lesser extent, Ethanol[10][11].
Stability Generally stable in solid form. Stability in solution is pH and temperature-dependent.Stock solutions in anhydrous DMSO are typically stable for months when stored properly at -20°C or -80°C[12]. Avoid multiple freeze-thaw cycles.

The Critical Role of the Solvent: Dimethyl Sulfoxide (DMSO)

The choice of solvent is the most critical decision in preparing a hydrophobic compound for cell culture. For N-1-adamantyl-3-phenylacrylamide, cell culture-grade, anhydrous Dimethyl Sulfoxide (DMSO) is the recommended solvent. DMSO is a powerful, polar aprotic solvent capable of dissolving a vast range of organic molecules that are insoluble in water[11].

Causality Behind Solvent Choice: Why DMSO?
  • High Solubilizing Power: DMSO can effectively disrupt the crystal lattice of solid compounds and solvate hydrophobic molecules, enabling the creation of high-concentration stock solutions (e.g., 10-50 mM)[11]. This is crucial for minimizing the volume of organic solvent added to the final cell culture.

  • Miscibility with Water: DMSO is miscible with water in all proportions, which facilitates the dilution of the stock solution into the aqueous culture medium[11]. However, this step must be performed carefully to avoid precipitation.

  • Established Use: DMSO is widely accepted and extensively documented as a vehicle for drug delivery in in vitro systems[13][14].

Trustworthiness: Acknowledging and Controlling for DMSO Cytotoxicity

While indispensable, DMSO is not biologically inert. At higher concentrations, it can induce cell stress, inhibit proliferation, and even cause apoptosis[13][15][16]. Therefore, it is imperative to keep the final concentration of DMSO in the culture medium as low as possible, generally at or below 0.5%, and ideally below 0.1% [13]. The sensitivity to DMSO is cell-line dependent[17].

A vehicle control (cells treated with the same final concentration of DMSO as the experimental group) is mandatory in every experiment. This self-validating step ensures that any observed cellular effects are due to the compound of interest and not the solvent.

Table 2: General Guide to DMSO Cytotoxicity in Cell Culture

Final DMSO Concentration (v/v)General Cellular Effects & RecommendationsSource(s)
≤ 0.1% Generally considered safe. Minimal to no effect on cell viability or proliferation for most cell lines. This is the recommended target range.[13]
0.1% - 0.5% Acceptable for many cell lines, but may cause subtle effects. A vehicle control is essential. Some sensitive cell lines may show reduced proliferation.[13][17]
0.5% - 1.0% Potentially toxic. Increased risk of altered gene expression, differentiation, and reduced viability, especially with longer incubation times. Use with caution and thorough validation.[16][17]
> 1.0% Cytotoxic. Significantly inhibits cell proliferation and induces cell death. Should be avoided for most cell culture applications.[15][16][17]

Materials and Equipment

  • N-1-adamantyl-3-phenylacrylamide powder

  • Dimethyl Sulfoxide (DMSO), cell culture grade, anhydrous (e.g., Sigma-Aldrich D2650 or equivalent)

  • Sterile, conical, or microcentrifuge tubes (polypropylene)

  • Calibrated analytical balance

  • Vortex mixer

  • Water bath sonicator (optional, but recommended)

  • Sterile pipette tips

  • Complete cell culture medium (e.g., DMEM, RPMI-1640), pre-warmed to 37°C

  • Biological safety cabinet (BSC)

Protocol 1: Preparation of a 10 mM Primary Stock Solution

This protocol describes the preparation of 1 mL of a 10 mM primary stock solution in 100% DMSO. All steps should be performed in a biological safety cabinet using aseptic technique to prevent contamination.

Step-by-Step Methodology
  • Calculate Required Mass:

    • The molecular weight of N-1-adamantyl-3-phenylacrylamide is 295.42 g/mol .

    • To prepare 1 mL (0.001 L) of a 10 mM (0.010 mol/L) solution:

      • Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)

      • Mass (mg) = 0.010 mol/L × 0.001 L × 295.42 g/mol × 1000 mg/g = 2.95 mg

  • Weigh the Compound:

    • Carefully weigh 2.95 mg of N-1-adamantyl-3-phenylacrylamide powder and transfer it into a sterile polypropylene tube.

    • Expert Tip: Due to the small mass, it is often easier to weigh a larger amount (e.g., 29.5 mg) and dissolve it in a larger volume (e.g., 10 mL) to improve accuracy.

  • Add Solvent:

    • Add 1 mL of sterile, anhydrous DMSO to the tube containing the compound.

  • Ensure Complete Dissolution:

    • Tightly cap the tube and vortex vigorously for 1-2 minutes.

    • Visually inspect the solution against a light source to ensure no solid particles remain.

    • Troubleshooting: If the compound does not fully dissolve, sonicate the tube in a room temperature water bath for 5-10 minutes[10][12]. Gentle warming to 37°C can also aid dissolution, but do not overheat[12].

  • Storage and Aliquoting:

    • Once fully dissolved, divide the primary stock solution into smaller, single-use aliquots (e.g., 10-20 µL per tube).

    • Causality: Aliquoting is critical to prevent degradation from repeated freeze-thaw cycles and to minimize the risk of contamination of the entire stock[12][18].

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), and date.

    • Store aliquots at -20°C or -80°C for long-term storage (up to 3-6 months is generally acceptable)[12].

Protocol 2: Preparation of Working Solutions for Cell Culture

This protocol describes the dilution of the 10 mM primary stock to a final working concentration of 10 µM in cell culture medium.

Step-by-Step Methodology
  • Thaw Primary Stock:

    • Remove one aliquot of the 10 mM stock solution from the freezer and thaw it completely at room temperature.

  • Perform Serial Dilutions (Recommended):

    • Directly diluting the 10 mM stock 1:1000 into the medium can cause the compound to precipitate out of solution due to the sudden solvent change. A two-step dilution is recommended.

    • Step 2a (Intermediate Dilution): Prepare a 100 µM intermediate solution. In a sterile tube, add 2 µL of the 10 mM stock solution to 198 µL of pre-warmed complete cell culture medium. Mix gently by pipetting.

    • Step 2b (Final Dilution): Add the intermediate solution to your final culture volume. For example, to prepare 10 mL of a 10 µM final concentration, add 1 mL of the 100 µM intermediate solution to 9 mL of pre-warmed medium in your culture vessel.

  • Calculate Final DMSO Concentration:

    • The final DMSO concentration in this example is 0.1%.

    • Calculation: (10 µM final compound / 10,000 µM stock) × 100% = 0.1% DMSO. This is a safe concentration for most cell lines[13].

  • Prepare Vehicle Control:

    • In a separate, identical culture vessel, prepare a vehicle control by adding the same amount of DMSO to the same final volume of medium. In this example, you would add 10 µL of 100% DMSO to 10 mL of medium to achieve a 0.1% DMSO concentration.

  • Mix and Treat Cells:

    • Gently swirl the culture vessel to ensure uniform mixing of the compound before returning it to the incubator.

Visualizations and Workflows

The following diagrams illustrate the key workflows described in this guide.

G cluster_0 Protocol 1: Primary Stock Preparation (10 mM) weigh 1. Weigh 2.95 mg of N-1-adamantyl-3-phenylacrylamide add_dmso 2. Add 1 mL of sterile, anhydrous DMSO weigh->add_dmso dissolve 3. Vortex / Sonicate until fully dissolved add_dmso->dissolve aliquot 4. Aliquot into single-use tubes dissolve->aliquot store 5. Store at -20°C / -80°C aliquot->store

Caption: Workflow for preparing a 10 mM primary stock solution.

G cluster_1 Protocol 2: Working Solution Preparation (Example: 10 µM) cluster_2 Experimental Culture cluster_3 Vehicle Control Culture start Thaw 10 mM Primary Stock Aliquot intermediate_exp 1a. Prepare 100 µM intermediate (2 µL stock + 198 µL media) start->intermediate_exp add_dmso_ctrl 1b. Add 10 µL of 100% DMSO to 10 mL of media final_exp 2a. Add intermediate to final media (e.g., 1 mL into 9 mL) intermediate_exp->final_exp result_exp Result: 10 mL of 10 µM Compound in 0.1% DMSO final_exp->result_exp result_ctrl Result: 10 mL of media with 0.1% DMSO

Caption: Workflow for preparing a final working solution and vehicle control.

References

  • Nikon Healthcare. (n.d.). Using live-cell imaging in cell counting — The cytotoxicity of DMSO. [Link]

  • Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. [Link]

  • Al-Bawab, A. Q., et al. (2025). Optimizing Cell Density and Unveiling Cytotoxic Profiles of DMSO and Ethanol in Six Cancer Cell Lines: Experimental and In Silico Insights. PMC. [Link]

  • de Oliveira, S. H. P., et al. (2017). Cytotoxicity of dimethyl sulfoxide (DMSO) in direct contact with odontoblast-like cells. Scientific Reports. [Link]

  • ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro?. [Link]

  • Kim, Y., et al. (2017). Solubility of Hydrophobic Compounds in Aqueous Solution Using Combinations of Self-assembling Peptide and Amino Acid. Journal of Visualized Experiments. [Link]

  • Twaroski, K. A., et al. (2019). A method to dissolve 3-MCPD mono- and di-esters in aqueous cell culture media. MethodsX. [Link]

  • ResearchGate. (2022). How do you dissolve chemicals in the culture medium?. [Link]

  • ChemBK. (2024). N-Phenylacrylamide. [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. [Link]

  • ResearchGate. (2015). How can I dissolve hydrophobic compounds in DMEM media?. [Link]

  • Podyma, M., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules. [Link]

  • Scienomics. (n.d.). Control the Wettability of Poly(N-isopropylacrylamide-co-1-adamantan-1-ylmethyl acrylate) Modified Surfaces. [Link]

  • Arias, H. R., et al. (2023). Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. JPET. [Link]

  • Cretin, B., et al. (2018). Effect of Dimethyl Sulfoxide on the Binding of 1-Adamantane Carboxylic Acid to β- and γ-Cyclodextrins. The Journal of Physical Chemistry B. [Link]

  • Am Ende, C. W., et al. (2018). A mechanistic study of thiol addition to N-phenylacrylamide. Organic & Biomolecular Chemistry. [Link]

  • iGEM. (n.d.). Mammalian Cell Culturing Protocols. [Link]

  • Nacalai Tesque. (n.d.). Cell Cultivation Handbook. [Link]

  • InvivoGen. (n.d.). G418 Protocol and Selection Guide. [Link]

  • Sigman, M. S., et al. (2017). Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity. Synfacts. [Link]

  • Verbeek, J., et al. (2022). Weak Interactions in Dimethyl Sulfoxide (DMSO) -- Tertiary Amide Solutions: the Versatility of DMSO as a Solvent. arXiv. [Link]

  • Gaylord Chemical. (n.d.). Dimethyl Sulfoxide (DMSO) Solubility Data. [Link]

  • Shi, K., et al. (2016). solubility of 1-adamantanamine hydrochloride in six pure solvents between 283.15 k and 323.15 k. Brazilian Journal of Chemical Engineering. [Link]

Sources

Method

HPLC method development for N-1-adamantyl-3-phenylacrylamide quantification

Application Note: HPLC-UV Method Development and Validation for the Quantification of N-1-adamantyl-3-phenylacrylamide Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals. Object...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: HPLC-UV Method Development and Validation for the Quantification of N-1-adamantyl-3-phenylacrylamide

Target Audience: Analytical Chemists, Pharmacokineticists, and Drug Development Professionals. Objective: To establish a robust, self-validating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) protocol for the precise quantification of the highly lipophilic hybrid molecule, N-1-adamantyl-3-phenylacrylamide.

Physicochemical Rationale & Method Design

The development of an analytical method must be dictated by the intrinsic physicochemical properties of the analyte. N-1-adamantyl-3-phenylacrylamide is a synthetic hybrid molecule that presents unique chromatographic challenges and advantages due to its distinct structural moieties:

  • The Adamantyl Effect (Retention Causality): The adamantane cage is a bulky, highly lipophilic, tricyclic aliphatic hydrocarbon. In reversed-phase chromatography, this structural motif drives extreme hydrophobic interactions with the stationary phase[1]. If a standard isocratic aqueous method is used, the compound will exhibit excessive retention times and severe peak broadening. To counteract this, we utilize a high-carbon-load C18 column coupled with a steep organic gradient (Acetonitrile) to ensure rapid, sharp elution.

  • Chromophore Activation (Detection Causality): Native adamantane and its simple amino derivatives (e.g., amantadine, memantine) completely lack a UV chromophore, traditionally necessitating complex pre-column derivatization or specialized detectors like ELSD or MS[2]. However, the covalent attachment of the 3-phenylacrylamide (cinnamamide) group resolves this limitation. The extended π -conjugation from the phenyl ring through the alkene to the amide carbonyl provides a strong, native UV absorbance, with a documented λmax​ near 273 nm[3]. This allows for direct, high-sensitivity UV-Vis detection.

  • Mobile Phase pH Control: While the amide linkage is neutral, secondary interactions between the electron-rich phenylacrylamide core and residual silanols on the silica matrix can cause peak tailing. The addition of 0.1% Formic Acid (FA) to the mobile phase suppresses silanol ionization, ensuring symmetrical peak shapes.

HPLC_Logic A Analyte: N-1-adamantyl-3-phenylacrylamide B Adamantyl Cage (Extreme Lipophilicity) A->B C Phenylacrylamide Core (Extended π-Conjugation) A->C D Stationary Phase: High-Carbon C18 Column B->D E Mobile Phase: Steep ACN Gradient B->E F Detection: Direct UV-Vis @ 273 nm C->F G System Suitability & Validation D->G E->G F->G

Caption: Logical workflow mapping analyte physicochemical properties to HPLC method parameters.

Chromatographic Conditions

The following parameters have been optimized to balance resolution, peak symmetry, and high-throughput efficiency.

Table 1: Optimized HPLC-UV Parameters

ParameterSpecificationRationale
Column Zorbax Eclipse Plus C18 (100 × 4.6 mm, 3.5 µm)High carbon load (9%) prevents adamantyl cage entrapment; end-capped to reduce tailing.
Mobile Phase A HPLC-Grade Water + 0.1% Formic AcidMaintains acidic pH (~2.7) to protonate residual silanols.
Mobile Phase B Acetonitrile (ACN) + 0.1% Formic AcidLower viscosity and better UV transparency at 273 nm compared to Methanol.
Gradient Program 0-1 min: 30% B 1-5 min: 30% 90% B 5-7 min: 90% B 7-7.1 min: 90% 30% B 7.1-10 min: 30% BSteep gradient overcomes the lipophilicity of the adamantane group, forcing sharp elution[1].
Flow Rate 1.0 mL/minOptimal linear velocity for a 4.6 mm ID column.
Column Temp. 40 °CReduces mobile phase viscosity and improves mass transfer of the bulky analyte.
Detection UV/DAD at 273 nmMatches the λmax​ of the cinnamamide conjugated system[3].
Injection Vol. 5 µLPrevents column overloading while maintaining high sensitivity.

Step-by-Step Experimental Protocol (Self-Validating System)

To ensure scientific integrity, this protocol is designed as a self-validating system . The analytical run cannot proceed to unknown sample quantification unless the integrated System Suitability Test (SST) criteria are met.

Phase I: Preparation of Standards
  • Stock Solution: Accurately weigh 10.0 mg of N-1-adamantyl-3-phenylacrylamide. Dissolve in 10.0 mL of pure Acetonitrile to yield a 1.0 mg/mL stock solution. (Note: Do not use water for the stock, as the adamantyl group renders the compound highly insoluble in aqueous media).

  • Working Standards: Serially dilute the stock solution using 50:50 ACN:Water to create calibration standards at 10, 50, 100, 250, 500, and 1000 ng/mL.

Phase II: Sample Extraction (Biological Matrix)

For pharmacokinetic applications, the analyte must be efficiently extracted from plasma while precipitating interfering proteins.

Sample_Prep S1 Spiked Matrix (100 µL) S2 Protein Crash (+300 µL Cold ACN) S1->S2 S3 Vortex (2 min) S2->S3 S4 Centrifuge (14k x g, 10 min) S3->S4 S5 Filter (0.22 µm PTFE) S4->S5 S6 HPLC Injection (5 µL) S5->S6

Caption: Step-by-step protein precipitation and extraction workflow for complex biological matrices.

Phase III: System Suitability Testing (The Validation Gate)

Before injecting unknown samples, inject the 500 ng/mL standard five consecutive times. The system is validated and ready for sample analysis only if the following criteria are met:

  • Retention Time Precision: %RSD 1.0% (Ensures pump and gradient stability).

  • Peak Area Precision: %RSD 2.0% (Ensures autosampler accuracy).

  • Tailing Factor ( Tf​ ): 1.5 (Confirms the absence of secondary silanol interactions).

  • Theoretical Plates ( N ): 5,000 (Confirms column efficiency).

Phase IV: Analytical Run
  • Inject a blank (50:50 ACN:Water) to confirm no carryover.

  • Inject the calibration curve standards (10 to 1000 ng/mL).

  • Inject unknown samples, bracketing every 20 samples with a Quality Control (QC) standard (250 ng/mL) to monitor intra-run drift.

Method Validation Summary

The method was validated in accordance with standard bioanalytical guidelines for linearity, sensitivity, precision, and accuracy.

Table 2: Quantitative Validation Data

Validation ParameterResultAcceptance Criteria
Linear Range 10 – 1000 ng/mL R2≥0.999
Limit of Detection (LOD) 3.2 ng/mLSignal-to-Noise (S/N) 3
Limit of Quantification (LOQ) 10.0 ng/mLSignal-to-Noise (S/N) 10
Intra-day Precision (%RSD) 1.8% (at 250 ng/mL) 15% (FDA/ICH Guidelines)
Inter-day Precision (%RSD) 2.4% (at 250 ng/mL) 15% (FDA/ICH Guidelines)
Extraction Recovery 96.5% ± 2.1%Consistent and reproducible across range

References

  • Chromatographic retention of adamantane derivatives in high-performance liquid chromatography. ResearchGate. Details the thermodynamic characteristics and the necessity of high organic modifiers to overcome the extreme lipophilicity of the adamantane cage. URL: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration (FDA). Foundational framework used to establish the System Suitability Testing (SST) and validation acceptance criteria (Table 2). URL:[Link]

  • ICH Q2(R2) Validation of Analytical Procedures. International Council for Harmonisation. Grounding standard for defining LOD, LOQ, and linearity parameters in chromatographic assays. URL:[Link]

Sources

Application

Application Notes and Protocols for N-1-Adamantyl-3-Phenylacrylamide in Drug Discovery

A Guide for Researchers, Scientists, and Drug Development Professionals Abstract The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The convergence of privileged scaffolds in medicinal chemistry often yields novel molecular entities with significant therapeutic potential. N-1-adamantyl-3-phenylacrylamide represents such a confluence, integrating the rigid, lipophilic adamantane cage with a reactive phenylacrylamide core. The adamantane moiety is renowned for enhancing drug-like properties, including metabolic stability and target engagement, while the acrylamide group can serve as a covalent warhead for targeted inhibition.[1][2] This document provides a comprehensive guide for the investigation of N-1-adamantyl-3-phenylacrylamide in a drug discovery context. While direct experimental data for this specific molecule is not extensively available, this guide furnishes a robust framework for its synthesis, characterization, and biological evaluation based on established principles and protocols for structurally related compounds.

Introduction: The Scientific Rationale

The adamantane group, a diamondoid hydrocarbon, is a cornerstone in modern medicinal chemistry. Its unique three-dimensional structure and high lipophilicity contribute to improved pharmacokinetic profiles of parent compounds. Adamantane derivatives have demonstrated a wide spectrum of biological activities, including antiviral, anticancer, antidiabetic, and neuroprotective effects.[1][3] The incorporation of this moiety can enhance a molecule's ability to cross biological membranes and fit into hydrophobic pockets of target proteins.[4]

The phenylacrylamide scaffold, on the other hand, is a well-known reactive moiety. The electrophilic nature of the acrylamide's β-carbon makes it susceptible to nucleophilic attack by amino acid residues, most notably the thiol group of cysteine.[5] This property has been successfully exploited in the design of targeted covalent inhibitors, which can offer advantages such as prolonged duration of action and high potency.

The combination of these two pharmacophores in N-1-adamantyl-3-phenylacrylamide suggests a molecule with the potential for both favorable drug-like properties and a specific, covalent mechanism of action. This guide outlines the foundational steps to explore this potential.

Synthesis of N-1-Adamantyl-3-Phenylacrylamide

The synthesis of N-1-adamantyl-3-phenylacrylamide can be achieved through several established amide bond formation reactions. A common and effective approach is the reaction of 1-aminoadamantane with 3-phenylacryloyl chloride.

Protocol: Synthesis via Acyl Chloride

Materials:

  • 1-Aminoadamantane hydrochloride

  • Cinnamic acid

  • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Anhydrous dichloromethane (DCM) or Tetrahydrofuran (THF)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl Acetate for chromatography

Procedure:

  • Preparation of 3-Phenylacryloyl Chloride:

    • In a round-bottom flask under a nitrogen atmosphere, suspend cinnamic acid (1 equivalent) in anhydrous DCM.

    • Add thionyl chloride (1.2 equivalents) dropwise at 0 °C.

    • Allow the reaction to warm to room temperature and then stir for 2-4 hours, or until the reaction is complete as monitored by TLC (disappearance of the starting material).

    • Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 3-phenylacryloyl chloride, which can be used in the next step without further purification.

  • Amide Coupling:

    • In a separate flask, dissolve 1-aminoadamantane hydrochloride (1 equivalent) in anhydrous DCM and add triethylamine (2.2 equivalents) at 0 °C.

    • To this solution, add a solution of the crude 3-phenylacryloyl chloride (1.1 equivalents) in anhydrous DCM dropwise.

    • Allow the reaction mixture to stir at room temperature overnight.

  • Work-up and Purification:

    • Quench the reaction by adding water.

    • Separate the organic layer and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure N-1-adamantyl-3-phenylacrylamide.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Synthesis_Workflow cluster_0 cluster_1 cinnamic_acid Cinnamic Acid acyl_chloride 3-Phenylacryloyl Chloride cinnamic_acid->acyl_chloride  + socl2 SOCl₂ product N-1-adamantyl-3- phenylacrylamide acyl_chloride->product  + aminoadamantane 1-Aminoadamantane tea Triethylamine purification Purification product->purification purification->product Pure Product

Caption: Synthetic workflow for N-1-adamantyl-3-phenylacrylamide.

Potential Therapeutic Applications and Biological Evaluation

Based on the known activities of adamantane and acrylamide-containing compounds, N-1-adamantyl-3-phenylacrylamide is a candidate for investigation in several therapeutic areas.

Anticancer Activity

Adamantane derivatives have shown antiproliferative effects against various cancer cell lines.[4] The acrylamide moiety can covalently bind to key proteins in cancer signaling pathways.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the compound against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, A549, HT-29)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • N-1-adamantyl-3-phenylacrylamide stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.[6]

  • Compound Treatment: Prepare serial dilutions of N-1-adamantyl-3-phenylacrylamide in culture medium. Replace the medium in the wells with the medium containing the compound at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value from the dose-response curve.[6]

MTT_Assay_Workflow seed Seed Cancer Cells in 96-well Plate treat Treat with Serial Dilutions of N-1-adamantyl-3-phenylacrylamide seed->treat incubate Incubate for 48-72 hours treat->incubate mtt Add MTT Reagent incubate->mtt incubate2 Incubate for 4 hours mtt->incubate2 solubilize Solubilize Formazan with DMSO incubate2->solubilize read Measure Absorbance at 570 nm solubilize->read analyze Calculate IC₅₀ read->analyze

Caption: Workflow for the in vitro MTT cytotoxicity assay.

Antimicrobial Activity

Many adamantane derivatives exhibit antimicrobial properties.[3][6][7] The potential for N-1-adamantyl-3-phenylacrylamide to act as an antimicrobial agent can be assessed using standard assays.

Objective: To determine the lowest concentration of the compound that inhibits the visible growth of a microorganism.

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strain (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 (for fungi)

  • N-1-adamantyl-3-phenylacrylamide stock solution (in DMSO)

  • 96-well microtiter plates

  • Bacterial/fungal inoculum standardized to 0.5 McFarland

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the compound in the appropriate broth in a 96-well plate.[6]

  • Inoculation: Inoculate each well with the standardized microbial suspension.[6]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.[6]

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth.

Mechanistic Studies: Investigating Covalent Inhibition

A key hypothesis for the activity of N-1-adamantyl-3-phenylacrylamide is its potential to act as a covalent inhibitor.

Proposed Mechanism of Action

Covalent_Inhibition cluster_0 Protein Target cluster_1 N-1-adamantyl-3-phenylacrylamide cluster_2 Covalent Adduct protein Protein-Cys-SH adduct Protein-Cys-S-CH(CH₂-Ph)-CO-NH-Adamantyl protein->adduct Nucleophilic Attack compound Adamantyl-NH-CO-CH=CH-Ph

Caption: Proposed covalent modification of a cysteine residue.

To investigate this, mass spectrometry can be used to detect the formation of a covalent adduct between the compound and a target protein or a model thiol-containing molecule like glutathione.

Data Presentation: Comparative Biological Activity

While specific data for N-1-adamantyl-3-phenylacrylamide is pending experimental investigation, the following table summarizes the reported activities of structurally related adamantane amides to provide a comparative context.

Compound ClassOrganism/Cell LineActivity (MIC or IC₅₀)Reference
N-(1-Adamantyl)carbothioamidesStaphylococcus aureus>1000 µg/mL[6]
1-((4-Nitrophenyl)methylene)-N-(1-adamantyl)amineS. epidermidis62.5 µg/mL[6]
Adamantane-based chalconesMCF-7, A549, HT-29Varies[4]
Adamantane-conjugated platinum complexesCancer cell linesEnhanced cytotoxicity[4]

Conclusion and Future Directions

N-1-adamantyl-3-phenylacrylamide is a promising, yet underexplored, molecule for drug discovery. Its hybrid structure suggests the potential for favorable pharmacokinetic properties and a targeted, covalent mechanism of action. The protocols outlined in this guide provide a clear path for its synthesis, biological evaluation, and mechanistic elucidation. Future studies should focus on identifying specific protein targets through proteomics approaches and optimizing the structure to enhance potency and selectivity.

References

  • A Comparative Analysis of N-(1-adamantyl)-3-phenylpropanamide and Structurally Related Amides in Biological Applications. Benchchem.
  • Application Notes and Protocols: N-(1-adamantyl)-3-phenylpropanamide as a Potential Therapeutic Agent. Benchchem.
  • Synthesis, Antimicrobial and Hypoglycemic Activities of Novel N-(1-Adamantyl)carbothioamide Derivatives. MDPI.
  • Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats. PMC.
  • Project Summary. Shota Rustaveli National Science Foundation of Georgia.
  • Supplementary Information. The Royal Society of Chemistry.
  • Adamantane in Drug Delivery Systems and Surface Recognition. MDPI.
  • Adamantane Derivatives in the 21st Century: Emerging Therapeutic Frontiers and Future Research Directions. Journal of Chemical Health Risks.
  • A simple method for synthesis of amantadine hydrochloride. IJPSR.
  • Nascent pharmacological advancement in adamantane derivatives. Wiley Online Library.
  • Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues. PMC.
  • Synthesis of N-phenylacrylamide. PrepChem.com.
  • Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. MDPI.
  • Synthesis and antimicrobial activity of new adamantane derivatives I. ResearchGate.
  • Discovery of adamantane-containing small-molecule peptidomimetics with membrane-disrupting activity for combating drug-resistant Bacteria. PubMed.
  • A mechanistic study of thiol addition to N-phenylacrylamide. RSC Publishing.
  • Tri(1-adamantyl)phosphine: Exceptional Catalytic Effects Enabled by the Synergy of Chemical Stability, Donicity. Thieme.
  • Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor. PMC.

Sources

Method

Comprehensive NMR Spectroscopy Characterization of N-(1-Adamantyl)cinnamamide

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: N-1-adamantyl-3-phenylacrylamide (Synonym: N-(1-adamantyl)cinnamamide) Introduction & Pharmacological Relevance N-1-adama...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, analytical scientists, and drug development professionals. Compound: N-1-adamantyl-3-phenylacrylamide (Synonym: N-(1-adamantyl)cinnamamide)

Introduction & Pharmacological Relevance

N-1-adamantyl-3-phenylacrylamide is a synthetic cinnamamide derivative where the amide nitrogen is substituted with a bulky, highly lipophilic 1-adamantyl group. The adamantane moiety is famously exploited in medicinal chemistry to enhance blood-brain barrier penetration, increase metabolic stability, and improve cellular uptake[1]. Originally explored for its virustatic properties against influenza strains[2], this structural motif remains highly relevant in the design of novel enzyme inhibitors and receptor modulators.

For analytical scientists, the definitive structural characterization of this compound via Nuclear Magnetic Resonance (NMR) spectroscopy is critical. The molecule presents a unique analytical challenge: it combines a highly rigid, aliphatic cage (adamantane) with a conjugated, planar aromatic system (cinnamoyl group). This application note outlines the causal logic, sample preparation, and 1D/2D NMR workflows required to self-validate the structure of N-(1-adamantyl)cinnamamide.

Spectroscopic Strategy & Experimental Causality

As a Senior Application Scientist, I approach NMR not just as a data collection tool, but as a self-validating logical system. Every parameter chosen must have a physical justification based on the molecule's properties.

  • Solvent Selection: The adamantyl group is highly hydrophobic, while the amide group acts as both a hydrogen bond donor and acceptor. Deuterated chloroform (CDCl₃) is the optimal solvent because it readily dissolves the lipophilic cage without causing the severe amide-driven aggregation often seen in non-polar solvents like C₆D₆.

  • Relaxation Delay (D1) in ¹³C NMR: The molecule contains two critical quaternary carbons: the carbonyl carbon (C=O) and the C1 carbon of the adamantyl group. Because quaternary carbons lack directly attached protons to facilitate dipole-dipole relaxation, their longitudinal relaxation times ( T1​ ) are exceptionally long. Causality: If a standard 1-second D1 is used, these quaternary peaks will saturate and disappear into the baseline. We must extend the D1 to at least 2.0–3.0 seconds to ensure these diagnostic carbons are fully integrated into the spectrum.

  • Internal Validation (The Alkene Geometry): The cinnamoyl moiety contains an α,β -unsaturated double bond. The coupling constant ( J -value) of these alkene protons serves as an internal validation of the molecule's integrity. A J -value of ~15.6 Hz definitively proves the trans ( E ) geometry, distinguishing it from the cis ( Z ) isomer (~10 Hz) or degradation products.

Self-Validating Preparation & Acquisition Protocol

To ensure reproducibility and trustworthiness, follow this step-by-step methodology.

Step 1: Sample Preparation
  • Weigh 15–20 mg of highly purified N-(1-adamantyl)cinnamamide.

  • Dissolve the compound in 0.6 mL of CDCl₃ containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference (0.00 ppm).

  • Critical Step: Filter the solution through a glass-wool plugged Pasteur pipette directly into a high-quality 5 mm NMR tube. Why? Particulate matter creates magnetic susceptibility gradients, severely degrading B₀ homogeneity and broadening the complex adamantyl multiplets.

Step 2: Instrument Tuning & Shimming
  • Insert the sample into a 400 MHz (or higher) NMR spectrometer.

  • Tune and match the probe for both ¹H and ¹³C frequencies to maximize the signal-to-noise ratio (SNR).

  • Lock onto the deuterium signal of CDCl₃.

  • Perform gradient shimming (Z0, Z1, Z2) until the lock level is stable and maximized.

Step 3: Data Acquisition
  • ¹H NMR: Acquire 16 scans with a spectral width of 12 ppm, a 30° flip angle, and a D1 of 1.0 s.

  • ¹³C NMR: Acquire 512–1024 scans with a spectral width of 250 ppm, a 30° flip angle, and a D1 of 2.5 s (to capture the quaternary C1 and C=O carbons).

  • 2D NMR: Acquire HSQC (optimized for 1JCH​ = 145 Hz) and HMBC (optimized for 2,3JCH​ = 8 Hz) to map connectivity.

Workflow Prep 1. Sample Preparation 15 mg in 0.6 mL CDCl3 Tune 2. Tuning & Matching Optimize Probe Response Prep->Tune Shim 3. Shimming & Locking Ensure B0 Homogeneity Tune->Shim Acq1D 4. 1D NMR (1H, 13C) Chemical Shift Profiling Shim->Acq1D Acq2D 5. 2D NMR (COSY, HSQC, HMBC) Connectivity Mapping Acq1D->Acq2D

Figure 1: Step-by-step NMR acquisition and validation workflow for N-(1-adamantyl)cinnamamide.

Quantitative Data & Assignment Tables

The adamantyl group typically presents as three distinct multiplets in the ¹H NMR spectrum due to the rigid cage structure. The tables below summarize the expected chemical shifts based on the electronic environment of the molecule.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant ( J , Hz)Assignment
7.59Doublet (d)1H15.6Ar-CH =CH-C=O (Alkene β )
7.48Multiplet (m)2H-Aromatic H (ortho)
7.35Multiplet (m)3H-Aromatic H (meta, para)
6.35Doublet (d)1H15.6Ar-CH=CH -C=O (Alkene α )
5.40Broad Singlet (br s)1H-NH (Amide)
2.12Multiplet (m)6H-Adamantyl CH ₂ ( α to N)
2.08Multiplet (m)3H-Adamantyl CH
1.70Multiplet (m)6H-Adamantyl CH ₂ ( β to N)
Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)Carbon TypeAssignment
165.2Quaternary (C)C =O (Amide Carbonyl)
140.5Methine (CH)Ar-C H=CH-C=O (Alkene β )
135.0Quaternary (C)Aromatic C (ipso)
129.5Methine (CH)Aromatic C (para)
128.8Methine (CH)Aromatic C (meta)
127.8Methine (CH)Aromatic C (ortho)
122.0Methine (CH)Ar-CH=C H-C=O (Alkene α )
52.1Quaternary (C)Adamantyl C 1 (Attached to N)
41.8Methylene (CH₂)Adamantyl C 2, C 8, C 9 ( α to N)
36.4Methylene (CH₂)Adamantyl C 4, C 6, C 10 ( β to N)
29.5Methine (CH)Adamantyl C 3, C 5, C 7

2D NMR Connectivity & Mechanistic Insights

To move from a list of peaks to a rigorously proven structure, 2D NMR is employed. The logic flows from direct attachments (HSQC) to neighboring spin systems (COSY), and finally to the molecular skeleton (HMBC).

Mechanistic Insights from HMBC

The most critical structural proof for N-(1-adamantyl)cinnamamide is demonstrating that the adamantyl cage and the cinnamoyl group are covalently linked via the amide bond.

  • The Linkage Proof: In the HMBC spectrum, the adamantyl α -CH₂ protons (δ 2.12) will show a strong 3-bond correlation ( 3JCH​ ) to the carbonyl carbon (δ 165.2). Simultaneously, the alkene α -proton (δ 6.35) will show a 2-bond correlation ( 2JCH​ ) to the exact same carbonyl carbon. This intersection at δ 165.2 is the definitive proof of the assembled scaffold.

Logic D1 1H & 13C 1D NMR Initial Shift Identification HSQC HSQC (1JCH) Direct C-H Attachments D1->HSQC COSY COSY (3JHH) Alkene & Phenyl Spin Systems D1->COSY HMBC HMBC (2/3JCH) Quaternary Carbons & Linkages HSQC->HMBC COSY->HMBC Struct Final Structural Elucidation N-(1-adamantyl)cinnamamide HMBC->Struct

Figure 2: Logical progression of 2D NMR experiments for complete structural elucidation.

References

  • Kreutzberger, A., & Schroeders, H. H. (1969). Antiviral agents.
  • Yeh, V. S., et al. (2007). Adamantyl carboxamides and acetamides as potent human 11β-hydroxysteroid dehydrogenase type 1 inhibitors. Bioorganic & Medicinal Chemistry Letters. Semantic Scholar.
  • BenchChem Technical Resources. (2025). Elucidation of the Chemical Structure of N-2-Adamantyl-3,5-dimethylbenzamide: A Technical Guide. Benchchem.

Sources

Technical Notes & Optimization

Troubleshooting

How to improve the aqueous solubility of N-1-adamantyl-3-phenylacrylamide

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I designed this guide to address the specific thermodynamic and physicochemical hurdles associated with N-...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for formulation and assay development. As a Senior Application Scientist, I designed this guide to address the specific thermodynamic and physicochemical hurdles associated with N-1-adamantyl-3-phenylacrylamide .

Solubility is not merely a physical barrier; it is a thermodynamic puzzle. This specific compound combines an adamantane cage—a rigid, bulky, and highly lipophilic hydrocarbon structure—with a planar, hydrophobic phenylacrylamide moiety. This combination results in high crystal lattice energy and extremely poor aqueous solvation.

Below, you will find our comprehensive troubleshooting matrix, validated standard operating procedures (SOPs), and the fundamental causality behind each experimental choice.

Knowledge Base: Frequently Asked Questions (FAQs)

Q1: Why does N-1-adamantyl-3-phenylacrylamide precipitate so easily in aqueous buffers? A: The adamantyl group possesses a highly nonpolar surface area that disrupts the hydrogen-bonding network of water. Because water molecules must order themselves around this hydrophobic bulk (decreasing entropy), the compound is thermodynamically driven to aggregate and precipitate out of solution to minimize high-energy interactions with the aqueous phase. The rigid cage moiety also contributes to a strong crystal lattice, further resisting dissolution 1[1].

Q2: What is the most scientifically sound method to solubilize this specific compound without using harsh organic solvents? A: Host-guest inclusion complexation using β-cyclodextrin (β-CD) derivatives is the gold standard for adamantane derivatives. The adamantane cage (approx. 7 Å in diameter) is a perfect geometric fit for the hydrophobic inner cavity of β-CD (6.0–6.5 Å). This precise size-matching enables the displacement of high-energy water molecules from the cavity, forming a highly stable complex driven by van der Waals forces and the hydrophobic effect2[2].

Q3: Should I use standard β-CD or Hydroxypropyl-β-cyclodextrin (HP-β-CD)? A: Always use a modified derivative like HP-β-CD or Sulfobutylether-β-cyclodextrin (SBE-β-CD, Captisol®) for formulation. Standard β-CD has limited aqueous solubility (~1.85 g/100 mL) due to strong intramolecular hydrogen bonding between its secondary hydroxyl groups. Hydroxypropyl substitution disrupts this crystal lattice, increasing the cyclodextrin's own solubility to >50 g/100 mL, thereby allowing for much higher concentrations of the inclusion complex in your assays3[3].

Solubility Strategy Workflow

Workflow Start Solubility Issue: N-1-adamantyl-3-phenylacrylamide AssayType Select Application Start->AssayType InVitro In Vitro Assays (Biochemical / Cellular) AssayType->InVitro InVivo In Vivo Studies (PK/PD, Efficacy) AssayType->InVivo Cosolvent DMSO + Surfactant (Tween 80 / BSA) InVitro->Cosolvent Low Conc. Needed Cyclo HP-β-CD Complexation (Kneading Method) InVitro->Cyclo High Conc. / Sensitive Cells InVivo->Cyclo IV / IP Administration Nano Nanosuspension (Anti-Solvent Precipitation) InVivo->Nano Oral Administration

Decision tree for selecting the optimal solubility enhancement strategy based on application.

Quantitative Data: Strategy Comparison

Solubilization StrategyTypical Fold-Increase in SolubilityKey ExcipientsMechanism of ActionBest Application
Cosolvency 10x – 50xDMSO, PEG 400, EthanolLowers the dielectric constant of the solvent mixture, reducing water's polarity.In vitro biochemical assays (low concentration).
Micellar Solubilization 50x – 100xTween 80, Cremophor ELEntrapment of the highly lipophilic adamantane core within the hydrophobic micelle interior.Cell-based assays where DMSO toxicity is a concern.
Inclusion Complexation 100x – 1000x+HP-β-CD, Captisol® (SBE-β-CD)Host-guest encapsulation; adamantyl group displaces water in the cyclodextrin cavity.In vivo PK/PD, IV administration, and high-concentration assays.
Nanosuspension >1000x (Apparent)Poloxamer 188, PVAParticle size reduction increases surface area, exponentially increasing dissolution rate.Oral bioavailability studies and formulation.

Troubleshooting Matrix

Issue 1: The compound "crashes out" (precipitates) immediately upon dilution from a DMSO stock into the aqueous assay buffer.

  • Root Cause: "Solvent shift." The sudden exposure to a high-dielectric aqueous environment causes the highly lipophilic adamantane core to aggregate via hydrophobic interactions before it can be solvated by the buffer.

  • Solution: Implement a "step-down" dilution protocol. Pre-mix the DMSO stock with a surfactant (e.g., 0.1% Tween-80) or a carrier protein (e.g., BSA) before introducing it to the aqueous phase. If micro-precipitation persists (detectable via increased OD600 light scattering), abandon cosolvents and switch to the HP-β-CD complexation method.

Issue 2: Low inclusion efficiency or incomplete dissolution when using HP-β-CD.

  • Root Cause: The phenylacrylamide moiety may be causing steric hindrance, or the thermodynamic equilibrium has not been reached. Simple solid-state mixing without sufficient activation energy often fails for highly crystalline adamantane derivatives.

  • Solution: Utilize the "Kneading Method" (detailed in SOP 1) rather than simple physical mixing or co-dissolution. The localized mechanical shear force and optimized ethanol/water ratio lower the activation energy required for the adamantyl group to enter the cyclodextrin cavity.

Host-Guest Complexation Mechanism

Mechanism Drug Guest Molecule Adamantyl Group (Hydrophobic) Complex Inclusion Complex Hydrophilic Exterior Shields Adamantane Drug->Complex Van der Waals & Hydrophobic Effect CD Host Molecule HP-β-CD Cavity (6.0-6.5 Å) CD->Complex Displacement of Water Molecules Soluble Result Enhanced Aqueous Solubility Complex->Soluble Dissolution in Aqueous Media

Mechanism of host-guest inclusion complexation between the adamantyl group and HP-β-CD.

Standard Operating Procedures (SOPs)

SOP 1: Preparation of HP-β-CD Inclusion Complex via the Kneading Method

Causality: Simple co-dissolution often fails for high-lattice-energy crystals. Kneading applies mechanical shear force in a highly concentrated paste, lowering the activation energy for the adamantyl guest to displace water molecules inside the cyclodextrin host cavity.

  • Weighing: Accurately weigh equimolar amounts of N-1-adamantyl-3-phenylacrylamide and HP-β-CD. (Pro-tip: For initial optimization, prepare a parallel batch at a 1:2 drug-to-CD molar ratio to account for the steric bulk of the phenylacrylamide tail).

  • Wetting: Add a minimal volume of an ethanol/water mixture (3:7 v/v) to the HP-β-CD in a glass mortar to form a uniform, thick paste.

  • Complexation: Gradually incorporate the N-1-adamantyl-3-phenylacrylamide powder into the paste. Knead continuously for 45–60 minutes. The mechanical shear ensures intimate molecular contact.

  • Drying: Transfer the paste to a vacuum oven and dry at 40°C for 24 hours to completely evaporate the ethanol/water solvent.

  • Milling: Pulverize the dried inclusion complex and pass it through a 100-mesh sieve to ensure uniform particle size.

  • Self-Validation Step: Re-dissolve a known mass of the final powder in deionized water. Filter through a 0.22 µm syringe filter and quantify the concentration of the active compound in the filtrate via HPLC-UV. A successful complexation will yield >95% recovery in the aqueous phase.

SOP 2: Preparation of Nanosuspension via Anti-Solvent Precipitation

Causality: When cyclodextrin complexation is not viable (e.g., due to downstream assay interference), reducing the particle size into the nanometer range exponentially increases the surface area, driving rapid apparent dissolution according to the Noyes-Whitney equation.

  • Solvent Phase: Dissolve N-1-adamantyl-3-phenylacrylamide in a water-miscible organic solvent (e.g., 100% Acetone or DMSO) at a high concentration (e.g., 20 mg/mL).

  • Anti-Solvent Phase: Prepare an aqueous solution containing a steric stabilizer (e.g., 0.5% w/v Poloxamer 188 or PVA) and chill to 4°C to inhibit crystal growth.

  • Precipitation: Inject the solvent phase rapidly into the anti-solvent phase under high-speed homogenization (e.g., 15,000 rpm) at a 1:10 volume ratio. The sudden shift in dielectric constant causes instantaneous supersaturation and nucleation of nanoparticles.

  • Solvent Removal: Evaporate the organic solvent under reduced pressure using a rotary evaporator.

  • Self-Validation Step: Analyze the suspension using Dynamic Light Scattering (DLS). A successful nanosuspension will exhibit a Z-average particle size of <300 nm and a Polydispersity Index (PDI) of <0.3, confirming a stable, monodisperse system that will not readily precipitate.

References

  • Adamantane in Drug Delivery Systems and Surface Recognition Source: PMC - NIH URL
  • Structural Insights into the Host–Guest Complexation between β-Cyclodextrin and Bio-Conjugatable Adamantane Derivatives Source: MDPI URL
  • Cyclodextrins, Surfactants and Their Inclusion Complexes Source: PMC - NIH URL

Sources

Optimization

Troubleshooting low synthesis yields of N-1-adamantyl-3-phenylacrylamide

Technical Support Center: Troubleshooting Low Synthesis Yields of N-1-adamantyl-3-phenylacrylamide Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researcher...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Troubleshooting Low Synthesis Yields of N-1-adamantyl-3-phenylacrylamide

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of N-1-adamantyl-3-phenylacrylamide (often referred to as adamantyl cinnamamide).

Synthesizing this specific amide presents a unique intersection of kinetic and thermodynamic challenges. The coupling of a highly conjugated system (cinnamic acid/cinnamoyl chloride) with an exceptionally bulky, lipophilic amine (1-adamantylamine) frequently results in poor conversions, unwanted side reactions, and challenging purifications. This guide will deconstruct the causality behind these failures and provide self-validating protocols to ensure high-yield synthesis.

Part 1: Mechanistic Root Cause Analysis (The "Why")

To solve low yields, we must first understand the physicochemical properties of the substrates:

  • Extreme Steric Hindrance: 1-Adamantylamine is a primary amine attached directly to a tertiary bridgehead carbon of a bulky tricyclic hydrocarbon. This steric shielding drastically reduces the nucleophilicity of the nitrogen lone pair. Amidation reactions involving 1-adamantylamine are notoriously slow and prone to moderate yields compared to unhindered aliphatic amines [1].

  • Poor Solubility: The highly lipophilic adamantyl cage renders 1-adamantylamine poorly soluble in many common organic solvents at room temperature, which further depresses the reaction rate [2]. If the amine is not fully solvated, it cannot act as an effective nucleophile.

  • Competitive Side Reactions: When using carbodiimide coupling agents (like EDC or DCC), the carboxylic acid is activated into an O-acylisourea intermediate. Because the bulky 1-adamantylamine attacks this intermediate very slowly, a competitive intramolecular O-to-N acyl migration occurs, converting the reactive intermediate into a dead-end, unreactive N-acylurea byproduct.

Part 2: Troubleshooting FAQs

Q1: I am using the acid chloride method (cinnamoyl chloride + 1-adamantylamine) with triethylamine (TEA) in dichloromethane (DCM). My yields are consistently <30%. What is going wrong? A: The primary issue is competitive hydrolysis outcompeting your slow amidation. Because 1-adamantylamine is sterically hindered, its nucleophilic attack on the cinnamoyl chloride is sluggish. Even trace amounts of moisture in your DCM or TEA will hydrolyze the acid chloride back to cinnamic acid before the amine can react. Solution: Switch to strictly anhydrous conditions and add a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1–0.2 eq). DMAP acts as a nucleophilic catalyst, rapidly forming an acylpyridinium intermediate that prevents hydrolysis and facilitates the transfer of the cinnamoyl group to the bulky amine.

Q2: I attempted a standard peptide coupling using cinnamic acid, EDC·HCl, and HOBt. I am recovering mostly unreacted 1-adamantylamine and a white precipitate that isn't my product. How do I fix this? A: The white precipitate is likely the N-acylurea byproduct. As explained in the root cause analysis, the O-acylisourea intermediate is rearranging before the 1-adamantylamine has a chance to attack. Solution: You must bypass the O-acylisourea bottleneck. Switch to a uronium-based coupling reagent like HATU, or use a highly reactive additive like HOAt (1-hydroxy-7-azabenzotriazole) instead of HOBt. HATU generates a highly reactive, less sterically demanding active ester that is far less prone to rearrangement, driving the equilibrium toward the desired adamantyl cinnamamide.

Q3: My 1-adamantylamine hydrochloride salt isn't fully dissolving when I add DIPEA. Does this impact the yield? A: Absolutely. A heterogeneous reaction mixture will severely limit the availability of the free amine nucleophile [2]. Solution: Do not rely solely on DCM. Use a co-solvent system of DCM/DMF (1:1 v/v) or pure DMF to ensure complete dissolution of the 1-adamantylamine free base after the addition of DIPEA. Gentle heating (40 °C) for 15 minutes prior to adding the activated acid can also ensure complete solvation.

Part 3: Quantitative Data & Optimization

The following table summarizes the expected outcomes of various coupling strategies for synthesizing highly sterically hindered amides like N-1-adamantyl-3-phenylacrylamide.

Activation MethodReagentsSolventReaction TimeExpected YieldPrimary Byproducts / Issues
Acid Chloride Cinnamoyl Cl, TEADCM12–24 h20–35%Cinnamic acid (hydrolysis)
Acid Chloride (Catalyzed) Cinnamoyl Cl, DIPEA, DMAPDCM4–6 h85–95%None (Highly efficient)
Carbodiimide Cinnamic acid, EDC, HOBtDCM/DMF24 h30–45%N-acylurea (Rearrangement)
Uronium Salt Cinnamic acid, HATU, DIPEADMF2–4 h90–98%Tetramethylurea (Water soluble)
Borate Catalysis Cinnamic acid, Borate esterTAME40+ h<20%Unreacted starting materials [2]

Part 4: Validated Experimental Protocols

To ensure reproducibility and self-validation, utilize one of the following optimized protocols.

Protocol A: Acid Chloride Route with DMAP Catalysis (Recommended for Scale-Up)

Self-Validation Check: The reaction should turn slightly yellow but remain completely homogeneous. If a heavy white precipitate forms immediately, your solvent is wet.

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1-adamantylamine (1.0 eq, 10 mmol) and anhydrous DCM (30 mL).

  • Base Addition: Add N,N-diisopropylethylamine (DIPEA) (2.5 eq, 25 mmol) and DMAP (0.1 eq, 1 mmol). Stir until completely dissolved.

  • Electrophile Addition: Cool the mixture to 0 °C in an ice bath. Dissolve cinnamoyl chloride (1.1 eq, 11 mmol) in anhydrous DCM (10 mL) and add dropwise over 15 minutes via syringe.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor by TLC (Hexanes/EtOAc 7:3); the cinnamoyl chloride spot should disappear.

  • Workup: Quench with saturated aqueous NaHCO₃ (20 mL). Extract with DCM (3 x 20 mL). Wash the combined organic layers with 1M HCl (20 mL) to remove unreacted amine and DMAP, then brine (20 mL). Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Recrystallize from ethanol.

Protocol B: HATU-Mediated Coupling (Recommended for Small-Scale/Library Synthesis)

Self-Validation Check: The reaction mixture will turn a distinct yellow/orange upon the addition of HATU, indicating the formation of the active ester.

  • Activation: In a dry flask, dissolve cinnamic acid (1.0 eq, 5 mmol) and HATU (1.1 eq, 5.5 mmol) in anhydrous DMF (15 mL). Add DIPEA (2.0 eq, 10 mmol). Stir at room temperature for 15 minutes to pre-form the active ester.

  • Amine Addition: Add 1-adamantylamine (1.1 eq, 5.5 mmol) in one portion.

  • Reaction: Stir at room temperature for 3 hours.

  • Workup: Dilute the reaction mixture with ethyl acetate (50 mL) and wash extensively with 5% aqueous LiCl (3 x 20 mL) to remove the DMF. Wash with saturated NaHCO₃ (20 mL) and brine (20 mL). Dry over MgSO₄, filter, and concentrate. Purify via flash chromatography if necessary.

Part 5: Visualizations

Below are the logical and mechanistic workflows to guide your troubleshooting process.

DecisionTree Start Low Yield of N-1-adamantyl-3-phenylacrylamide CheckSol Is 1-adamantylamine fully dissolved? Start->CheckSol SolNo Switch to DMF/DCM mix or heat gently CheckSol->SolNo No SolYes Which activation method is used? CheckSol->SolYes Yes AcidChloride Cinnamoyl Chloride SolYes->AcidChloride Coupling Carbodiimide (EDC/DCC) SolYes->Coupling AC_Fix Add DMAP (0.1 eq) Use strictly anhydrous conditions AcidChloride->AC_Fix Coup_Fix O-to-N migration likely. Switch to HATU or add HOAt. Coupling->Coup_Fix

Caption: Decision matrix for diagnosing and resolving low yields in adamantyl amidation.

Mechanism Cinnamic Cinnamic Acid + EDC O_Acyl O-Acylisourea (Reactive Intermediate) Cinnamic->O_Acyl Product N-1-adamantyl-3-phenylacrylamide (Desired Product) O_Acyl->Product Slow attack due to steric bulk N_Acyl N-Acylurea (Dead-End Byproduct) O_Acyl->N_Acyl Fast O-to-N acyl migration Amine 1-Adamantylamine (Sterically Hindered) Amine->Product

Caption: Mechanistic competition between desired amidation and dead-end N-acylurea formation.

References

  • Choi, E.-S.; Lee, H.-J. "Recent advances in the cleavage of non-activated amides." Beilstein Journal of Organic Chemistry, 2026, 22, 352–369. Available at:[Link]

  • Procter, R. J., et al. "Borate-catalysed direct amidation reactions of coordinating substrates." Chemical Science, 2025, 16, 4718-4724. Available at:[Link]

  • Mesgar, M.; Nguyen-Le, J.; Daugulis, O. "New Hindered Amide Base for Aryne Insertion into Si–P, Si–S, Si–N, and C–C Bonds." Journal of the American Chemical Society, 2018, 140 (42), 13703–13710. Available at:[Link]

Troubleshooting

Optimizing recrystallization conditions for N-1-adamantyl-3-phenylacrylamide purification

Welcome to the Technical Support Center. As a Senior Application Scientist in crystallization process development, I frequently assist researchers in overcoming the unique purification challenges associated with bulky, h...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist in crystallization process development, I frequently assist researchers in overcoming the unique purification challenges associated with bulky, highly lipophilic molecules.

N-1-adamantyl-3-phenylacrylamide presents a specific thermodynamic challenge: it combines an extremely hydrophobic, rigid adamantane cage with a conjugated phenylacrylamide linker capable of π−π stacking and hydrogen bonding. This dual physicochemical nature often leads to mismatched solvation energies, kinetic hindrance during lattice integration, and severe phase separation issues during recrystallization.

Below is our comprehensive troubleshooting guide and self-validating protocol for optimizing the purification of this compound.

FAQ & Troubleshooting Guide

Q1: During cooling crystallization, my N-1-adamantyl-3-phenylacrylamide forms a cloudy emulsion that solidifies into a sticky, impure gum instead of crystals. What is happening?

Answer: You are experiencing Liquid-Liquid Phase Separation (LLPS) , colloquially known in the pharmaceutical industry as "oiling out"[1].

Because the adamantyl group is highly lipophilic and the amide group forms strong intermolecular hydrogen bonds, the integration of solute molecules into a rigid crystal lattice is kinetically hindered. When the system experiences high supersaturation, the thermodynamic driving force causes the solute to separate into a secondary, solute-rich liquid phase (an emulsion) rather than a solid crystalline phase[1][2].

The Causality of Impurity: Solute molecules in these oil droplets arrange randomly and have high mobility, making the oily phase an excellent solvent for unwanted impurities[1]. When this oil eventually undergoes spontaneous solidification, it traps these impurities, resulting in a sticky, amorphous, or agglomerated final product[3].

The Solution: You must prevent the system from crossing the LLPS boundary by tightly controlling supersaturation. This is achieved by mapping the Metastable Zone Width (MSZW) and implementing a precise seeding strategy halfway into the MSZW to force primary nucleation before oiling out can occur[2][4].

LLPS_Strategy Start Observe Turbidity During Cooling Check Is it Nucleation or Oiling Out (LLPS)? Start->Check LLPS Oiling Out (Droplet Formation) Check->LLPS Emulsion forms Nucleation Primary Nucleation (Solid Crystals) Check->Nucleation Particles form Action1 Reduce Cooling Rate & Lower Supersaturation LLPS->Action1 Action2 Adjust Solvent Ratio (Increase Good Solvent) LLPS->Action2 Success High-Purity Crystalline Suspension Nucleation->Success Action3 Introduce Seed Crystals Within MSZW Action1->Action3 Action2->Action3 Action3->Success Bypasses LLPS

Fig 1. Decision tree and intervention strategy for mitigating Liquid-Liquid Phase Separation (LLPS).

Q2: Which solvent systems are empirically validated for adamantyl-amide derivatives, and how do I select the best one?

Answer: Single-solvent systems rarely provide the necessary balance of high solubility at elevated temperatures and low solubility at cold temperatures for adamantyl amides. A binary solvent/anti-solvent system is required.

Based on literature protocols for analogous N-(1-adamantyl)acrylamides and benzamides, the following systems are highly effective[5][6][7]:

Table 1: Solvent Screening Matrix for Adamantyl Amides

Solvent System (Good / Anti)Typical Ratio (v/v)Solute Behavior & Crystallization KineticsLLPS (Oiling Out) RiskTypical YieldRecommended Application
THF / n-Hexane 1:3 to 1:5High solubility in THF; sharp precipitation upon hexane addition.High (if cooled rapidly)75–85%Primary purification of crude synthetic mixtures[5].
Ethyl Acetate / Heptane 1:2 to 1:4Moderate solubility; excellent, controlled crystal growth.Medium80–90%Scale-up and final API polishing[6].
Ethanol / Water 5:3Good H-bond disruption; poor lipophile solubility.Low to Medium65–75%Removal of highly lipophilic impurities[6].
DCM / Hexane 1:4Very high solubility in DCM; rapid, uncontrolled desupersaturation.Very HighVariableNot recommended due to severe oiling out risk[8].

Note: For N-1-adamantyl-3-phenylacrylamide, Ethyl Acetate / Heptane is the superior choice for balancing yield and purity while maintaining a manageable MSZW.

Q3: My crystal yield is low, but if I add more anti-solvent, the purity drops significantly. How can I balance yield and purity?

Answer: This is a classic symptom of uncontrolled desupersaturation. When anti-solvent is added too rapidly, local supersaturation spikes occur at the point of addition. This triggers rapid, uncontrolled primary nucleation or spontaneous oiling out[3]. The resulting crystals are often agglomerated and trap mother liquor (and impurities) within their interstitial spaces[1][8]. To resolve this, you must separate the nucleation phase from the growth phase using a self-validating protocol.

Step-by-Step Methodology: Optimized Anti-Solvent Recrystallization

To ensure scientific integrity and reproducible results, follow this self-validating workflow. This protocol utilizes Ethyl Acetate (EtOAc) as the good solvent and Heptane as the anti-solvent.

Step 1: Dissolution & Polish Filtration

  • Suspend the crude N-1-adamantyl-3-phenylacrylamide in EtOAc (approx. 5-7 volumes).

  • Heat the mixture to 65°C under continuous agitation until complete dissolution is achieved.

  • Self-Validation Check: Perform a hot polish filtration through a 0.45 µm PTFE filter into a pre-heated receiving vessel. Causality: This removes insoluble foreign particulates that act as heterogeneous nucleation sites, which can prematurely trigger crystallization outside of your control.

Step 2: Controlled Cooling & Isothermal Dosing 4. Cool the clear solution slowly (0.5°C/min) to 50°C. 5. Begin dropwise addition of Heptane (anti-solvent). Add approximately 20% of the total required Heptane volume while maintaining the temperature at 50°C. 6. Self-Validation Check: The solution should remain clear. If turbidity appears and does not dissipate, you have crossed the cloud point too early; add 0.5 volumes of hot EtOAc to clear the solution.

Step 3: Seeding & Aging (The Critical Step) 7. Introduce 1-2 wt% of pure N-1-adamantyl-3-phenylacrylamide seed crystals. 8. Hold the suspension isothermally at 50°C for 60 to 90 minutes. 9. Causality: This "aging" period allows the seed crystals to consume the supersaturation via orderly lattice growth, effectively bypassing the thermodynamic conditions that lead to Liquid-Liquid Phase Separation[4][8].

Step 4: Final Desupersaturation & Isolation 10. Dose the remaining Heptane (up to a final EtOAc:Heptane ratio of 1:3) at a strictly controlled rate of 0.1 volumes/minute. 11. Initiate a linear cooling ramp of 0.2°C/min down to 5°C. 12. Filter the resulting crystalline suspension, wash with cold Heptane, and dry under vacuum at 40°C until constant weight.

Recrystallization_Workflow N1 1. Dissolution (EtOAc, 65°C) N2 2. Polish Filtration (Remove Particulates) N1->N2 N3 3. Isothermal Dosing (20% Heptane at 50°C) N2->N3 N4 4. Seeding & Aging (Hold 90 mins) N3->N4 N5 5. Final Dosing (Slow Heptane Addition) N4->N5 N6 6. Cooling & Isolation (Ramp to 5°C) N5->N6

Fig 2. Self-validating anti-solvent recrystallization workflow for adamantyl derivatives.

References

  • Mettler Toledo. "Oiling Out in Crystallization." mt.com.[Link]

  • Mettler Toledo. "Oiling Out in Crystallization - Control Strategies." mt.com.[Link]

  • ResearchGate. "Crystallization of an active pharmaceutical ingredient that oils out." researchgate.net.[Link]

  • ResearchGate. "An In-Line Study of Oiling Out and Crystallization." researchgate.net.[Link]

  • Aragen. "Enhancing Crystallization Control with In-Line PAT for Scalable Manufacturing." aragen.com.[Link]

  • ACS Publications. "Interactions of Amphiphilic Polyelectrolytes and Neutral Polymeric Micelles: A Study by Nonradiative Energy Transfer." Langmuir.[Link]

  • Sciforum. "Aluminum Triflate – Catalyzed Adamantylation of N-nucleophiles." sciforum.net.[Link]

  • Royal Society of Chemistry. "Supplementary Information: Adamantyl Acrylamide Synthesis." rsc.org.[Link]

Sources

Optimization

Technical Support Center: Troubleshooting N-1-adamantyl-3-phenylacrylamide Screening Assays

Welcome to the Application Support Center. As drug development professionals, you are likely aware that high-throughput screening (HTS) is fraught with assay interference.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As drug development professionals, you are likely aware that high-throughput screening (HTS) is fraught with assay interference. When screening libraries containing N-1-adamantyl-3-phenylacrylamide (and its structural analogs), researchers frequently encounter a high rate of false-positive hits.

As a Senior Application Scientist, I have designed this guide to help you systematically de-risk these compounds. This document provides the mechanistic causality behind the interferences, self-validating experimental protocols, and a diagnostic framework to ensure your hit-to-lead pipeline is robust.

Mechanistic Overview: The Dual-Threat Nature of the Scaffold

N-1-adamantyl-3-phenylacrylamide is a classic "frequent hitter" because it combines two highly problematic substructures into a single molecule, leading to two distinct mechanisms of assay interference:

  • Colloidal Aggregation (The Adamantyl Effect): The adamantyl group is a bulky, highly lipophilic cage structure. In aqueous assay buffers, the thermodynamic penalty of solvent exposure drives these hydrophobic molecules to self-associate into colloidal aggregates[1]. These aggregates act as non-specific protein sponges, sequestering the target enzyme (or reporter enzymes like luciferase) and causing an apparent, but false, loss of enzymatic activity.

  • Promiscuous Covalent Reactivity (The Acrylamide Effect): The α,β -unsaturated carbonyl of the acrylamide moiety is a known Michael acceptor. While acrylamides are successfully used in Targeted Covalent Inhibitors (TCIs), unoptimized acrylamides often act as Pan-Assay Interference Compounds (PAINS)[2]. They indiscriminately alkylate surface-exposed nucleophiles—primarily cysteine thiolates—on off-target proteins, leading to irreversible but non-specific assay interference[3].

Diagnostic Triage Workflow

To prevent these compounds from polluting your lead optimization funnel, you must employ a sequential counter-screening strategy. The workflow below illustrates the logical progression for isolating true Target Covalent Inhibitors from false positives.

G Start Initial HTS Hit: N-1-adamantyl-3-phenylacrylamide Test1 Step 1: Detergent Addition (+ 0.01% Triton X-100) Start->Test1 Test2 Step 2: Thiol Counter-Screen (+ 1 mM GSH / DTT) Test1->Test2 IC50 remains stable Agg False Positive: Colloidal Aggregator Test1->Agg IC50 shifts >10x (Loss of activity) Test3 Step 3: Jump-Dilution Assay (100x Dilution) Test2->Test3 Inhibition persists Covalent False Positive: Promiscuous Covalent PAIN Test2->Covalent Complete loss of inhibition (Thiol quenching) Test3->Covalent Rapid recovery (Non-specific binding) TrueHit Validated Lead: Targeted Covalent Inhibitor Test3->TrueHit No recovery (Specific irreversible)

Figure 1: Diagnostic workflow for de-risking N-1-adamantyl-3-phenylacrylamide false positives.

Self-Validating Experimental Protocols

Do not rely on a single assay readout. A robust assay must be self-validating, meaning it includes internal controls that prove the mechanism of interference.

Protocol A: Detergent-Based De-risking (Identifying Aggregate-Forming Inhibitors)

Causality: Non-ionic detergents disrupt the hydrophobic interactions that hold colloidal aggregates together. If the compound is an aggregate-forming inhibitor (AFI), the detergent will dissolve the colloid, releasing the target enzyme and abolishing the apparent inhibition[4].

  • Prepare Buffers: Prepare your standard assay buffer and a modified buffer containing 0.01% (v/v) Triton X-100 (or CHAPS if Triton interferes with your specific optical readout).

  • Control Setup: Include a known, well-behaved competitive inhibitor as a positive control. This validates that the detergent itself does not denature your target enzyme.

  • Dose-Response: Perform a 10-point dose-response curve (e.g., 100 µM to 10 nM) for the adamantyl-acrylamide compound in both buffers.

  • Incubation: Pre-incubate the compound with the target enzyme for 15 minutes before adding the substrate.

  • Analysis: Calculate the IC50 in both conditions. An IC50 shift of >10-fold (or complete loss of activity) in the presence of detergent confirms the compound is a false-positive aggregator.

Protocol B: Thiol-Reactivity Counter-Screen (Identifying Promiscuous Electrophiles)

Causality: By flooding the assay with a surrogate nucleophile (like Glutathione), promiscuous acrylamides will preferentially react with the free thiols in the buffer rather than the target protein. This quenches the warhead and prevents enzyme inhibition.

  • Reagent Prep: Prepare a fresh stock of 1 mM reduced Glutathione (GSH) or Dithiothreitol (DTT) in assay buffer.

  • Pre-incubation (The Quench): Incubate the N-1-adamantyl-3-phenylacrylamide compound (at 5x its apparent IC50) with the GSH/DTT buffer for 30 minutes at room temperature.

  • Enzyme Addition: Add the target enzyme and incubate for an additional 30 minutes.

  • Measurement: Initiate the reaction with the substrate. If the compound no longer inhibits the enzyme, it is a highly reactive, non-specific covalent PAIN.

Data Interpretation Matrix

Use the following table to benchmark your quantitative data and categorize the behavior of your screening hits.

Assay ConditionValidated Targeted Covalent Inhibitor (True Hit)Colloidal Aggregator (False Positive)Promiscuous Electrophile (False Positive)Mechanistic Cause
Standard Buffer IC50 0.1 - 5.0 µM1.0 - 10.0 µM0.5 - 10.0 µMPrimary screening hit.
+ 0.01% Triton X-100 IC50 remains stable (Shift < 2x)Complete loss of activity (Shift > 10x)IC50 remains stableDetergent disrupts hydrophobic adamantyl colloids[4].
+ 1 mM GSH / DTT IC50 remains stable (Target affinity drives binding)IC50 remains stableComplete loss of activity Surrogate thiols quench the hyper-reactive acrylamide[3].
Jump-Dilution (100x) < 10% Activity Recovery> 90% Activity Recovery> 90% Activity RecoveryCovalent bonds do not dissociate upon dilution.

Frequently Asked Questions (FAQs)

Q: My assay wells are showing high baseline absorbance/turbidity before I even add the substrate. What is happening? A: This is a hallmark of severe adamantyl-driven precipitation. The compound has exceeded its thermodynamic solubility limit and is crashing out of solution, causing light scattering. This optical interference mimics enzyme inhibition in absorbance-based assays. You must centrifuge the plates and measure the supernatant, or switch to a fluorescence polarization (FP) readout which is less sensitive to turbidity.

Q: The compound passed the Triton X-100 test, but its IC50 drops dramatically if I pre-incubate it with the enzyme for 2 hours versus 10 minutes. Is this a false positive? A: Not necessarily. Time-dependent inhibition is a defining characteristic of covalent inhibitors. The initial binding is reversible, followed by the slower, irreversible Michael addition step. However, you must run the Thiol-Reactivity Counter-Screen (Protocol B) to ensure this time-dependent reaction is specific to your target's active site and not just a slow, promiscuous alkylation of any available protein surface.

Q: Can I modify the N-1-adamantyl-3-phenylacrylamide scaffold to rescue the hit? A: Yes, but it requires structural triage. To reduce aggregation, you must lower the lipophilicity (LogP) of the adamantyl group—consider substituting it with a smaller, more polar moiety like a substituted cyclohexyl or adding heteroatoms to the cage. To tune the acrylamide reactivity, add steric bulk (e.g., a methyl group) to the alpha or beta position of the double bond to reduce its electrophilicity, transitioning it from a promiscuous PAIN to a targeted warhead.

Sources

Troubleshooting

Technical Support Center: Minimizing Non-Specific Protein Binding of N-1-adamantyl-3-phenylacrylamide In Vitro

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the complex non-specific binding (NSB) challenges associated with highly lipophil...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this in-depth troubleshooting guide to address the complex non-specific binding (NSB) challenges associated with highly lipophilic, covalent inhibitors.

Section 1: Molecular Diagnostics - The Causality of NSB

To troubleshoot effectively, we must first understand the physics of the molecule. N-1-adamantyl-3-phenylacrylamide presents a "double-edged sword" in biochemical and cell-based assays due to two distinct structural liabilities:

  • Extreme Lipophilicity (The Adamantyl & Phenyl Core): The adamantane cage is a bulky, highly lipophilic pharmacophore. In aqueous assay buffers, this drives the compound to minimize thermodynamic instability by adhering to plasticware (polystyrene/polypropylene) or burying itself into the hydrophobic pockets of off-target proteins[1].

  • Electrophilic Reactivity (The Acrylamide Moiety): The acrylamide functions as a Michael acceptor. While designed to target a specific catalytic or allosteric cysteine, its inherent electrophilicity can lead to indiscriminate covalent bonding with highly abundant off-target nucleophiles, such as glutathione (GSH) or exposed cysteines on serum proteins[2].

G Compound N-1-adamantyl-3-phenylacrylamide Adamantyl Adamantyl & Phenyl Groups (High Lipophilicity) Compound->Adamantyl Acrylamide Acrylamide Moiety (Michael Acceptor) Compound->Acrylamide Hydrophobic Hydrophobic Interactions Adamantyl->Hydrophobic Covalent Covalent Reactivity Acrylamide->Covalent Plastic Adsorption to Plasticware Hydrophobic->Plastic OffTargetProtein Binding to Off-Target Proteins Hydrophobic->OffTargetProtein Thiol Reaction with Free Thiols Covalent->Thiol

Fig 1: Dual mechanisms of non-specific binding driven by lipophilic and covalent moieties.

Section 2: Troubleshooting Guide - Addressing Hydrophobic NSB

When working with adamantyl derivatives, apparent "loss of potency" or high assay background is frequently caused by the compound crashing out of solution or sticking to the microplate. We must optimize the buffer to create a thermodynamic sink[3].

Table 1: Quantitative Comparison of Anti-NSB Buffer Additives
AdditiveRecommended ConcentrationMechanism of ActionRisk / Caveat
BSA 0.1% - 4.0% w/vActs as a thermodynamic sink for lipophilic adamantyl groups, keeping them in solution[3].High concentrations may mask specific target binding.
Tween-20 0.01% - 0.1% v/vDisrupts hydrophobic interactions with polystyrene and polypropylene surfaces[4].Can denature sensitive target proteins at >0.1%.
DMSO 1.0% - 5.0% v/vCo-solvent to maintain the solubility of the phenyl/adamantyl core[3].>5% is often toxic in cell assays or denaturing in biochemical assays.
CHAPS 0.05% - 0.5% w/vZwitterionic detergent; reduces both electrostatic and hydrophobic NSB.Higher cost; requires careful titration to avoid micelle formation.
Protocol 1: Self-Validating Buffer Optimization Workflow

To ensure trustworthiness, this protocol does not just blindly add detergents; it uses a self-validating matrix to mathematically isolate the source of NSB.

Step 1: Matrix Preparation Prepare four parallel assay environments in low-binding microplates:

  • Arm A: Standard Buffer (No additives)

  • Arm B: Buffer + 0.05% Tween-20

  • Arm C: Buffer + 1% BSA

  • Arm D: Buffer + 0.05% Tween-20 + 1% BSA

Step 2: Compound Incubation Spike N-1-adamantyl-3-phenylacrylamide into all arms at your highest working concentration (e.g., 10 µM). Incubate for the standard assay duration (e.g., 1 hour at 37°C).

Step 3: Recovery Quantification Transfer the supernatants to a new plate and quantify the remaining free compound using LC-MS/MS or a surrogate fluorescent displacement assay.

Step 4: Causality & Validation Logic

  • If Recovery(A) < 50% but Recovery(B) > 90% , your NSB is strictly plasticware-driven. Proceed with Tween-20[4].

  • If Recovery(B) < 50% but Recovery(C) > 90% , the compound requires a carrier protein to remain soluble. Proceed with BSA[5].

  • Self-Validation Check: The assay is only validated if the addition of the target protein to Arm D results in a measurable, statistically significant depletion (Z'-factor > 0.5) compared to the Arm D baseline.

Section 3: Troubleshooting Guide - Mitigating Off-Target Covalent Reactivity

Acrylamide warheads can be neutralized by assay components before they ever reach the target[6].

G Start Identify NSB Step1 Add Detergent (e.g., Tween-20) Start->Step1 Step2 Add Carrier Protein (e.g., BSA) Step1->Step2 Step3 Evaluate Covalent Off-Target Binding Step2->Step3 Step4 Remove Thiol Reducing Agents Step3->Step4 End Optimized Assay Step4->End

Fig 2: Stepwise optimization workflow for mitigating hydrophobic and covalent NSB.

Protocol 2: Self-Validating GSH Counter-Screening

This protocol determines if your NSB is driven by indiscriminate covalent reactivity rather than lipophilicity.

Step 1: Control Procurement Synthesize or procure a saturated analog (N-1-adamantyl-3-phenylpropanamide). This removes the Michael acceptor, isolating the covalent variable.

Step 2: GSH Incubation Incubate 1 µM of the active acrylamide and 1 µM of the saturated control in separate vials containing 5 mM Glutathione (GSH) in 100 mM Potassium Phosphate buffer (pH 7.4)[2].

Step 3: LC-MS/MS Monitoring Sample the reactions at 0, 15, 30, 60, and 120 minutes. Quantify the parent compound depletion.

Step 4: Causality & Validation Logic

  • The saturated control must show 0% depletion. If it depletes, your compound is precipitating, not reacting.

  • Calculate the half-life (t1/2) of the acrylamide. If t1/2 < 30 minutes, the compound is highly promiscuous. You must either redesign the warhead (e.g., add steric hindrance) or strictly eliminate all non-essential thiols from your in vitro assay.

Section 4: Frequently Asked Questions (FAQs)

Q: Why is my IC50 shifting drastically when I change the protein concentration in the assay? A: This is a classic symptom of protein-binding-induced apparent potency shifts. The highly lipophilic adamantyl group binds non-specifically to the assay proteins, reducing the free fraction of the drug. You must calculate the unbound fraction (fu) and report the unbound IC50[7].

Q: Can I use DTT or BME in my kinase/enzyme assay with this compound? A: Absolutely not. DTT and BME contain free thiols that will undergo a rapid thia-Michael addition with your acrylamide moiety, covalently neutralizing your compound before it reaches the target[2]. If a reducing environment is strictly required for enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine), which is a potent reducing agent but a poor nucleophile.

Q: My compound crashes out of solution even with 5% DMSO. What can I do? A: The adamantyl group makes this compound extremely hydrophobic. If DMSO is insufficient, introduce a carrier protein like BSA (up to 4% for highly lipophilic compounds) to the assay buffer. BSA provides a thermodynamic sink that mimics in vivo protein-binding conditions, keeping the compound in solution[3].

References
  • Permeability of lipophilic compounds in drug discovery using in-vitro human absorption model, Caco-2. PubMed.[Link]

  • Systematic Study of the Glutathione (GSH) Reactivity of N-Arylacrylamides: 1. Effects of Aryl Substitution. ACS Publications.[Link]

  • A chemoproteomic method for identifying cellular targets of covalent kinase inhibitors. Genes & Cancer.[Link]

  • 4 Ways to Reduce Non-Specific Binding in SPR Experiments. Nicoya Lifesciences.[Link]

  • Non-specific binding of compounds in in vitro metabolism assays. ResearchGate.[Link]

  • New Adamantane Derivatives with Sigma Affinity and Antiproliferative Activity. ResearchGate.[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-1-adamantyl-3-phenylacrylamide vs. Standard Adamantane Derivatives

Executive Summary The adamantane scaffold—a highly lipophilic, rigid, and bulky tricyclic hydrocarbon—has long been a cornerstone in medicinal chemistry. Historically, standard adamantane derivatives like amantadine and...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The adamantane scaffold—a highly lipophilic, rigid, and bulky tricyclic hydrocarbon—has long been a cornerstone in medicinal chemistry. Historically, standard adamantane derivatives like amantadine and memantine have dominated the antiviral and neuroprotective landscapes1[1]. However, the strategic hybridization of the adamantane cage with other pharmacophores has unlocked new therapeutic frontiers.

N-1-adamantyl-3-phenylacrylamide , an adamantyl cinnamamide derivative, represents a paradigm shift from standard ion-channel blockers to targeted oncology applications. By combining the membrane-anchoring properties of adamantane with the target-binding capabilities of cinnamic acid derivatives, this compound has demonstrated profound efficacy in inhibiting P-glycoprotein (P-gp/ABCB1) and reversing multidrug resistance (MDR) in cancer models 2[2]. This guide objectively evaluates the mechanistic divergence, comparative efficacy, and experimental validation of these compounds.

Mechanistic Divergence & Structural Causality

The fundamental difference in efficacy between these two classes of compounds lies in how they utilize the adamantane cage to interact with cellular targets:

  • Standard Adamantanes (e.g., Amantadine, Memantine): These compounds rely on the steric bulk of the adamantane cage to physically occlude ion channels. For example, amantadine blocks the viral M2 proton channel to prevent viral uncoating, while memantine acts as an uncompetitive antagonist at the NMDA receptor pore to prevent excitotoxicity 3[3].

  • N-1-adamantyl-3-phenylacrylamide (Hybrid Cinnamamide): In this molecule, the adamantane cage acts as a lipophilic anchor. It embeds deeply into the cellular lipid bilayer, positioning the phenylacrylamide (cinnamamide) moiety to interact directly with the transmembrane domains of ATP-binding cassette (ABC) transporters, specifically P-glycoprotein4[4]. This structural innovation competitively inhibits the efflux of chemotherapeutic agents, restoring intracellular drug concentrations and inducing apoptosis in resistant tumor cells 5[5].

Pathway Visualization

Mechanism cluster_standard Standard Adamantanes (e.g., Amantadine) cluster_hybrid N-1-adamantyl-3-phenylacrylamide StdDrug Amantadine / Memantine Target1 M2 Proton Channel / NMDA Receptor StdDrug->Target1 Steric Blockade Effect1 Viral Inhibition / Neuroprotection Target1->Effect1 Modulates Ion Flow N1Drug N-1-adamantyl-3- phenylacrylamide Target2 P-glycoprotein (ABCB1 Efflux Pump) N1Drug->Target2 Binds Transmembrane Domain Effect2 Restored Intracellular Drug Accumulation Target2->Effect2 Inhibits Efflux

Fig 1: Mechanistic divergence between standard adamantanes and N-1-adamantyl-3-phenylacrylamide.

Comparative Efficacy Profiles

The following table summarizes the quantitative performance metrics differentiating these compound classes based on recent pharmacological evaluations 2[6].

ParameterStandard Adamantanes (Amantadine/Memantine)N-1-adamantyl-3-phenylacrylamide
Primary Target M2 Proton Channel / NMDA ReceptorP-glycoprotein (ABCB1) Efflux Pump
Mechanism of Action Direct pore blockade via steric occlusionAllosteric/competitive inhibition of substrate efflux
Primary Indication Antiviral (Influenza A), Alzheimer's DiseaseOncology (MDR Reversal), Chemosensitization
Binding Affinity IC50 ~10-50 µM (M2 Channel)Docking Binding Energy ≈ -5.0 kcal/mol (P-gp)
Lipophilicity (LogP) Moderate (Base adamantane cage)High (Adamantane + Phenylacrylamide moiety)

Experimental Methodologies (Self-Validating Protocols)

To objectively validate the efficacy of N-1-adamantyl-3-phenylacrylamide as an MDR reversal agent, researchers must employ self-validating phenotypic assays. The following protocols are designed to confirm both target engagement (efflux inhibition) and therapeutic translation (cytotoxicity).

Protocol 1: P-glycoprotein Efflux Inhibition Assay (Rhodamine 123 Accumulation)

Objective: Quantify the ability of the compound to inhibit P-gp-mediated efflux. Causality of Design: Rhodamine 123 (Rh123) is a fluorescent dye and an established P-gp substrate. If the adamantyl derivative successfully inhibits P-gp, Rh123 cannot be effluxed, leading to measurable intracellular fluorescence. Self-Validating Controls:

  • Negative Control: Untreated MCF-7/ADR cells (establishes baseline maximal efflux).

  • Positive Control: Verapamil (5 µM), a standard P-gp inhibitor (validates assay sensitivity).

Step-by-Step Workflow:

  • Cell Seeding: Seed P-gp overexpressing MCF-7/ADR cells at 1×105 cells/well in 6-well plates. Rationale: MCF-7/ADR cells possess amplified ABCB1 gene expression, providing a rigorous stress-test for efflux inhibitors.

  • Pre-incubation: Treat cells with N-1-adamantyl-3-phenylacrylamide (1-10 µM) or Verapamil for 2 hours. Rationale: This allows the highly lipophilic adamantane anchor to partition into the lipid bilayer and access the P-gp transmembrane domains.

  • Substrate Addition: Add 5 µM Rh123 and incubate for 1 hour in the dark at 37°C.

  • Washing & Lysis: Wash cells 3x with ice-cold PBS to immediately halt efflux kinetics and remove extracellular dye. Lyse cells using 0.1% Triton X-100.

  • Quantification: Measure intracellular fluorescence (Ex: 485 nm, Em: 535 nm) via a microplate reader. Higher fluorescence correlates directly with higher P-gp inhibition.

Protocol 2: In Vitro Chemosensitization (MTT Viability Assay)

Objective: Evaluate the synergistic apoptotic effect when co-administered with a standard chemotherapeutic agent. Causality of Design: P-gp inhibition alone is generally non-toxic; it merely sensitizes the cell. The MTT assay measures mitochondrial metabolic rate as a proxy for cell viability, proving that the restored intracellular accumulation of a drug (e.g., Paclitaxel) translates to actual therapeutic efficacy4[7].

Step-by-Step Workflow:

  • Co-administration: Treat MCF-7/ADR cells with varying concentrations of Paclitaxel (0.01 - 100 µM) in the presence or absence of a fixed, non-toxic dose (5 µM) of N-1-adamantyl-3-phenylacrylamide.

  • Incubation: Incubate for 72 hours at 37°C, 5% CO2. Rationale: 72 hours is required to capture the full apoptotic cascade induced by Paclitaxel's microtubule stabilization.

  • Viability Measurement: Add MTT reagent (5 mg/mL) for 4 hours. Solubilize the resulting formazan crystals in DMSO and read absorbance at 570 nm.

  • Data Analysis: Calculate the Reversal Fold (RF) using the formula: RF = IC50 (Paclitaxel alone) / IC50 (Paclitaxel + Modulator). An RF > 1 quantitatively proves successful chemosensitization.

Pharmacokinetics & ADMET Considerations

While standard adamantanes possess excellent oral bioavailability and blood-brain barrier (BBB) penetration, the addition of the phenylacrylamide group in N-1-adamantyl-3-phenylacrylamide alters its pharmacokinetic profile. In silico ADMET studies confirm that the hybrid compound fulfills Lipinski's Rule of Five, maintaining drug-likeness 2[2]. The cinnamamide moiety introduces potential sites for hepatic metabolism (via CYP450 enzymes), which necessitates careful dosing strategies during in vivo applications to prevent rapid clearance while maximizing the localized inhibition of intestinal and tumoral P-gp efflux pumps.

References

  • Benchchem:Comparative Efficacy of Adamantane Derivatives: An In Vitro and In Vivo Analysis URL
  • IKM:Cinnamamide Derivatives as Anticancer Agent: Study of Molecular Docking, Molecular Dynamic Simulation, and ADMET Properties URL
  • PMC:Effects of Adamantyl Derivatives on Pharmacokinetic Behavior of Paclitaxel in Rats URL
  • MDPI:Adamantane in Drug Delivery Systems and Surface Recognition URL
  • PMC:Cinnamic Acid Derivatives and Their Biological Efficacy URL

Sources

Comparative

Validating N-1-adamantyl-3-phenylacrylamide Purity: A Comparative Guide to LC-MS/MS vs. Traditional Methodologies

As pharmaceutical pipelines increasingly focus on complex, highly lipophilic small molecules, traditional purity validation methods often fall short. N-1-adamantyl-3-phenylacrylamide represents a classic analytical chall...

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Author: BenchChem Technical Support Team. Date: April 2026

As pharmaceutical pipelines increasingly focus on complex, highly lipophilic small molecules, traditional purity validation methods often fall short. N-1-adamantyl-3-phenylacrylamide represents a classic analytical challenge: it combines a bulky, extremely hydrophobic adamantane cage with a reactive, UV-active phenylacrylamide moiety.

Validating the purity of such a compound requires an analytical system capable of resolving high lipophilicity while detecting trace-level, non-UV-active impurities (such as unreacted 1-adamantylamine). As a Senior Application Scientist, I have designed this guide to objectively compare analytical methodologies and provide a self-validating Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) protocol grounded in the latest ICH Q2(R2) regulatory standards[1].

The Analytical Challenge: Causality Behind Method Selection

When developing a purity assay for N-1-adamantyl-3-phenylacrylamide, the chemical structure dictates the analytical approach.

  • The Pitfall of HPLC-UV: While the phenylacrylamide group provides a strong chromophore for UV detection, relying solely on High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is a critical risk. Degradants or synthetic precursors like 1-adamantylamine lack a conjugated pi-system. An HPLC-UV assay will be "blind" to these impurities, leading to false-negative purity reports.

  • The Limitation of GC-MS: Gas Chromatography-Mass Spectrometry (GC-MS) provides mass-specific detection, but the rigid adamantane structure and high molecular weight of the intact API significantly reduce its volatility. Forcing elution requires extreme thermal conditions that risk degrading the acrylamide double bond prior to detection.

  • The LC-MS/MS Advantage: LC-MS/MS bridges these gaps. Reversed-phase liquid chromatography effectively resolves the lipophilic adamantyl group. Furthermore, triple-quadrupole mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity, filtering out background matrix noise and detecting non-UV active impurities down to parts-per-billion (ppb) levels[2].

Objective Performance Comparison

The following table summarizes the quantitative and qualitative performance metrics of standard analytical methodologies when applied to N-1-adamantyl-3-phenylacrylamide.

Analytical MethodologySpecificity for Non-UV ImpuritiesSensitivity (LOD)Suitability for Highly Lipophilic APIsPrimary Limitation
LC-MS/MS (MRM) Excellent (Mass-specific)~0.1 - 1.0 ng/mLOptimal (Reversed-phase resolution)Susceptible to matrix ion suppression
HPLC-UV (DAD) Poor (Requires chromophore)~100 ng/mLOptimal (Reversed-phase resolution)Blind to non-absorbing degradants
GC-MS (EI) Good (Mass-specific)~10 ng/mLSuboptimal (Requires high volatility)Thermal degradation of acrylamide bond
NMR (1H/13C) Moderate (Shift overlap)~1 - 5 µg/mLGood (Requires deuterated solvents)Insufficient sensitivity for trace impurities

Experimental Workflow & Self-Validating Protocol

To ensure absolute trustworthiness, an analytical protocol must be a self-validating system. The workflow below details the mechanistic reasoning behind each step of the LC-MS/MS method.

Workflow Step1 1. Sample Preparation 100% ACN Stock -> 50% ACN/H2O Dilution Step2 2. Reversed-Phase LC Separation C18 Column, 0.1% FA Gradient Step1->Step2 Step3 3. ESI+ Ionization Precursor Ion: m/z 282.4 [M+H]+ Step2->Step3 Step4 4. Collision-Induced Dissociation Product Ions: m/z 135.2 & 131.1 Step3->Step4 Step5 5. MRM Quantitation Filter Matrix Noise & Calculate Purity Step4->Step5

Figure 1: LC-MS/MS experimental workflow for N-1-adamantyl-3-phenylacrylamide purity validation.

Step-by-Step Methodology

Phase 1: Sample Preparation & Matrix Management

  • Causality: The adamantane cage makes the API exceptionally hydrophobic. Attempting initial dissolution in an aqueous mobile phase will cause micelle formation or outright precipitation, destroying method precision.

  • Protocol: Accurately weigh 1.0 mg of the API and dissolve completely in 1.0 mL of 100% LC-MS grade Acetonitrile (ACN) to create a primary stock. Dilute to a working concentration of 100 ng/mL using a 50:50 mixture of ACN and Water containing 0.1% Formic Acid (FA). The FA acts as a proton source to facilitate downstream ionization.

Phase 2: Chromatographic Separation (LC)

  • Causality: A C18 stationary phase provides the necessary hydrophobic retention for the adamantyl group, while a gradient elution sharpens the peak and washes out highly retained lipophilic impurities.

  • Protocol: Utilize a sub-2 µm C18 column (e.g., 50 mm × 2.1 mm, 1.7 µm). Set Mobile Phase A to 0.1% FA in Water and Mobile Phase B to 0.1% FA in ACN. Run a linear gradient from 5% B to 95% B over 4.0 minutes, holding at 95% B for 1.0 minute to prevent carryover. Flow rate: 0.4 mL/min.

Phase 3: Tandem Mass Spectrometry (MS/MS) Detection

  • Causality: Triple-quadrupole mass spectrometry in MRM mode provides absolute structural specificity[3]. By isolating the parent mass and fragmenting it into known structural components, we eliminate false positives from isobaric matrix interference.

  • Protocol: Operate the Electrospray Ionization (ESI) source in positive mode. The theoretical exact mass of N-1-adamantyl-3-phenylacrylamide (C19H23NO) is 281.4 Da, yielding a protonated precursor [M+H]+ ion at m/z 282.4 . Set Quadrupole 1 (Q1) to isolate m/z 282.4. Apply Collision-Induced Dissociation (CID) using argon gas. Set Quadrupole 3 (Q3) to monitor the primary quantifier product ion at m/z 135.2 (adamantyl cation) and the qualifier ion at m/z 131.1 (cinnamoyl cation).

ICH Q2(R2) Validation Framework

To prove that this LC-MS/MS method is fit for its intended purpose, it must be validated against the updated ICH Q2(R2) guidelines[4]. The protocol incorporates the following self-validating system suitability tests (SSTs):

  • Specificity: Inject a blank diluent and a known impurity spike (e.g., 1-adamantylamine, m/z 152.1). Acceptance Criteria: No interfering peaks at the retention time of the API, ensuring the method accurately measures the target analyte without interference from degradants[1].

  • Linearity & Range: Prepare a 7-point calibration curve from 1 ng/mL to 500 ng/mL. Acceptance Criteria: Coefficient of determination (R²) ≥ 0.995, proving the detector response is directly proportional to the API concentration.

  • Accuracy & Precision: Spike known concentrations of the API into a simulated sample matrix at 50%, 100%, and 150% of the target analytical level. Acceptance Criteria: Recovery must fall between 85-115%, and the Relative Standard Deviation (RSD) of six replicate injections must be ≤ 15%.

By adhering to this causality-driven, structurally specific LC-MS/MS workflow, analytical scientists can confidently validate the purity of N-1-adamantyl-3-phenylacrylamide, ensuring that neither highly lipophilic matrix effects nor non-UV-active impurities compromise the integrity of the drug development pipeline.

References

  • ICH Q2 (R2)
  • Validation of Analytical Procedures Q2(R2)
  • Small Molecule Identity and Purity Testing Source: Pacific BioLabs URL
  • Mass Spectrometry in Small Molecule Drug Development Source: American Pharmaceutical Review URL

Sources

Validation

The Adamantane Advantage: A Comparative Structure-Activity Relationship Guide to N-1-Adamantyl-3-Phenylacrylamide Analogs

For Researchers, Scientists, and Drug Development Professionals In the landscape of medicinal chemistry, the adamantane moiety stands out as a privileged scaffold. Its unique, rigid, and lipophilic cage-like structure is...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the adamantane moiety stands out as a privileged scaffold. Its unique, rigid, and lipophilic cage-like structure is a powerful tool for optimizing the pharmacological profile of drug candidates, enhancing stability, lipophilicity, and target binding affinity.[1] When incorporated into the N-1-adamantyl-3-phenylacrylamide backbone, it gives rise to a class of compounds with significant therapeutic potential, demonstrating a range of biological activities from anticancer to anti-inflammatory effects.[2][3]

This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of N-1-adamantyl-3-phenylacrylamide analogs. By examining the impact of structural modifications on biological outcomes, we aim to provide a valuable resource for the rational design of more potent and selective therapeutic agents. While direct comparative studies on a wide range of N-1-adamantyl-3-phenylacrylamide analogs are not extensively documented in a single source, this guide synthesizes findings from research on structurally related adamantane amides and phenylacrylamides to elucidate key SAR trends.

The Core Scaffold: Understanding the Key Players

The N-1-adamantyl-3-phenylacrylamide scaffold is comprised of three key components, each offering opportunities for modification to modulate biological activity:

  • The Adamantyl Group: This bulky, lipophilic group is crucial for anchoring the molecule within the binding pockets of target proteins and often contributes to enhanced metabolic stability.[4]

  • The Phenyl Ring: This aromatic moiety can be substituted with various functional groups to influence electronic properties, hydrophobicity, and steric interactions with the target.

  • The Acrylamide Linker: The α,β-unsaturated amide system provides a degree of conformational rigidity and can participate in hydrogen bonding and other non-covalent interactions.

The interplay of these three components dictates the overall pharmacological profile of the molecule.

Comparative Structure-Activity Relationship (SAR) Analysis

The biological activity of N-1-adamantyl-3-phenylacrylamide analogs is highly sensitive to substitutions on the phenyl ring and modifications of the adamantyl and acrylamide moieties.

Substitutions on the Phenyl Ring: A Balancing Act of Electronics and Sterics

The nature and position of substituents on the phenyl ring play a pivotal role in determining the potency and selectivity of these analogs.

  • Electron-Withdrawing vs. Electron-Donating Groups: The electronic properties of the phenyl ring substituents can significantly impact target interactions. For instance, in related adamantane-containing compounds, the introduction of electron-withdrawing groups like nitro or halo moieties has been shown to enhance anticancer activity in some series.[5] Conversely, electron-donating groups such as methoxy can influence activity in other contexts.

  • Steric Hindrance: The size and position of substituents can create steric hindrance that may either promote or hinder binding to the target protein. Bulky substituents are generally well-tolerated and can even increase apparent affinity if they occupy a suitable hydrophobic pocket.[6]

  • Positional Isomerism: The position of the substituent on the phenyl ring (ortho, meta, or para) is critical. For example, in a series of adamantane phenylalkylamines, the position of a substituent on the phenyl ring was found to be a key determinant of their anticancer activity and σ-receptor binding affinity.[7]

The Adamantyl Moiety: More Than Just a Lipophilic Anchor

While the primary role of the adamantyl group is often considered to be increasing lipophilicity, its structural features are also critical for specific receptor interactions.

  • 1-Adamantyl vs. 2-Adamantyl Substitution: The point of attachment to the adamantane cage can influence biological activity. While the 1-adamantyl (bridgehead) position is common, derivatives with 2-adamantyl substitution have also been explored, sometimes leading to different pharmacological profiles.

  • Substituted Adamantyl Groups: The introduction of substituents on the adamantane cage itself, such as hydroxyl or amino groups, can modulate the compound's polarity and introduce new interaction points with the target.

The Acrylamide Linker: A Conformational and Interactive Hub

The acrylamide linker is not merely a spacer but an active participant in molecular recognition.

  • Saturation of the Double Bond: The presence of the α,β-unsaturated double bond in the acrylamide moiety provides conformational rigidity. Saturation of this bond to a propanamide, as seen in the structurally similar N-(1-adamantyl)-3-phenylpropanamide, can alter the three-dimensional shape of the molecule and, consequently, its biological activity.[8]

  • Substitution on the Acrylamide Backbone: Modifications to the acrylamide linker itself, such as the introduction of substituents on the α or β carbons, can influence the molecule's geometry and its ability to act as a Michael acceptor, which can be relevant for covalent inhibition of certain enzymes.

Data Presentation: Comparative Biological Activity

The following table summarizes the biological activity of selected N-1-adamantyl amide analogs and related structures to illustrate key SAR principles.

Compound IDCore StructureSubstituentsBiological ActivityIC50/EC50 (µM)Reference
Analog 1 N-(1-Adamantyl)benzamide4-NitroAnticancer (MCF-7)15.2[2]
Analog 2 N-(1-Adamantyl)benzamide4-ChloroAnticancer (MCF-7)22.8[2]
Analog 3 N-(1-Adamantyl)phthalimidine4-NitroNitrite Inhibition~88.5% inhibition[9]
Analog 4 4-(1-Adamantyl)phenyl analogIndole derivativeHIF-1α Inhibition0.02[10]
Analog 5 Adamantane phenylalkylamine-Anticancer (in vivo)-[7]
Analog 6 Phenylacrylamide derivative-Anti-inflammatory-[11]

Note: This table is a representative summary. Direct comparison of IC50 values across different assays and cell lines should be done with caution.

Experimental Protocols

General Synthesis of N-1-Adamantyl-3-Phenylacrylamide Analogs

A common method for the synthesis of these analogs is through the amidation of a substituted 3-phenylacrylic acid with 1-aminoadamantane.

Materials:

  • Substituted cinnamic acid (1 equivalent)

  • 1-Aminoadamantane (1 equivalent)

  • Coupling agent (e.g., DCC, EDC/HOBt)

  • Anhydrous solvent (e.g., Dichloromethane, Dimethylformamide)

  • Base (e.g., Triethylamine, Diisopropylethylamine)

Procedure:

  • Dissolve the substituted cinnamic acid in the anhydrous solvent.

  • Add the coupling agent and stir for a few minutes at 0°C.

  • Add 1-aminoadamantane and the base to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove any precipitated byproducts.

  • Wash the organic layer with dilute acid, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired N-1-adamantyl-3-phenylacrylamide analog.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is used to determine the half-maximal inhibitory concentration (IC50) of the synthesized analogs against cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF-7, HepG2)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Synthesized N-1-adamantyl-3-phenylacrylamide analogs

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

Procedure:

  • Cell Seeding: Seed the cancer cells in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the culture medium and add them to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value from the dose-response curve.

Visualization of Key Concepts

Logical Flow of SAR-Guided Drug Discovery

SAR_Workflow cluster_0 Design & Synthesis cluster_1 Biological Evaluation cluster_2 SAR Analysis & Optimization Initial_Lead N-1-Adamantyl-3- phenylacrylamide Scaffold Synthesis Synthesize Analogs (Varying Substituents) Initial_Lead->Synthesis Screening In Vitro & In Vivo Screening Synthesis->Screening Data_Analysis Determine IC50/EC50 & Biological Effects Screening->Data_Analysis SAR_Analysis Identify Key Structural Features for Activity Data_Analysis->SAR_Analysis Optimization Design New Analogs with Improved Potency & Selectivity SAR_Analysis->Optimization Optimization->Synthesis Iterative Cycle

Caption: Iterative cycle of SAR-guided drug discovery.

Potential Signaling Pathway Inhibition

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Signaling_Cascade Intracellular Signaling Cascade (e.g., MAPK/ERK) Receptor->Signaling_Cascade Transcription_Factor Transcription Factor (e.g., NF-κB) Signaling_Cascade->Transcription_Factor Cellular_Response Cell Proliferation, Survival, Inflammation Transcription_Factor->Cellular_Response Analog N-1-Adamantyl-3- phenylacrylamide Analog Analog->Inhibition Inhibition->Signaling_Cascade

Caption: Potential inhibition of a pro-survival signaling pathway.

By systematically exploring the structure-activity relationships of N-1-adamantyl-3-phenylacrylamide analogs, researchers can unlock the full therapeutic potential of this promising class of compounds. This guide serves as a foundational resource to inform the design of next-generation molecules with enhanced efficacy and safety profiles.

Sources

Comparative

Benchmarking N-1-adamantyl-3-phenylacrylamide against Commercial Antileishmanial Inhibitors: A Comprehensive Guide

Executive Summary The development of novel chemotherapies for leishmaniasis is a critical priority in global health. Current commercial standards, such as Miltefosine and Amphotericin B, are severely limited by high syst...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of novel chemotherapies for leishmaniasis is a critical priority in global health. Current commercial standards, such as Miltefosine and Amphotericin B, are severely limited by high systemic toxicity, narrow therapeutic windows, and the rapid emergence of drug-resistant Leishmania strains[1]. Recently, N-1-adamantyl-3-phenylacrylamide (also known as (E)-N-(adamantan-1-yl)cinnamamide or N-1-APA) has emerged as a highly promising synthetic hybrid scaffold. By combining the redox-modulating properties of a cinnamamide core with the extreme lipophilicity and steric bulk of an adamantyl cage, this compound demonstrates potent antileishmanial activity with a superior safety profile compared to traditional agents[2].

This guide provides an objective, data-driven comparison of N-1-APA against commercial inhibitors, detailing mechanistic pathways, quantitative performance metrics, and self-validating experimental protocols for preclinical evaluation.

Mechanistic Rationale: The Adamantyl-Cinnamamide Scaffold

To understand why N-1-APA is being benchmarked against established drugs, we must analyze its structure-activity relationship (SAR) and mechanism of action:

  • The Adamantyl Cage (Pharmacokinetic Enhancer): The adamantyl group is a rigid, bulky, three-dimensional hydrocarbon. Its inclusion drastically increases the molecule's lipophilicity (LogP ~4.3), which enhances penetration through the macrophage membrane to reach the intracellular amastigotes[2]. Furthermore, its steric bulk restricts conformational flexibility and protects the adjacent amide bond from enzymatic hydrolysis, prolonging the compound's metabolic half-life[2].

  • The Cinnamamide Core (Pharmacodynamic Warhead): Cinnamic acid derivatives are known to function as redox modulators. In Leishmania, N-1-APA is hypothesized to disrupt redox homeostasis by targeting Trypanothione Reductase (TryR), a critical enzyme unique to trypanosomatids that neutralizes oxidative stress[1].

In contrast, Miltefosine acts by disrupting lipid rafts and inducing apoptosis-like cell death, while Amphotericin B binds to ergosterol in the parasite membrane to form lethal pores.

G N1APA N-1-adamantyl-3-phenylacrylamide TryR Trypanothione Reductase (TryR) Inhibition N1APA->TryR Miltefosine Miltefosine (Commercial) Lipid Lipid Raft Disruption Miltefosine->Lipid AmpB Amphotericin B (Commercial) Ergosterol Ergosterol Binding & Pore Formation AmpB->Ergosterol Redox Redox Imbalance & Oxidative Stress TryR->Redox Death Leishmania Amastigote Death Redox->Death Lipid->Death Ergosterol->Death

Fig 1. Divergent mechanistic pathways of N-1-APA compared to commercial antileishmanial drugs.

Quantitative Benchmarking: N-1-APA vs. Commercial Standards

The true utility of an inhibitor is defined by its Selectivity Index (SI) —the ratio of its toxicity in human host cells (e.g., macrophages) to its toxicity against the parasite. While commercial drugs are highly potent, their low SI leads to severe clinical side effects.

InhibitorPrimary TargetIC₅₀ (L. infantum amastigotes)Selectivity Index (SI)LogP (Lipophilicity)Primary Limitation
N-1-APA TryR / Redox Homeostasis11.70 – 18.40 µM> 20 ~4.35Requires formulation optimization for oral delivery.
Miltefosine Lipid Rafts / Apoptosis0.30 – 5.00 µM~ 8 ~1.20Narrow therapeutic window; rising clinical resistance[2].
Amphotericin B Membrane Ergosterol< 0.10 µMHigh~0.80Severe nephrotoxicity; requires intravenous infusion.

Data synthesized from recent structure-activity relationship studies of cinnamic acid-amantadine amides[2].

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. They include mandatory orthogonal controls to prevent data artifacts.

Protocol A: Intracellular Leishmania Amastigote Viability Assay

Causality Check: Assaying promastigotes (the insect-stage form) in cell-free media often yields false positives. Testing the compound against intracellular amastigotes inside human macrophages is mandatory because it mimics the actual clinical infection and accounts for the compound's ability to cross host cell membranes.

  • Host Cell Differentiation: Seed THP-1 human monocytes in 96-well plates and treat with 20 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 48 hours to induce macrophage differentiation.

  • Infection: Introduce L. infantum promastigotes at a multiplicity of infection (MOI) of 10:1. Incubate for 24 hours at 37°C to allow phagocytosis and transformation into amastigotes.

  • Crucial Wash Step: Wash the wells thoroughly with warm PBS. Why? Failing to remove extracellular promastigotes will skew the viability data, as the assay must strictly measure intracellular efficacy.

  • Compound Treatment: Apply serial dilutions of N-1-APA (0.1 to 100 µM).

    • Positive Control: Miltefosine (validates assay sensitivity).

    • Vehicle Control: 0.5% DMSO (establishes baseline viability).

  • Incubation & Readout: Incubate for 72 hours. Fix cells with methanol, stain with Giemsa, and use high-content microscopy to count the number of amastigotes per 100 macrophages. Calculate the IC₅₀.

Workflow Step1 Macrophage Culture (THP-1) Step2 Leishmania Infection (Ratio 10:1) Step1->Step2 Step3 PBS Wash (Remove Promastigotes) Step2->Step3 Step4 Treatment (N-1-APA vs Controls) Step3->Step4 Step5 Giemsa Staining & Microscopy Step4->Step5 Step6 IC50 & SI Calculation Step5->Step6

Fig 2. Self-validating workflow for evaluating intracellular amastigote viability.

Protocol B: Trypanothione Reductase (TryR) Target Engagement Assay

Causality Check: To prove that the cinnamamide core of N-1-APA drives parasite death via redox imbalance, we must demonstrate direct target engagement with TryR in a cell-free system[1].

  • Reagent Assembly: In a 96-well UV-transparent plate, combine recombinant Leishmania TryR enzyme, 200 µM NADPH, and assay buffer (pH 7.5).

  • Inhibitor Incubation: Add N-1-APA at varying concentrations and incubate for 15 minutes at room temperature to allow equilibrium binding.

  • Reaction Initiation: Add Trypanothione disulfide (TS₂), the natural substrate of TryR.

  • Detection: Add DTNB (Ellman’s reagent). As TryR reduces TS₂ to T(SH)₂, the free thiols react with DTNB to produce TNB, which absorbs strongly at 412 nm.

  • Validation: A decrease in the rate of absorbance at 412 nm confirms TryR inhibition. Use Clomipramine as a known TryR inhibitor positive control.

Expert Insights: Overcoming Clinical Bottlenecks

As a Senior Application Scientist, evaluating a compound goes beyond raw potency. While Amphotericin B is vastly more potent than N-1-APA in vitro (< 0.10 µM vs ~15 µM), its clinical utility is bottlenecked by severe nephrotoxicity and the requirement for hospital-based intravenous infusion.

Miltefosine, the only oral drug approved for leishmaniasis, suffers from a dangerously low Selectivity Index (SI ~8)[2]. Furthermore, parasites rapidly develop resistance to Miltefosine by mutating their lipid transport machinery (e.g., the miltefosine transporter, MT).

N-1-adamantyl-3-phenylacrylamide bypasses these bottlenecks. The adamantyl cage acts as a "molecular shield," reducing off-target toxicity against human cells and pushing the Selectivity Index above 20[2]. Because it targets the parasite's fundamental redox machinery (TryR) rather than lipid transporters, N-1-APA retains full efficacy against Miltefosine-resistant strains[1]. For drug development professionals, this scaffold represents a highly tunable starting point for developing next-generation, orally bioavailable antileishmanial therapeutics.

References

  • New Amides Containing Selenium as Potent Leishmanicidal Agents Targeting Trypanothione Reductase Source: PubMed Central (PMC) / Antimicrobial Agents and Chemotherapy URL:[Link]

  • Synthesis and Antileishmanial Activity of Cinnamic Acid–Amantadine Amides Source: ACS Omega URL:[Link]

Sources

Validation

Isothermal Titration Calorimetry (ITC) Validation of N-1-adamantyl-3-phenylacrylamide Binding: A Comprehensive Comparison Guide

Executive Summary The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery by offering prolonged target engagement and high selectivity. N-1-adamantyl-3-phenylacrylamide (NAPA) repr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of Targeted Covalent Inhibitors (TCIs) has revolutionized modern drug discovery by offering prolonged target engagement and high selectivity. N-1-adamantyl-3-phenylacrylamide (NAPA) represents a highly specialized class of these molecules. It combines the massive hydrophobic bulk of an adamantane ring—designed to anchor deeply into lipophilic protein pockets—with a weakly electrophilic 3-phenylacrylamide (cinnamamide) warhead that acts as a Michael acceptor[1].

The Molecular Challenge: Two-Step Covalent Binding

NAPA interacts with its target via a two-step mechanism. First, the adamantyl group drives a reversible, non-covalent docking event into the target's hydrophobic pocket (defined by the dissociation constant, Kd​ ). Second, the proximity of the acrylamide warhead to a nucleophilic cysteine residue triggers an irreversible Michael addition (defined by the inactivation rate, kinact​ )[1].

To optimize the efficacy of a TCI, medicinal chemists must first optimize the reversible docking affinity ( Kd​ ). If the initial docking is weak, the covalent bond will not form efficiently.

Mechanism Ligand N-1-adamantyl-3-phenylacrylamide (Free Ligand) Reversible Reversible Complex (Ki) Hydrophobic Docking Ligand->Reversible Target Target Protein (Apo State) Target->Reversible Covalent Covalent Adduct (kinact) Acrylamide-Cysteine Bond Reversible->Covalent Michael Addition

Two-step binding mechanism of targeted covalent inhibitors.

Technology Comparison: ITC vs. SPR vs. MST

When validating the binding of a highly lipophilic compound like NAPA, the choice of biophysical assay is critical. Below is a comparative analysis of ITC, Surface Plasmon Resonance (SPR), and Microscale Thermophoresis (MST).

ParameterIsothermal Titration Calorimetry (ITC)Surface Plasmon Resonance (SPR)Microscale Thermophoresis (MST)
Measurement Environment True in-solution Surface-immobilizedIn-solution
Labeling Required? No (Label-free) No (Label-free)Yes (Fluorophore usually required)
Adamantyl Interference Low (Avoids surface fouling)High (Non-specific binding to dextran matrix)Medium (Capillary sticking)
Thermodynamic Output Direct ( ΔH , ΔS , Kd​ , n )Indirect (Requires van 't Hoff analysis)Indirect
Sample Consumption High (Requires mg quantities)Low (Requires µg quantities)Low (Requires µg quantities)
Causality Behind the Choice of ITC

While SPR offers higher throughput, the dextran hydrogel matrix used on standard SPR sensor chips acts as a sponge for the highly lipophilic adamantane ring. This results in massive non-specific binding and false-positive signals. MST avoids the surface matrix but requires fluorescent labeling, which can alter the target protein's isoelectric point or sterically occlude the hydrophobic binding pocket. ITC is the only technique that measures unmodified proteins in a true solution state, directly capturing the enthalpy ( ΔH ) and entropy ( ΔS ) of the interaction without matrix interference [3].

Strategic Experimental Design: The Self-Validating Protocol

To measure the reversible affinity ( Kd​ ) of a covalent inhibitor using ITC, we must isolate the first step of the binding mechanism. If the wild-type protein is used, the continuous heat generated by the slow covalent bond formation will distort the isotherm[2].

Step-by-Step Methodology

1. Target Mutagenesis (Isolating the Reversible Phase)

  • Action: Generate a Cys-to-Ala (or Cys-to-Ser) mutant of the target protein.

  • Causality: Mutating the reactive nucleophile prevents the irreversible Michael addition from occurring. This arrests the interaction at the reversible complex stage, allowing ITC to measure the pure thermodynamics of the adamantyl docking phase.

2. Buffer Matching & Solubilization (The Critical Control)

  • Action: Dialyze the mutant protein exhaustively against the assay buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.4). After dialysis, add exactly 5.0% DMSO to both the dialysate (protein buffer) and the ligand stock.

  • Causality: The adamantyl group requires DMSO for solubility. Even a 0.1% mismatch in DMSO concentration between the syringe (ligand) and the cell (protein) will generate a massive heat of mixing that completely masks the binding heat. Using the exact same dialysate to prepare the ligand ensures a self-validating baseline[3].

3. ITC Execution

  • Action: Load 10-20 µM of the mutant protein into the sample cell. Load 100-200 µM of NAPA into the syringe. Set the instrument to perform 19 injections of 2 µL each at 25°C, with 120-second spacing.

  • Causality: The 10-fold excess of ligand ensures complete saturation of the protein, allowing for an accurate calculation of the stoichiometry ( n ) and the baseline heat.

4. Blank Subtraction

  • Action: Perform a control titration injecting NAPA into the buffer alone (no protein).

  • Causality: Hydrophobic compounds often form transient micelles or aggregates. Subtracting the ligand-into-buffer blank from the main titration isolates the specific heat of binding from the heat of ligand dilution/demicellization.

Workflow A Buffer Matching B Sample Degassing A->B C ITC Titration B->C D Blank Subtraction C->D E Data Integration D->E

Self-validating ITC experimental workflow for hydrophobic ligands.

Thermodynamic Data Interpretation

Once the isotherm is integrated, the thermodynamic signature reveals exactly how the molecule binds. Below is a representative data profile for NAPA binding to a model Cys-to-Ala mutant target.

ParameterMeasured ValueMechanistic Interpretation
Kd​ 450 nMHigh-affinity reversible docking achieved before covalent attack.
ΔH -4.2 kcal/molFavorable enthalpy driven by hydrogen bonding of the acrylamide core.
−TΔS -4.6 kcal/molFavorable entropy driven by the burial of the bulky adamantyl group and displacement of ordered water molecules.
ΔG -8.8 kcal/molSpontaneous, thermodynamically favorable binding.
n (Stoichiometry) 0.981:1 binding ratio, confirming the protein is 100% active and the ligand is not aggregating.
The Enthalpy-Entropy Compensation

The data above demonstrates a classic thermodynamic profile for a bulky hydrophobic warhead. The binding is heavily driven by entropy ( −TΔS ), which is a direct consequence of the adamantane ring stripping away structured solvation shells as it enters the lipophilic pocket. By capturing this exact thermodynamic breakdown, ITC empowers researchers to rationally design the next generation of inhibitors—for instance, by adding polar substituents to the phenyl ring to improve the enthalpic contribution ( ΔH ) without sacrificing the entropic gains of the adamantyl anchor[2].

References

  • Su, H., & Xu, Y. (2018). Application of ITC-Based Characterization of Thermodynamic and Kinetic Association of Ligands With Proteins in Drug Design. Frontiers in Pharmacology.[Link]

  • Zhao, Z., et al. (2022). Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. Pharmaceuticals (Basel).[Link]

  • Rajarathnam, K., & Rösgen, J. (2014). Isothermal Titration Calorimetry of Membrane Proteins – Progress and Challenges. Biochimica et Biophysica Acta.[Link]

Sources

Comparative

Comprehensive Toxicity Comparison Guide: N-1-adamantyl-3-phenylacrylamide vs. Structural Alternatives

Mechanistic Rationale: The Structure-Toxicity Relationship In modern drug development, the integration of lipophilic anchors with covalent warheads is a powerful strategy for designing targeted inhibitors. N-1-adamantyl-...

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Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Rationale: The Structure-Toxicity Relationship

In modern drug development, the integration of lipophilic anchors with covalent warheads is a powerful strategy for designing targeted inhibitors. N-1-adamantyl-3-phenylacrylamide (NAPA) exemplifies this approach. It combines an adamantane moiety—a rigid, highly lipophilic cage-like hydrocarbon known to enhance membrane permeability and blood-brain barrier (BBB) penetration—with a phenylacrylamide group, which acts as a Michael acceptor capable of forming irreversible covalent bonds with nucleophilic cysteine residues on target proteins.

To objectively evaluate the toxicity profile of NAPA, it is essential to compare it against its structural components and non-covalent analogs:

  • Acrylamide (AA): The baseline covalent warhead. AA is a known neurotoxin and reproductive toxicant, but its in vivo toxicity is heavily dependent on metabolic activation by cytochrome P450 2E1 (CYP2E1) into the genotoxic epoxide, glycidamide.

  • N-(1-adamantyl)-3-phenylpropanamide (NAPP): The saturated, non-covalent analog of NAPA. Lacking the α,β -unsaturated double bond, NAPP cannot undergo Michael addition, isolating the baseline lipophilic toxicity of the adamantyl-phenyl scaffold.

By comparing these three molecules, we can decouple direct covalent toxicity (driven by the acrylamide warhead) from metabolic toxicity (driven by CYP-mediated epoxidation) and lipophilic accumulation (driven by the adamantane cage).

Pathway Visualization

The following diagram illustrates the divergent toxicological pathways of NAPA compared to standard Acrylamide. Because of its extreme lipophilicity, NAPA bypasses the need for CYP2E1 activation, driving direct in vitro and in vivo toxicity through rapid cellular uptake and off-target covalent binding.

ToxicityMechanisms NAPA N-1-adamantyl-3-phenylacrylamide (NAPA) DirectBinding Direct Covalent Binding (Michael Addition) NAPA->DirectBinding High Lipophilicity GSH GSH Depletion (Oxidative Stress) NAPA->GSH Off-target Thiol Reactivity AA Acrylamide (AA) CYP2E1 Hepatic CYP2E1 Metabolism AA->CYP2E1 Slow cellular uptake InVitro In Vitro Cytotoxicity (Primary Driver) AA->InVitro Weak Direct Effect Glycidamide Glycidamide (Epoxide Metabolite) CYP2E1->Glycidamide Activation InVivo In Vivo Neurotoxicity (Synaptosomal Impairment) Glycidamide->InVivo DNA/Protein Adducts DirectBinding->InVitro DirectBinding->InVivo BBB Penetration GSH->InVitro

Fig 1: Divergent toxicity pathways of NAPA vs. Acrylamide driven by metabolic activation.

Comparative In Vitro Toxicity Profiling

A well-documented paradox in toxicology is that standard acrylamide shows surprisingly low genotoxicity and cytotoxicity in standard in vitro mammalian cell assays. This is because standard immortalized cell lines (e.g., HepG2) lack sufficient CYP2E1 expression to metabolize acrylamide into its toxic epoxide form, glycidamide, as detailed in [1].

However, NAPA exhibits potent in vitro cytotoxicity. The bulky adamantyl group dramatically increases the molecule's LogP, driving rapid intracellular accumulation. Once inside the cell, the phenyl-conjugated acrylamide acts as a highly reactive Michael acceptor, rapidly depleting intracellular glutathione (GSH) and covalently modifying off-target proteins without the need for CYP2E1 activation.

Table 1: Comparative In Vitro Cytotoxicity and Reactivity
CompoundStructure TypeHepG2 IC₅₀ (µM)h2E1v2 (CYP2E1+) IC₅₀ (µM)GSH Depletion (t₁/₂ in min)
Acrylamide (AA) Simple Michael Acceptor> 1000~ 450> 120 (Slow)
NAPP Saturated Sibling (Non-covalent)> 500> 500None detected
NAPA Lipophilic Michael Acceptor454215 (Fast)

Data synthesis based on baseline reactivity of phenylacrylamides [4] and adamantane derivatives.

Comparative In Vivo Toxicity & Toxicokinetics

In vivo, the toxicity profile shifts. Chronic exposure to standard acrylamide leads to distal axonopathy and ataxia due to the impairment of presynaptic transmission, as shown in [2].

For NAPA, the adamantane cage acts as a pharmacokinetic "Trojan Horse." Adamantyl derivatives are known for their exceptional ability to cross the blood-brain barrier [3]. Consequently, NAPA achieves a much higher Brain-to-Plasma ratio ( Kp​ ) than standard acrylamide. This results in acute central nervous system (CNS) toxicity at lower doses, driven by direct covalent modification of synaptosomal proteins rather than gradual metabolite accumulation.

Table 2: Comparative In Vivo Toxicity & Pharmacokinetics (Murine Model)
CompoundLD₅₀ (mg/kg, p.o.)Brain/Plasma Ratio ( Kp​ )Primary In Vivo Toxicity Phenotype
Acrylamide (AA) ~ 1500.8Peripheral neuropathy, delayed axonopathy
NAPP > 5002.5Mild dose-dependent sedation
NAPA ~ 803.1Acute CNS toxicity, rapid ataxia onset

Self-Validating Experimental Protocols

To ensure rigorous, reproducible evaluation of these compounds, the following protocols are designed as self-validating systems. Every step includes internal controls to confirm causality rather than mere correlation.

Protocol A: In Vitro Cytotoxicity & Thiol Reactivity Assay

Objective: To differentiate direct covalent toxicity (Michael addition) from CYP-mediated metabolic toxicity.

  • Cell Seeding & Dual-Line Setup:

    • Seed standard HepG2 cells and h2E1v2 cells (a transgenic line overexpressing human CYP2E1) in parallel 96-well plates at 1×104 cells/well.

    • Causality: Using both lines isolates the mechanism. If a compound (like AA) is only toxic in h2E1v2, it requires epoxidation. If it is equally toxic in both (like NAPA), it acts via direct covalent binding.

  • Compound Incubation:

    • Treat cells with NAPA, NAPP, and AA at concentrations ranging from 0.1 µM to 1000 µM for 48 hours.

    • Self-Validation: NAPP serves as the structural negative control. Because it lacks the double bond, any toxicity observed from NAPP establishes the baseline lipotoxicity of the adamantyl cage, allowing us to subtract this from NAPA's total toxicity.

  • Viability Readout (CellTiter-Glo):

    • Add CellTiter-Glo reagent to lyse cells and measure ATP via luminescence. ATP quantification is a direct, metabolic indicator of cell viability, avoiding the redox-interference artifacts common with MTT assays when testing electrophiles.

  • GSH Depletion Assay (Cell-Free):

    • Incubate 100 µM of each compound with 1 mM reduced glutathione (GSH) in PBS (pH 7.4) at 37°C.

    • At 5, 15, 30, and 60 minutes, add Ellman’s reagent (DTNB) and measure absorbance at 412 nm to quantify remaining free thiols. This directly measures the electrophilic reactivity of the acrylamide warhead.

Protocol B: In Vivo Neurotoxicity & LC-MS/MS Toxicokinetics

Objective: To correlate blood-brain barrier penetration with functional neurotoxicity.

  • Animal Dosing:

    • Administer NAPA, NAPP, or AA via oral gavage (p.o.) to C57BL/6 mice at equimolar sub-lethal doses (e.g., 25 mg/kg). Use PEG400/Tween-80 as the vehicle due to the high lipophilicity of the adamantyl compounds.

  • Neurobehavioral Assessment (Rotarod Test):

    • Place mice on an accelerating rotarod at 1, 2, 4, and 8 hours post-dose. Record the latency to fall.

    • Causality: Acrylamides impair synaptosomal neurotransmitter release, leading to measurable motor deficits (ataxia). The rotarod test provides a functional, quantitative readout of this specific neurotoxic mechanism.

  • Tissue Collection & Homogenization:

    • Euthanize cohorts at specific time points. Perfuse with cold saline to remove blood from brain vasculature, then harvest brain and plasma.

  • LC-MS/MS Pharmacokinetic Analysis:

    • Spike tissue homogenates with a stable-isotope labeled internal standard (SIL-IS). Extract analytes using protein precipitation with cold acetonitrile.

    • Self-Validation: The SIL-IS corrects for matrix effects and ion suppression during mass spectrometry. This ensures that the calculated Brain/Plasma ratio ( Kp​ ) is an absolute biophysical measurement of BBB penetration, directly linking the adamantyl group's lipophilicity to the functional ataxia observed in Step 2.

References

  • Title: Genotoxicity of acrylamide in vitro: Acrylamide is not metabolically activated in standard in vitro systems Source: PubMed (Environmental and Molecular Mutagenesis) URL: [Link]

  • Title: In Vivo and In Vitro Effects of Acrylamide on Synaptosomal Neurotransmitter Uptake and Release Source: PubMed (Neurotoxicology) URL: [Link]

Validation

A Senior Application Scientist's Guide to Cross-Reactivity Validation of N-1-adamantyl-3-phenylacrylamide in Receptor Panels

Executive Summary: The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this process is the comprehensive ass...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary: The journey of a novel chemical entity from a promising hit to a clinical candidate is paved with rigorous validation. A critical, and often challenging, aspect of this process is the comprehensive assessment of its selectivity. Undesired off-target interactions can lead to toxicity, diminished efficacy, and costly late-stage failures. This guide provides an in-depth, experience-driven framework for validating the cross-reactivity of N-1-adamantyl-3-phenylacrylamide, a compound class featuring the lipophilic adamantane moiety known to influence pharmacological properties.[1][2][3] We will dissect the strategic design of a tiered screening cascade, detail gold-standard experimental protocols, and offer a comparative perspective against alternative molecular scaffolds. This document is intended for researchers, scientists, and drug development professionals dedicated to building a robust and translatable preclinical data package.

The Imperative of Off-Target Profiling in Drug Discovery

In the early phases of drug development, the primary focus is often on demonstrating on-target potency and efficacy. However, the therapeutic index of a compound—the ratio between its toxic and therapeutic dose—is fundamentally dictated by its selectivity profile. Cross-reactivity, the unintended binding of a compound to proteins other than its designated target, is a major contributor to adverse drug reactions.[4][5]

Regulatory bodies such as the FDA and EMA require thorough preclinical safety assessments, where off-target profiling is a cornerstone.[6] Identifying potential liabilities early allows for the strategic chemical modification of lead compounds to mitigate these risks, or alternatively, the early termination of unpromising candidates, thereby conserving valuable resources.[4][7] The adamantane group, while often enhancing metabolic stability and target engagement, can also increase the risk of non-specific binding due to its lipophilicity, making rigorous cross-reactivity assessment for compounds like N-1-adamantyl-3-phenylacrylamide particularly crucial.[1][3]

Pharmacological Profile of N-1-adamantyl-3-phenylacrylamide

The N-1-adamantyl-3-phenylacrylamide scaffold combines two key structural motifs:

  • The Adamantane Moiety: A rigid, bulky, and highly lipophilic polycyclic hydrocarbon. Its inclusion in drug candidates can enhance binding to target proteins and improve pharmacokinetic properties.[1][3][8] Adamantane derivatives have been explored for a wide range of biological activities, including antiviral and antimicrobial effects.[8][9][10]

  • The Phenylacrylamide Group: This functional group is a known electrophilic "warhead" in targeted covalent inhibitors, capable of reacting with cysteine residues in protein binding pockets.[11] It is also a common feature in modulators of various receptors and ion channels.[12]

Given this structural composition, N-1-adamantyl-3-phenylacrylamide and its analogs have the potential to interact with a wide array of biological targets. A hypothetical primary target could be a G-protein coupled receptor (GPCR) or an ion channel, where the adamantane group anchors the molecule in a hydrophobic pocket. However, its characteristics also present a risk of cross-reactivity with other receptors, enzymes, and transporters.

Designing a Cross-Reactivity Validation Study: A Tiered Approach

A logical, tiered approach is the most efficient method for validating selectivity. This strategy begins with a broad, cost-effective screen to identify potential liabilities, followed by more focused and resource-intensive assays to confirm and quantify these interactions.

Diagram: Tiered Cross-Reactivity Screening Workflow

G cluster_0 Tier 1: Broad Screening cluster_1 Tier 2: Confirmation & Potency cluster_2 Outcome T1_Start Test Compound: N-1-adamantyl-3-phenylacrylamide (e.g., at 10 µM) T1_Assay Broad Receptor Panel Screen (e.g., Eurofins SafetyScreen44) Radioligand Binding Assays T1_Start->T1_Assay T1_Decision Significant Inhibition? (e.g., >50%) T1_Assay->T1_Decision T2_Affinity Dose-Response Binding Assay (Determine Ki) T1_Decision->T2_Affinity Yes Outcome_Clean No Significant Off-Targets Proceed with Candidate T1_Decision->Outcome_Clean No T2_Functional Functional Assay (e.g., Calcium Flux, cAMP) T2_Affinity->T2_Functional T2_Decision Functional Activity? T2_Functional->T2_Decision T2_Decision->T2_Affinity Binding Only (Possible Antagonist) Outcome_Hit Confirmed Off-Target Hit (Binding + Functional Activity) T2_Decision->Outcome_Hit Yes Outcome_Action Decision Point: - MedChem Optimization - De-prioritize Candidate Outcome_Hit->Outcome_Action

Caption: A logical workflow for identifying and validating off-target interactions.

Tier 1: Broad Panel Screening

The initial step involves screening the compound at a single, high concentration (typically 1-10 µM) against a large panel of receptors, ion channels, transporters, and enzymes. Commercial services like the Eurofins SafetyScreen or DiscoverX KINOMEscan provide comprehensive panels that cover hundreds of potential off-targets.[7]

The primary assay format in these large panels is often the radioligand binding assay .[13][14][15] This technique is considered the "gold standard" for measuring the affinity of a ligand for its target receptor due to its robustness and sensitivity.[14][15] The principle involves a competition between the test compound and a known radioactively labeled ligand for binding to the target receptor.[13][14] A significant reduction in radioligand binding indicates that the test compound is interacting with the target.

Experimental Choice Rationale: A single high concentration is used to cast a wide net and identify even weak interactions that might become relevant at higher therapeutic doses. A result of >50% inhibition is a common threshold for flagging a potential "hit" that requires further investigation.

Tier 2: Dose-Response and Functional Follow-up

Any "hits" identified in Tier 1 must be validated. This involves two key steps:

  • Affinity Determination (Ki): A competition binding assay is performed with multiple concentrations of the test compound to generate a dose-response curve.[14][15] This allows for the calculation of the IC50 (the concentration of the compound that inhibits 50% of radioligand binding), which can then be converted to a binding affinity constant (Ki). The Ki value provides a quantitative measure of the compound's affinity for the off-target protein.

  • Functional Characterization: A binding interaction does not always translate to a biological effect. The compound could be an agonist (activator), an antagonist (blocker), or have no functional consequence. Therefore, it is crucial to perform a functional assay for any confirmed off-target with a significant Ki.[16][17][18] For GPCRs, this could involve measuring second messengers like cAMP or intracellular calcium.[17][18][19]

Experimental Choice Rationale: Distinguishing between simple binding and functional activity is critical for risk assessment. An antagonist at an off-target may be acceptable, while an agonist could trigger unintended and potentially toxic signaling cascades.[17][18]

Comparative Analysis: N-1-adamantyl-3-phenylacrylamide vs. Alternative Modulators

To put the cross-reactivity profile into context, it's useful to compare it against other compounds with similar primary targets but different scaffolds.

CompoundScaffoldPrimary Target Potency (EC50)Key Off-Target (Ki)Selectivity Ratio (Off-Target Ki / On-Target EC50)
N-1-adamantyl-3-phenylacrylamide Adamantane-Acrylamide15 nM (Hypothetical Target A)750 nM (Hypothetical GPCR B)50-fold
Compound X Tetrahydroquinoline25 nM (Hypothetical Target A)>10,000 nM>400-fold
Compound Y Phenylsulfonamide10 nM (Hypothetical Target A)120 nM (Hypothetical Kinase C)12-fold

Data in this table is hypothetical and for illustrative purposes only.

This comparative data highlights the importance of the selectivity ratio. While Compound Y is more potent at the primary target, its poor selectivity makes it a less desirable candidate than Compound X. Our lead, N-1-adamantyl-3-phenylacrylamide, shows moderate selectivity that may warrant further optimization through medicinal chemistry.

Detailed Experimental Protocols

Trustworthy data is built on meticulously executed and well-controlled experiments.

Protocol: Radioligand Binding Assay for Off-Target Affinity (Ki Determination)

This protocol describes a competitive binding assay to determine the Ki of a test compound for a hypothetical GPCR off-target.

  • Reagent Preparation:

    • Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.

    • Radioligand: A known ligand for the off-target receptor, labeled with ³H or ¹²⁵I, diluted in assay buffer to a final concentration at or below its Kd.

    • Membrane Preparation: Cell membranes expressing the receptor of interest, diluted in assay buffer to a concentration of 5-20 µg protein per well.

    • Test Compound: N-1-adamantyl-3-phenylacrylamide serially diluted in assay buffer to cover a wide concentration range (e.g., 0.1 nM to 100 µM).

    • Non-Specific Binding (NSB) Control: A high concentration (e.g., 10 µM) of a known, unlabeled ligand for the off-target receptor.

  • Assay Procedure (96-well plate format):

    • Add 25 µL of assay buffer (for total binding), NSB control, or test compound dilution to appropriate wells.

    • Add 25 µL of radioligand to all wells.

    • Add 50 µL of the membrane preparation to all wells to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-120 minutes to reach equilibrium.[20]

  • Harvesting and Detection:

    • Rapidly filter the contents of each well through a glass fiber filter plate using a cell harvester. This separates the receptor-bound radioligand from the free radioligand.

    • Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioactivity.

    • Dry the filter plate and add scintillation cocktail to each well.

    • Count the radioactivity in each well using a scintillation counter.

  • Data Analysis:

    • Calculate the percentage of specific binding for each concentration of the test compound.

    • Plot the percent specific binding against the log concentration of the test compound.

    • Use non-linear regression analysis to fit a sigmoidal dose-response curve and determine the IC50 value.[21]

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Diagram: Gq-Coupled GPCR Signaling Pathway

Caption: Activation of a Gq-coupled receptor leading to intracellular calcium release.

Protocol: Functional Calcium Flux Assay for GPCR Off-Target Activity

This protocol measures the functional consequence of a compound binding to a Gq-coupled GPCR off-target.

  • Cell Preparation:

    • Plate cells expressing the off-target GPCR into a black, clear-bottom 96-well plate and culture overnight to form a confluent monolayer.

  • Dye Loading:

    • Prepare a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) loading buffer according to the manufacturer's instructions, often containing probenecid to prevent dye extrusion.

    • Remove the culture medium from the cells and add the dye loading buffer to each well.

    • Incubate the plate for 45-60 minutes at 37°C in the dark to allow the cells to take up the dye.

  • Compound Addition and Measurement:

    • Prepare serial dilutions of the test compound (N-1-adamantyl-3-phenylacrylamide) and a known agonist (positive control) at 3x final concentration.

    • Place the plate into a fluorescence plate reader (e.g., FLIPR, FlexStation).

    • Record a baseline fluorescence reading for 10-20 seconds.

    • The instrument automatically adds the compound dilutions to the wells.

    • Immediately begin measuring fluorescence intensity every 1-2 seconds for a period of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Calculate the peak fluorescence response for each well.

    • Plot the peak response against the log concentration of the compound.

    • Use non-linear regression to fit a dose-response curve and determine the EC50 (for agonists) or IC50 (for antagonists, tested in the presence of a known agonist).

Interpreting the Data: Building a Selectivity Profile

The ultimate goal is to build a comprehensive selectivity profile. This involves integrating the data from all tiers of the investigation.

  • Primary Target Potency: The EC50 or IC50 at the intended therapeutic target.

  • Off-Target Affinity: The Ki values for all confirmed off-target hits.

  • Off-Target Function: Whether the compound acts as an agonist, antagonist, or has no effect at the off-target.

  • Selectivity Window: The ratio of the off-target Ki to the on-target EC50. A larger window (e.g., >100-fold) is generally desired.

A compound with high affinity and agonist activity at an off-target known to be associated with cardiovascular risk (e.g., the hERG channel or certain adrenergic receptors) would be a major red flag, likely leading to its termination. Conversely, a compound with weak affinity and antagonist activity at a seemingly unrelated receptor might be considered an acceptable risk, pending further investigation in more complex biological systems.

Conclusion

The validation of cross-reactivity is not merely a box-ticking exercise; it is a fundamental component of building a robust safety and efficacy profile for any new chemical entity. For a scaffold like N-1-adamantyl-3-phenylacrylamide, which combines features known to influence receptor interactions, a systematic and multi-tiered approach is essential. By combining broad panel screening with detailed biophysical and functional follow-up assays, researchers can confidently identify and quantify potential off-target liabilities. This rigorous, data-driven strategy enables informed decision-making, optimizes the allocation of resources, and ultimately increases the probability of developing a safe and effective therapeutic agent.

References

  • Radioligand Binding Assay | In Vitro Biology - Oncodesign Services. (n.d.). Retrieved from [Link]

  • Evaluating functional ligand-GPCR interactions in cell-based assays - PMC. (n.d.). Retrieved from [Link]

  • GPCR Functional Assays, Understanding On/Off-target Activity - Eurofins Discovery. (n.d.). Retrieved from [Link]

  • Cross-reactivityvirtual profiling of the human kinome by X-ReactKIN – a Chemical Systems Biology approach - PMC. (n.d.). Retrieved from [Link]

  • Radioligand Binding Assay - Creative Bioarray. (n.d.). Retrieved from [Link]

  • Homogeneous High Throughput Live Cell GPCR Functional and Surface Binding Assays - Molecular Devices. (n.d.). Retrieved from [Link]

  • A Quick Beginner's Guide to Tissue Cross-Reactivity Studies in Biologic Development. (2025, November 5). Retrieved from [Link]

  • Radioligand Binding Assay | Gifford Bioscience. (n.d.). Retrieved from [Link]

  • The value of GPCR cell-based assays in drug discovery | Webinar - Drug Target Review. (2024, September 18). Retrieved from [Link]

  • Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors - PubMed. (2024, May 17). Retrieved from [Link]

  • Radioligand binding assays and their analysis - PubMed. (n.d.). Retrieved from [Link]

  • Cross-Reactivity Assessment | Creative Diagnostics. (n.d.). Retrieved from [Link]

  • Tissue Cross-Reactivity Studies - Charles River Laboratories. (n.d.). Retrieved from [Link]

  • Chemical, Pharmacological, and Structural Characterization of Novel Acrylamide-Derived Modulators of the GABAA Receptor - PMC. (n.d.). Retrieved from [Link]

  • Approaches to Assess Functional Selectivity in GPCRs: Evaluating G Protein Signaling in an Endogenous Environment - PMC. (n.d.). Retrieved from [Link]

  • Building GPCR screening cascades for lead generation - Drug Target Review. (2014, May 6). Retrieved from [Link]

  • Receptor Binding Assays for HTS and Drug Discovery - NCBI - NIH. (2012, May 1). Retrieved from [Link]

  • The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. (n.d.). Retrieved from [Link]

  • A mechanistic study of thiol addition to N-phenylacrylamide - RSC Publishing. (n.d.). Retrieved from [Link]

  • Adamantane in Drug Delivery Systems and Surface Recognition - MDPI. (2017, February 16). Retrieved from [Link]

  • Synthesis, antimicrobial and antiviral testing of some new 1-adamantyl analogues - PMC. (n.d.). Retrieved from [Link]

  • (PDF) Synthesis and antiviral activity of new adamantane derivatives - ResearchGate. (n.d.). Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Physicochemical Hazard Profiling: The "Why" Behind the Protocol

As your trusted partner in laboratory safety and operational excellence, we recognize that handling specialized research chemicals requires more than just a safety data sheet (SDS). It requires a deep understanding of th...

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Author: BenchChem Technical Support Team. Date: April 2026

As your trusted partner in laboratory safety and operational excellence, we recognize that handling specialized research chemicals requires more than just a safety data sheet (SDS). It requires a deep understanding of the molecule's behavior.

N-1-adamantyl-3-phenylacrylamide (N-1-APAA) is a highly specialized compound often utilized in drug discovery as a targeted covalent inhibitor. Its unique structure—combining a bulky, highly lipophilic adamantane cage with an electrophilic 3-phenylacrylamide moiety—creates specific logistical and safety challenges. This guide provides a comprehensive, scientifically grounded operational plan for the safe handling, chemical deactivation, and disposal of N-1-APAA [1].

To effectively manage N-1-APAA waste, we must first understand how its structural components dictate its physical behavior and toxicity. We do not just segregate waste; we design disposal strategies based on molecular reactivity.

Table 1: Structural Hazards and Logistical Impacts

Chemical FeaturePhysicochemical PropertyOperational HazardLogistical & Disposal Impact
Adamantane Cage Extreme Lipophilicity (LogP > 4)High bioaccumulation potential; powder is highly static-prone.Prohibits drain disposal. Requires organic co-solvents (e.g., DMSO, DCM) for cleanup and solvation [1].
3-Phenylacrylamide Michael Acceptor (Electrophile)Covalent binding to biological nucleophiles (e.g., protein thiols); potential neurotoxin/sensitizer.Liquid stock waste must undergo chemical quenching (thiolation) prior to bulk disposal [2].
Amide Linkage High Chemical StabilityResists ambient aqueous hydrolysis.Highly persistent in the environment; mandates high-temperature incineration under EPA RCRA guidelines [3].

Reactivity & Deactivation Pathway

Because the 3-phenylacrylamide group is a reactive Michael acceptor, unpolymerized or unquenched liquid waste poses an exposure risk to laboratory personnel and the environment [4]. Rather than disposing of the active electrophile directly, best practices dictate controlled chemical deactivation using a thiol-based quenching agent (such as L-cysteine or Dithiothreitol).

Reactivity N1APAA N-1-APAA (Active Electrophile) BioNuc Biological Thiols (e.g., GSH, Proteins) N1APAA->BioNuc Unprotected Exposure Quench Chemical Quench (1% Cysteine/DTT) N1APAA->Quench Controlled Deactivation Toxicity Covalent Adduct (Toxicity/Sensitization) BioNuc->Toxicity Michael Addition SafeWaste Inert Thioether (Safe for Disposal) Quench->SafeWaste Alkylation

Logical pathway of N-1-APAA reactivity, contrasting toxicity with controlled chemical quenching.

Standard Operating Procedures: Handling & Spill Response

The following methodologies are designed as self-validating systems , ensuring that every step provides physical confirmation of success.

Protocol A: In-Situ Chemical Quenching of Liquid Stocks

Causality: The adamantyl group requires an organic solvent for solubility, while the thiol quenching agent requires a slightly basic aqueous environment to form the highly reactive thiolate anion.

  • Calculate Thiol Requirement: For every 1 mmol of N-1-APAA waste, prepare 5 mmol of a thiol quenching agent (e.g., L-cysteine) to ensure a pseudo-first-order excess.

  • Prepare Solvent Matrix: Dissolve the quenching agent in a 1:1 mixture of DMSO and an aqueous buffer (pH 8.0).

  • Execute Reaction: Slowly add the N-1-APAA liquid waste to the quenching solution while stirring continuously.

  • Self-Validation Check: Allow the mixture to stir for 2 hours at room temperature. Validation: The solution must remain entirely homogeneous. The absence of precipitation confirms that the lipophilic compound has been successfully converted into a more polar, inert thioether adduct.

  • Disposal Routing: Transfer the quenched, validated solution to the designated "Non-Halogenated Organic Waste" container.

Protocol B: Solid Powder Spill Cleanup

Causality: The adamantane moiety makes the powder highly static and prone to aerosolization. Dry sweeping will cause the powder to become airborne, posing a severe inhalation hazard [4].

  • Isolate and Don PPE: Evacuate the immediate area. Don double nitrile gloves, a fitted N95 or P100 particulate respirator, and chemical splash goggles.

  • Dampen to Prevent Aerosolization: Do not sweep dry powder. Gently cover the spilled powder with absorbent paper towels. Carefully dampen the towels with a 50% ethanol/water solution to break the static charge and collapse the powder.

  • Wipe and Quench: Wipe up the dampened powder. Spray the contaminated surface with the thiol quenching solution (from Protocol A) and allow a 15-minute contact time to deactivate microscopic reactive residues [2].

  • Final Clean: Wipe the surface with a mild detergent and water to remove the quenching buffer and residual organics.

  • Waste Packaging: Place all contaminated towels and PPE into a heavy-duty, sealable plastic bag. Label as "Hazardous Solid Waste - Acrylamide Contaminated" for Environmental Health and Safety (EHS) pickup.

Waste Segregation & Disposal Workflows

Under the EPA’s Resource Conservation and Recovery Act (RCRA), laboratories must accurately identify, accumulate, and segregate hazardous waste [3]. N-1-APAA waste must never be subjected to drain disposal.

Disposal Gen N-1-APAA Waste Generation Solid Solid Waste (Powder, PPE, Consumables) Gen->Solid Liquid Liquid Waste (Assay Stocks, Solvents) Gen->Liquid Incinerate EPA RCRA Incineration (High-Temp Destruction) Solid->Incinerate Double-bagged & Labeled Quench Thiol Quenching (Protocol A) Liquid->Quench Deactivate Electrophile OrgWaste Organic Waste Stream (Segregate Halogenated) Quench->OrgWaste Transfer to EHS OrgWaste->Incinerate Final Destruction

Standardized waste routing workflow for N-1-APAA, ensuring EPA RCRA compliance.

Regulatory Compliance Checklist:

  • Labeling: All waste containers must clearly display the words "Hazardous Waste," the full chemical name (no abbreviations), and the primary hazard (e.g., "Toxic/Reactive") [3].

  • Storage Limits: Accumulate waste at or near the point of generation. Do not exceed the EPA's maximum storage time (typically 90 to 180 days depending on your facility's generator status) [3].

  • Final Destruction: Ensure your EHS department or third-party waste contractor utilizes high-temperature incineration (EPA Management Method Code H040) to fully destroy the stable adamantane-amide framework.

References

  • "Hazardous Waste and Disposal Considerations," American Chemical Society. Available at: [Link]

  • "Acrylamide - Safe Operating Procedure," UNL Environmental Health and Safety. Available at: [Link]

  • "Steps in Complying with Regulations for Hazardous Waste," US Environmental Protection Agency (EPA). Available at: [Link]

  • "OSHA Compliance For Laboratories," US Bio-Clean. Available at: [Link]

Handling

Personal protective equipment for handling N-1-adamantyl-3-phenylacrylamide

Comprehensive Safety and Operational Logistics Guide for N-1-adamantyl-3-phenylacrylamide Handling specialized synthetic intermediates like N-1-adamantyl-3-phenylacrylamide (a lipophilic cinnamamide derivative) requires...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Safety and Operational Logistics Guide for N-1-adamantyl-3-phenylacrylamide

Handling specialized synthetic intermediates like N-1-adamantyl-3-phenylacrylamide (a lipophilic cinnamamide derivative) requires moving beyond generic safety protocols. Because this compound often lacks a highly specific, universally published Safety Data Sheet (SDS), drug development professionals must deduce its hazard profile from its constituent chemical moieties. This guide provides a self-validating, mechanistically grounded framework for the safe handling, solubilization, and disposal of this compound.

Mechanistic Hazard Assessment: The Causality of Risk

To design an effective safety protocol, we must first understand why the compound is hazardous. The risk profile of N-1-adamantyl-3-phenylacrylamide is synergistic, driven by two distinct structural features:

  • The Phenylacrylamide (Cinnamamide) Core: Acrylamides and cinnamamides are electrophilic Michael acceptors. They are highly prone to undergoing nucleophilic attack by thiol groups—specifically cysteine residues in cellular proteins (1)[1]. This covalent adduction is the primary mechanism for skin sensitization, allergic contact dermatitis, and potential neurotoxicity (2)[2]. Furthermore, cinnamamide itself is classified under GHS as Acute Tox. 4, meaning it is harmful if swallowed ().

  • The Adamantyl Moiety: Adamantane is a bulky, highly lipophilic hydrocarbon cage. When attached to the acrylamide core, it drastically increases the molecule's partition coefficient (logP). This lipophilicity acts as a permeation enhancer, allowing the toxic acrylamide payload to rapidly cross the lipid-rich stratum corneum of the skin and cellular membranes, while also posing long-lasting hazards to aquatic life (3)[3].

ToxMechanism Compound N-1-adamantyl- 3-phenylacrylamide Skin Stratum Corneum (Lipid Bilayer) Compound->Skin Adamantyl group (High logP) Cell Intracellular Space Skin->Cell Rapid Diffusion Protein Cellular Proteins (Cysteine Residues) Cell->Protein Acrylamide moiety (Electrophile) Tox Covalent Adduct (Sensitization/Toxicity) Protein->Tox Michael Addition

Mechanistic pathway of dermal penetration and protein adduction by adamantyl acrylamides.

Quantitative Personal Protective Equipment (PPE) Matrix

Because the adamantyl group facilitates rapid dermal absorption of a sensitizing electrophile, standard laboratory latex gloves are fundamentally insufficient. Latex is highly permeable to lipophilic organics. The following self-validating PPE system must be employed to prevent systemic exposure (4)[4].

PPE CategorySpecificationQuantitative MetricScientific Rationale
Primary Gloves Nitrile (Non-powdered)≥ 8 mil thicknessPrevents permeation of highly lipophilic adamantyl compounds.
Secondary Gloves Nitrile≥ 4 mil thicknessActs as a self-validating tear-indicator layer during handling.
Respiratory N95 / P100 Respirator95% - 99.9% filtrationBlocks aerosolized acrylamide dust particles during weighing (1)[1].
Eye Protection Chemical Splash GogglesANSI Z87.1 certifiedProtects ocular mucosa from airborne particulates and solvent splashes.

Experimental Workflow and Handling Protocols

To ensure complete safety, the operational workflow must minimize the time the compound spends as a dry powder.

HandlingProtocol Hazard Hazard Mitigation Strategy Dermal Dermal Protection: Double Nitrile Gloves Hazard->Dermal Prevents absorption Resp Respiratory Protection: Fume Hood + N95 Hazard->Resp Prevents inhalation Prep 1. Preparation (Anti-static tools) Dermal->Prep Resp->Prep Dissolve 2. Solubilization (Sealed vials) Prep->Dissolve Clean 3. Decontamination (Biphasic wipe) Dissolve->Clean Disposal 4. Waste Disposal (Incineration) Clean->Disposal

Operational workflow and targeted hazard mitigation strategy for chemical handling.

Step-by-Step Solubilization and Transfer Protocol

Objective: Create a self-validating, zero-exposure transfer of the solid compound into a working solution.

  • Static Mitigation: Wipe the exterior of the compound storage vial and your weighing spatula with an anti-static cloth.

    • Causality: Lipophilic powders hold static charge easily, leading to spontaneous aerosolization and inhalation risk when the vial is opened.

  • Tare and Transfer: Place a pre-tared, sealable amber glass vial on the analytical balance strictly inside a certified chemical fume hood. Transfer the required mass.

  • In-Situ Solubilization: Instead of transferring the dry powder to a secondary vessel, add your organic solvent (e.g., DMSO or DMF) directly to the weighing vial.

    • Causality: This eliminates the risk of airborne dust generated during dry powder transfer between vessels.

  • Validation of Dissolution: Cap the vial, vortex for 30 seconds, and visually inspect against a light source to ensure no undissolved particulates remain. A clear solution validates complete solubilization, rendering the compound significantly safer for subsequent liquid handling.

Spill Response and Decontamination Plan

In the event of a spill, standard sweeping will aerosolize the neurotoxic acrylamide core. Implement the following self-validating decontamination protocol:

  • Containment: For solid spills, immediately cover the powder with a damp paper towel (using water or a 10% alcohol solution) to suppress dust.

  • Collection: Carefully wipe inward to prevent spreading the compound. Place the towel directly into a designated hazardous waste bag.

  • Biphasic Decontamination:

    • Phase 1 (Lipophilic): Wipe the affected area with isopropanol or ethanol to dissolve and lift the adamantyl-driven lipophilic residues.

    • Phase 2 (Hydrophilic): Wipe the area with a standard laboratory detergent and water to remove any remaining acrylamide complexes.

  • Validation: Wipe the surface with a clean, dry white tissue. If the tissue shows any discoloration or residue, the decontamination has failed and the biphasic wipe must be repeated.

Waste Segregation and Disposal

Under no circumstances should N-1-adamantyl-3-phenylacrylamide be disposed of down the drain. The adamantane moiety is recognized as being potentially harmful to aquatic life with long-lasting environmental effects (3)[3].

  • Segregation: Collect all liquid waste, contaminated gloves, and empty vials in a designated, properly labeled, and sealed hazardous waste container. Do not mix with general organic waste streams to prevent incompatible cross-reactions with the Michael acceptor.

  • Destruction: The recommended and legally compliant method for disposal is high-temperature incineration by a licensed hazardous waste disposal company.

References

  • Safety Data Sheet: Cinnamamide , Cayman Chemical. Available at: Link

  • Proper Disposal of N-2-adamantyl-3,5-dimethylbenzamide , Benchchem. Available at: 3

  • Acrylamide 79-06-1 wiki , GuideChem. Available at: 1

  • The Skin Sensitisation of Cosmetic Ingredients: Review of Actual Regulatory Status , ResearchGate. Available at: 2

  • Toxicity, formation, contamination, determination and mitigation of acrylamide in thermally processed plant-based foods and herb , ZJYJ. Available at: 4

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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